Technical Documentation Center

Temiverine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Temiverine
  • CAS: 173324-94-2

Core Science & Biosynthesis

Foundational

Temiverine: Mechanism of Action and Pharmacological Profiling of a Dual-Action Muscarinic Antagonist

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The pharmacological management of overactive bladder (OA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The pharmacological management of overactive bladder (OAB) and detrusor instability has historically relied on pure antimuscarinic agents. However, the discovery of "atropine-resistant" contractions—often mediated by non-cholinergic purinergic signaling and direct extracellular calcium influx—has driven the need for multi-target spasmolytics. Temiverine (p-INN) and its active metabolite, RCC-36 , represent a specialized class of pharmacological agents characterized by a dual mechanism of action: competitive antagonism of the muscarinic M3 receptor and direct blockade of voltage-gated calcium channels (VGCCs) 1.

This whitepaper dissects the molecular mechanism of Temiverine, outlines its receptor binding kinetics, and provides field-proven, self-validating experimental protocols for evaluating its efficacy in preclinical models.

Molecular Mechanism of Action

Muscarinic M3 Receptor Antagonism

In the human detrusor muscle, muscarinic M2 and M3 receptors coexist at a ratio of approximately 3:1. Despite the numerical dominance of M2, the M3 receptor is the primary driver of cholinergic contraction 2.

Temiverine acts as a competitive antagonist at the orthosteric binding site of the M3 receptor. Structurally, the cationic nitrogen of the antagonist interacts with the highly conserved aspartate 105 residue located in the third transmembrane helix (TM3) of the receptor 3. By occupying this site, Temiverine prevents acetylcholine (ACh) from inducing the conformational change necessary to activate the heterotrimeric Gq/11​ protein 4. This blockade halts the downstream Phospholipase C (PLC) cascade, preventing the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), thereby inhibiting the release of calcium from the sarcoplasmic reticulum.

Calcium Channel Blockade

What distinguishes Temiverine from classical antimuscarinics (e.g., darifenacin, tolterodine) is its potent calcium channel antagonistic activity. In isolated tissue models, Temiverine and RCC-36 effectively suppress contractions induced by potassium chloride (KCl) and calcium chloride (CaCl2) 1. Since KCl induces contraction by directly depolarizing the cell membrane and opening L-type voltage-gated calcium channels (bypassing GPCRs entirely), Temiverine's ability to inhibit this response confirms its direct action on calcium influx pathways.

MOA ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Agonist Binding Gq Gq/11 Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca_ER ER Calcium Release IP3->Ca_ER Contraction Detrusor Contraction Ca_ER->Contraction VGCC Voltage-Gated Ca2+ Channel Ca_Ext Extracellular Ca2+ Influx VGCC->Ca_Ext Ca_Ext->Contraction Temiverine Temiverine / RCC-36 Temiverine->M3R Competitive Antagonism Temiverine->VGCC Channel Blockade

Dual mechanism of Temiverine: M3 receptor antagonism and calcium channel blockade.

Pharmacological Profile & Quantitative Data

The efficacy of a spasmolytic in OAB is determined by its ability to inhibit both receptor-mediated and depolarization-mediated calcium influx. The table below summarizes the comparative maximum inhibition profiles of Temiverine, its active metabolite RCC-36, and standard reference agents in isolated human detrusor muscle assays 1.

Pharmacological AgentPrimary TargetMax Inhibition of Carbachol-Induced ContractionMax Inhibition of KCl/CaCl2-Induced Contraction
Temiverine M3 / VGCCHigh (+++)High (+++)
RCC-36 (Metabolite) M3 / VGCCHigh (+++)High (+++)
Oxybutynin M1/M3 / VGCC (Weak)High (+++)Moderate (++)
Atropine Non-selective M1-M5Very High (++++)Negligible (-)

Note: The rank order of maximum inhibition for calcium-induced contractions is RCC-36 = Temiverine > Oxybutynin > Atropine. Atropine fails to inhibit KCl-induced contractions, highlighting its lack of calcium channel antagonism.

Experimental Workflows & Validated Protocols

To rigorously evaluate the pharmacological profile of Temiverine or novel analogues, researchers must employ self-validating experimental systems. The following protocols detail the necessary steps to isolate receptor-binding kinetics from functional tissue contractility.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Subtype Selectivity)

Causality & Logic: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous muscarinic receptors, ensuring that the measured signal is exclusively derived from the transfected human recombinant M1-M5 subtypes. [3H]N -methylscopolamine ( [3H]NMS ) is chosen as the radioligand because it is a hydrophilic, non-selective antagonist that labels surface receptors without being internalized.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors. Harvest cells and homogenize in ice-cold Tris-EDTA buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) to prepare crude membrane fractions.

  • Assay Buffer Selection: Resuspend membranes in Tris-Krebs buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, pH 7.4). Rationale: Tris-Krebs mimics physiological ionic strength, which is critical as sodium ions allosterically modulate muscarinic receptor affinity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]NMS , and increasing concentrations of Temiverine ( 10−10 to 10−4 M).

  • Nonspecific Binding Control: Define nonspecific binding using 1 µM Atropine in parallel wells. Validation: This ensures the radioactivity measured is specific to muscarinic receptor binding.

  • Filtration & Detection: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer and measure retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Isolated Human Detrusor Muscle Contractility Assay

Causality & Logic: The organ-bath technique is the gold standard for functional spasmolytic assessment. Denuding the mucosa (urothelium) is a critical step; the urothelium releases endogenous factors (like ATP and ACh) upon stretch, which can confound the direct smooth muscle response to exogenous drugs.

Workflow Tiss 1. Tissue Isolation (Human Detrusor) Prep 2. Strip Preparation (Mucosa Denuded) Tiss->Prep Bath 3. Organ Bath Mounting (Krebs-Henseleit) Prep->Bath Equil 4. Equilibration (1g Tension, 60m) Bath->Equil Stim 5. Stimulation (Carbachol/KCl/EFS) Equil->Stim Dose 6. Temiverine Dosing (Cumulative) Stim->Dose Anal 7. Data Acquisition (Isometric Tension) Dose->Anal

Step-by-step isolated tissue organ-bath workflow for evaluating spasmolytic agents.

Step-by-Step Methodology:

  • Tissue Preparation: Obtain human detrusor muscle specimens (e.g., from cystectomy patients, ethically sourced). Dissect into longitudinal strips (approx. 10 x 2 mm) and carefully remove the mucosal layer.

  • Organ Bath Setup: Mount the strips vertically in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2​ / 5% CO2​ (to maintain pH 7.4).

  • Equilibration: Apply a resting isometric tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Viability Testing: Prime the tissue with a submaximal dose of KCl (80 mM) to confirm smooth muscle viability. Wash until baseline tension is restored.

  • Stimulation & Antagonism (Three Parallel Arms):

    • Arm A (M3 specific): Induce contraction with cumulative concentrations of Carbachol ( 10−8 to 10−4 M). Wash, pre-incubate with Temiverine for 30 mins, and repeat the Carbachol curve to calculate the dose-ratio shift ( pA2​ value).

    • Arm B (VGCC specific): Depolarize the tissue with 80 mM KCl. Once a stable plateau is reached, add cumulative concentrations of Temiverine to measure direct relaxation.

    • Arm C (Physiological): Apply Electrical Field Stimulation (EFS; e.g., 0.5 ms pulse width, 1-50 Hz) to trigger endogenous neurotransmitter release. Measure the inhibitory effect of Temiverine on the amplitude of EFS-induced twitch contractions.

  • Self-Validation: The differential response between Arm A and Arm B definitively proves whether the compound acts solely on the receptor (like Atropine) or possesses dual receptor/channel activity (like Temiverine).

Conclusion

Temiverine represents a sophisticated approach to smooth muscle pharmacology. By combining M3 muscarinic receptor antagonism with calcium channel blockade, it effectively targets both the cholinergic and non-cholinergic (atropine-resistant) components of detrusor overactivity. For drug development professionals, the pharmacological profile of Temiverine serves as a benchmark for designing next-generation spasmolytics that require multi-pathway inhibition to achieve clinical efficacy without the severe systemic anticholinergic burden seen with older, non-selective agents.

References

  • Benchchem. "Temiverine (p-INN) - Benchchem." Benchchem.
  • National Institutes of Health (NIH). "Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC." NIH.
  • Cambridge University Press. "Parasympathomimetic and parasympatholytic drugs (Chapter 41) - Anesthetic Pharmacology." Cambridge.org.
  • National Institutes of Health (NIH). "Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC." NIH.

Sources

Exploratory

Pharmacodynamics of Temiverine (NS-21): Binding Affinity and Mechanistic Targeting of M1 and M3 Muscarinic Receptors

The lower urinary tract, specifically the detrusor smooth muscle, is heavily regulated by parasympathetic cholinergic neurotransmission. While M2 receptors outnumber M3 receptors by a 3:1 ratio in the human bladder, it i...

Author: BenchChem Technical Support Team. Date: March 2026

The lower urinary tract, specifically the detrusor smooth muscle, is heavily regulated by parasympathetic cholinergic neurotransmission. While M2 receptors outnumber M3 receptors by a 3:1 ratio in the human bladder, it is the M3 muscarinic receptor subtype that primarily mediates direct smooth muscle contraction. Additionally, prejunctional M1 receptors facilitate the release of acetylcholine, amplifying the contractile signal.

Temiverine (also known as NS-21) and its primary active metabolite, RCC-36, represent a unique class of pharmacological agents characterized by dual mechanisms: competitive muscarinic receptor antagonism and voltage-dependent calcium channel blockade. This technical guide provides an in-depth analysis of Temiverine’s binding affinity to M1 and M3 receptors, the underlying intracellular signaling cascades, and the rigorous experimental methodologies required to validate these pharmacodynamic properties.

Quantitative Binding Affinity Profile

Temiverine and RCC-36 exhibit potent, competitive antagonism at muscarinic receptors. Radioligand binding assays and functional organ bath studies have elucidated their specific affinities. RCC-36, the active metabolite, demonstrates a significantly higher affinity (pKi) and functional potency (pA2) compared to the parent compound, indicating that in vivo efficacy is heavily reliant on hepatic conversion.

Table 1: Pharmacological Potency of Temiverine and RCC-36

CompoundReceptor TargetpKi (Binding Affinity)pA2 (Competitive Potency)pD'2 (Non-competitive Potency)
Temiverine (NS-21) Muscarinic (Non-selective / M1, M3)6.196.805.93
RCC-36 (Metabolite) Muscarinic (Non-selective / M1, M3)7.247.935.77

Quantitative data derived from radioligand binding ([3H]QNB) and functional assays on isolated detrusor strips.

Mechanistic Pathway of M1/M3 Antagonism

Both M1 and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that canonically couple to the Gq/11 alpha subunit. Activation by acetylcholine triggers a well-defined intracellular cascade:

  • Gq/11 stimulates Phospholipase C (PLC).

  • PLC catalyzes the hydrolysis of plasma membrane phosphatidylinositol 4,5-bisphosphate (PIP2).

  • This hydrolysis generates two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

  • IP3 binds to receptors on the sarcoplasmic reticulum, inducing a massive efflux of intracellular calcium (Ca2+), which drives smooth muscle contraction.

Temiverine interrupts this pathway at the apex by competitively occupying the orthosteric binding site of M1 and M3 receptors, preventing acetylcholine from initiating the Gq/11 cascade . Furthermore, its secondary action as a calcium channel antagonist suppresses the influx of extracellular Ca2+, providing a synergistic suppression of detrusor overactivity.

G cluster_membrane Smooth Muscle Cell Membrane ACh Acetylcholine (ACh) Receptor M1 / M3 Muscarinic Receptors ACh->Receptor Agonist Binding Temiverine Temiverine (NS-21) & RCC-36 Temiverine->Receptor Competitive Blockade Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca2 Receptor Binding Contraction Detrusor Muscle Contraction Ca2->Contraction

Temiverine blockade of M1/M3 receptor-mediated Gq/11 signaling pathways in smooth muscle.

Experimental Methodologies: Validating Receptor Affinity

To accurately quantify the binding affinity and functional potency of muscarinic antagonists like Temiverine, researchers employ a combination of radioligand displacement and isolated organ bath assays. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: Radioligand Binding Assay (pKi Determination)

Objective: Quantify the equilibrium dissociation constant (Ki) of Temiverine at muscarinic receptors. Causality of Experimental Design: [3H]Quinuclidinyl benzilate ([3H]QNB) is utilized because it is a highly specific, lipophilic muscarinic antagonist that labels all subtypes (M1-M5) with high affinity. This provides a stable, saturable baseline for competitive displacement, allowing for the precise calculation of the test compound's affinity.

  • Membrane Preparation: Homogenize detrusor smooth muscle tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail. Rationale: The ice-cold temperature and inhibitors prevent proteolytic degradation of the GPCRs, while the Tris buffer maintains a physiological pH to preserve receptor conformation. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to isolate the membrane-rich pellet.

  • Equilibration Incubation: Resuspend the membrane fraction and incubate aliquots with a fixed, sub-saturating concentration of [3H]QNB (e.g., 0.2 nM) and increasing concentrations of Temiverine (10⁻⁹ to 10⁻⁴ M) for 60 minutes at 25°C. Rationale: A 60-minute incubation at room temperature ensures the binding reaction reaches thermodynamic equilibrium without risking heat-induced receptor denaturation.

  • Separation and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Rationale: Polyethylenimine is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix. Wash the filters three times with ice-cold buffer to remove unbound ligand, then quantify radioactivity via liquid scintillation spectrometry.

  • Self-Validating Data Analysis: Include a parallel control tube containing 1 µM atropine to define non-specific binding (NSB). Subtract NSB from total binding to yield specific binding. Plot the displacement curve to find the IC50. Validate the assay by converting IC50 to Ki using the Cheng-Prusoff equation ( Ki=IC50/(1+[Radioligand]/Kd) ). A Hill slope near -1.0 confirms a single-site competitive binding model.

Protocol B: Functional Organ Bath Assay (pA2 Determination)

Objective: Determine the functional competitive antagonism (pA2) of Temiverine against M1/M3-mediated tissue contraction. Causality of Experimental Design: While radioligand assays prove physical binding, isolated organ baths prove functional efficacy. Schild plot analysis is the gold standard here because it mathematically differentiates purely competitive antagonism (where the regression slope equals -1.0) from non-competitive or allosteric modulation.

  • Tissue Equilibration: Suspend isolated detrusor strips in 10 mL organ baths containing Krebs-Henseleit solution, continuously aerated with 95% O2 and 5% CO2 at 37°C. Apply a resting tension of 1.0 g. Rationale: The specific gas mixture maintains the bicarbonate buffer at pH 7.4, while the 1.0 g tension optimizes the actin-myosin overlap for maximal force generation (the length-tension relationship). Equilibrate for 60 minutes, washing every 15 minutes to clear endogenous neurotransmitters released during surgical preparation.

  • Agonist Dose-Response: Construct a cumulative concentration-response curve using carbachol (10⁻⁸ to 10⁻⁴ M). Rationale: Carbachol is chosen over acetylcholine because it is completely resistant to degradation by tissue acetylcholinesterase, ensuring stable and reproducible contractile plateaus.

  • Antagonist Incubation: Wash the tissue until baseline tension is restored. Incubate the tissue with a fixed concentration of Temiverine (e.g., 1 µM) for 30 minutes. Rationale: A 30-minute pre-incubation is critical to allow the lipophilic drug to penetrate the deep muscle layers and reach equilibrium at the receptor sites before agonist challenge.

  • Self-Validating Data Analysis (Schild Plot): Repeat the carbachol dose-response curve in the presence of the antagonist. Calculate the Dose Ratio (DR)—the ratio of the EC50 of carbachol in the presence of Temiverine to the EC50 of carbachol alone. Plot log(DR−1) against log[Temiverine] . If the system is valid and the antagonism is purely competitive, the linear regression will yield a slope not significantly different from 1.0. The x-intercept of this line represents the pA2 value, the negative logarithm of the antagonist concentration that requires a twofold increase in agonist to achieve the original response .

References
  • Hamada, K., et al. "Anticholinergic and calcium antagonistic activities of NS-21 contribute to the inhibition of rat urinary bladder contractions." General Pharmacology: The Vascular System, vol. 29, no. 5, 1997, pp. 771-778. URL:[Link]

  • Kikukawa, H., et al. "Pharmacologic Actions of Temiverine (p-INN) and its Active Metabolite, RCC-36, on Isolated Human Urinary Bladder Muscle." International Journal of Urology, vol. 5, no. 3, 1998, pp. 268-275. URL:[Link]

  • Tanahashi, Y., et al. "Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases." Frontiers in Pharmacology, vol. 12, 2021. URL:[Link]

Foundational

Unlocking Spasmolytic Synergy: A Technical Guide to the Dual Mechanism of Temiverine in Smooth Muscle Pharmacology

Executive Summary The complex pathophysiology of smooth muscle spasms, particularly in detrusor overactivity (DO) and overactive bladder (OAB) syndrome, challenges the efficacy of monolithic pharmacological interventions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The complex pathophysiology of smooth muscle spasms, particularly in detrusor overactivity (DO) and overactive bladder (OAB) syndrome, challenges the efficacy of monolithic pharmacological interventions[1]. While parasympathetic acetylcholine (ACh) signaling via M3 muscarinic receptors is the primary driver of detrusor contraction, a significant "atropine-resistant" component persists in pathological states[2]. Temiverine (p-INN) and its active metabolite, RCC-36, represent a sophisticated pharmacological approach designed to address this exact gap[3]. By combining M3 receptor antagonism with voltage-gated calcium channel (VGCC) blockade, temiverine offers a dual mechanism of action that suppresses both cholinergic and non-cholinergic smooth muscle contractions[4].

Mechanistic Framework: The Dual Action of Temiverine

To engineer a comprehensive spasmolytic, drug developers must target multiple points of the contractile cascade. Temiverine achieves this through a synergistic, two-pronged blockade.

M3 Muscarinic Receptor Antagonism

In normal physiology, ACh binds to M3 receptors on the detrusor muscle, initiating a Gq/11-PLC-IP3/DAG cascade that releases intracellular calcium and causes contraction[2]. Temiverine competitively binds to the M3 receptor, causing a parallel rightward shift in the concentration-response curve to cholinergic agonists like carbachol[4]. This effectively silences the primary parasympathetic trigger for muscle spasms.

Calcium Channel Antagonism

Unlike pure antimuscarinics (e.g., tolterodine or vamicamide), temiverine actively blocks extracellular calcium influx[4]. When smooth muscle is depolarized, VGCCs open. Temiverine demonstrates a concentration-dependent inhibition of contractions induced by high extracellular potassium (80 mmol/L KCl) and calcium (5 mmol/L CaCl2)[3]. This uncouples membrane depolarization from the contractile machinery, providing a pharmacological "fail-safe" against spasms driven by alternative neurotransmitters (like ATP) that bypass the M3 receptor[2].

G ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds PLC PLC / IP3 Pathway M3->PLC Activates Ca_int Intracellular Ca2+ Increase PLC->Ca_int Releases Ca2+ Depol Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel Depol->VGCC Opens VGCC->Ca_int Influx Contraction Detrusor Muscle Contraction Ca_int->Contraction Triggers Temiverine Temiverine & RCC-36 Temiverine->M3 Antagonizes Temiverine->VGCC Blocks

Dual inhibitory pathways of Temiverine targeting M3 receptors and Voltage-Gated Calcium Channels.

Quantitative Pharmacological Profiling

To understand temiverine's position relative to standard agents, we must evaluate its receptor affinity (pA2) and its maximum inhibitory efficacy against non-cholinergic stimuli. The table below synthesizes comparative organ-bath data on human detrusor smooth muscle.

Pharmacological AgentM3 Antagonism (pA2 Rank)KCl/CaCl2 InhibitionEFS Inhibition (Atropine-Treated)
Atropine High (+++)None (-)None (-)
Tolterodine High (+++)None (-)None (-)
Oxybutynin Moderate (++)Moderate (++)Moderate (++)
Temiverine / RCC-36 Moderate (++)High (+++)High (+++)

Note: While atropine and tolterodine possess higher pure antimuscarinic affinity, they completely fail to inhibit contractions induced by direct calcium influx or atropine-resistant electrical field stimulation[3][4].

Experimental Methodology: The Organ-Bath Validation System

To rigorously isolate and validate a dual mechanism of action, researchers employ the isolated organ-bath technique. This self-validating system is crucial because it eliminates systemic neuroendocrine variables, allowing direct measurement of localized smooth muscle pharmacodynamics[2].

Causality in Experimental Design
  • Carbachol Arm: Validates pure muscarinic antagonism by utilizing a stable ACh analog[4].

  • KCl/CaCl2 Arm: Bypasses receptor-operated channels. High extracellular KCl directly depolarizes the cell membrane, forcing VGCCs open. Inhibition here proves calcium channel blockade independent of G-protein coupled receptors (GPCRs)[3].

  • EFS + Atropine Arm: Electrical Field Stimulation (EFS) triggers the release of all endogenous neurotransmitters (ACh, ATP, etc.) from embedded nerve terminals. Pre-treating with atropine eliminates the ACh component. Any further relaxation by the test drug proves efficacy against the "atropine-resistant" (purinergic/direct) contractile component[4].

Step-by-Step Protocol: Isolating Dual Mechanisms
  • Tissue Preparation: Isolate human detrusor muscle strips (approx. 2x2x10 mm) and suspend them in parallel 10 mL organ baths containing oxygenated Krebs-Henseleit solution at 37°C[4].

  • Equilibration: Apply a resting tension of 1.0 g and allow 60 minutes for spontaneous baseline stabilization, washing the tissue every 15 minutes.

  • Cholinergic Isolation (Arm A):

    • Induce contraction using cumulative concentrations of carbachol (0.001–10,000 µmol/L).

    • Wash and incubate with Temiverine (0.01–1 µmol/L) for 30 minutes.

    • Re-apply carbachol to calculate the Schild plot and pA2 value[4].

  • Calcium Channel Isolation (Arm B):

    • Depolarize the tissue using a calcium-free solution containing 80 mmol/L KCl.

    • Add cumulative concentrations of CaCl2 (up to 5 mmol/L) to induce sustained contraction.

    • Apply Temiverine (0.01–10 µmol/L) and measure the concentration-dependent relaxation, confirming VGCC blockade[3].

  • Atropine-Resistant EFS (Arm C):

    • Apply EFS (2–60 Hz, 0.3 ms pulse duration) to induce neurogenic contractions.

    • Pre-treat the bath with 1 µmol/L atropine to block all muscarinic receptors.

    • Apply Temiverine (10 µmol/L). A significant reduction in isometric tension validates the drug's ability to suppress non-cholinergic spasms[4].

Workflow Prep Isolate Human Detrusor Strips Split Parallel Organ-Bath Chambers Prep->Split Arm1 Carbachol Induction (Muscarinic) Split->Arm1 Arm2 KCl/CaCl2 Induction (Calcium Influx) Split->Arm2 Arm3 EFS + Atropine (Atropine-Resistant) Split->Arm3 Test Apply Temiverine (Concentration-Dependent) Arm1->Test Arm2->Test Arm3->Test Measure Quantify Isometric Tension Reduction Test->Measure

Self-validating organ-bath workflow isolating muscarinic and calcium-antagonist drug effects.

Clinical and Developmental Implications

The clinical rationale for dual-action molecules like temiverine lies in the multifactorial nature of overactive bladder and gastrointestinal spasms. While pure antimuscarinics effectively block parasympathetic signaling, they often fail to control the purinergic-driven, atropine-resistant contractions prevalent in hypertrophied or pathological bladders[5]. Temiverine’s ability to act downstream at the calcium channel provides a pharmacological "fail-safe," ensuring spasmolysis even when alternative neurotransmitters bypass the M3 receptor[2].

Although temiverine's clinical development was discontinued at the pre-registration stage, its structural and functional profile remains a benchmark for researchers engineering next-generation, multi-target spasmolytics[2].

References

  • Anticholinergic drugs versus other medications for overactive bladder syndrome in adults . National Institutes of Health (PMC). Available at:[Link]

  • Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder . National Institutes of Health (PMC). Available at:[Link]

  • Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle . PubMed. Available at: [Link]

  • Comparison of the effects of novel antimuscarinic drugs on human detrusor smooth muscle . PubMed. Available at: [Link]

Sources

Exploratory

Comparative Anticholinergic Potency and Dual-Action Pharmacology: Temiverine vs. Propiverine

Executive Summary The pharmacological management of overactive bladder (OAB) and detrusor overactivity relies heavily on modulating the parasympathetic signaling pathways that govern smooth muscle contraction. While clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological management of overactive bladder (OAB) and detrusor overactivity relies heavily on modulating the parasympathetic signaling pathways that govern smooth muscle contraction. While classical antimuscarinics (e.g., atropine, tolterodine) act purely via competitive receptor antagonism, a specialized subclass of therapeutics exhibits a "dual-action" profile: combined muscarinic receptor antagonism and voltage-dependent calcium channel (VDCC) blockade. This technical guide provides an in-depth comparative analysis of two such dual-action agents—temiverine (and its active metabolite RCC-36) and propiverine —focusing on their anticholinergic potency, mechanistic causality, and the self-validating experimental frameworks used to quantify their efficacy.

Pharmacological Profiles & Mechanistic Causality

The Limitation of Pure Competitive Antagonism

Detrusor muscle contraction is primarily driven by acetylcholine binding to M3 muscarinic receptors, initiating a Gq-protein coupled cascade that releases intracellular calcium. Pure competitive antagonists, such as tolterodine and vamicamide, effectively shift the acetylcholine concentration-response curve to the right but fail to suppress the maximum contractile response at high agonist concentrations (1)[1]. Furthermore, they cannot inhibit the "atropine-resistant" phase of neurogenic contractions, which is mediated by direct calcium influx and purinergic co-transmission.

Temiverine (p-INN) and RCC-36

Temiverine is a synthesized pharmacological agent designed to overcome the limitations of pure antimuscarinics. Both temiverine and its primary active metabolite, RCC-36, function as selective M3 receptor antagonists while simultaneously blocking L-type calcium channels (2)[2].

  • Anticholinergic Potency: In isolated human detrusor muscle, the rank order of muscarinic affinity ( pA2​ values) is atropine > oxybutynin = RCC-36 > temiverine (3)[3].

  • Calcium Antagonism: At concentrations of 10 µM, temiverine significantly suppresses the maximum contractile response to carbachol—a hallmark of insurmountable antagonism driven by its secondary calcium-blocking mechanism (1)[1].

Propiverine

Propiverine is an established clinical agent that shares this dual-mechanism architecture.

  • Anticholinergic Potency: Propiverine demonstrates competitive antagonism at M3 receptors with a pA2​ value of approximately 7.7 in human detrusor tissue (4)[4].

  • Calcium Antagonism: It potently inhibits KCl-induced contractions (which bypass receptors to directly open voltage-gated channels) with an IC50​ of roughly 3.9 µM in mammalian models (5)[5].

Quantitative Potency Comparison

The following table synthesizes the pharmacodynamic metrics of temiverine, propiverine, and reference compounds, highlighting the divergence between pure and dual-action agents.

CompoundMuscarinic Affinity ( pA2​ )Calcium Channel Blockade ( IC50​ for KCl)Suppresses Max Carbachol Contraction?Inhibits Atropine-Resistant EFS?
Atropine (Ref)~9.0 - 9.5NoneNoNo
Tolterodine (Ref)~8.6 - 8.8NoneNoNo
Propiverine 7.7~3.9 µMYesYes
RCC-36 (Metabolite)~7.6High PotencyYesYes
Temiverine ~6.0 - 6.5High PotencyYesYes

Data synthesized from comparative human detrusor assays[1][3][4][5].

Mechanistic Signaling Pathway

The diagram below maps the dual-intervention points of temiverine and propiverine. By blocking both the Gq-coupled M3 cascade and the L-Type Voltage-Dependent Calcium Channels (VDCC), these drugs prevent both acetylcholine-driven and direct myogenic calcium influx.

G ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 SR SR Ca2+ Release IP3->SR Contraction Detrusor Contraction SR->Contraction Depol Membrane Depolarization VDCC L-Type Ca2+ Channel Depol->VDCC CaInflux Extracellular Ca2+ Influx VDCC->CaInflux CaInflux->Contraction Drugs Temiverine & Propiverine Drugs->M3R Drugs->VDCC

Dual-action blockade of M3 receptors and L-type Ca2+ channels by temiverine and propiverine.

Self-Validating Experimental Protocol: Organ Bath Contractility Assay

To accurately isolate and quantify the dual properties of these compounds, researchers must employ a highly controlled, self-validating isometric tension assay. The following protocol ensures that receptor antagonism and ion channel blockade are mathematically distinguished.

Step 1: Tissue Preparation and Physiological Equilibration
  • Action: Isolate human detrusor muscle strips (approx. 2x2x10 mm), remove the mucosa, and suspend them in 10-mL organ baths containing Krebs-Henseleit solution at 37°C, continuously aerated with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Causality: Aeration with 95% O2​ / 5% CO2​ maintains tissue viability while buffering the bicarbonate in the Krebs solution to a physiological pH of 7.4. Setting the tension to 1.0 g aligns the sarcomeres to their optimal length-tension relationship ( L0​ ), ensuring maximal cross-bridge formation for reliable force transduction.

Step 2: Viability Baseline (Internal Validation)
  • Action: Induce a reference contraction using 80 mM KCl. Wash the tissue thoroughly until baseline tension is restored.

  • Causality: This serves as an absolute internal positive control. If the tissue fails to generate a robust contraction, it indicates cellular damage or ATP depletion, and the strip is discarded. This prevents false-negative potency readings later in the assay.

Step 3: Cumulative Concentration-Response Curves (CCRC)
  • Action: Add carbachol (a stable acetylcholine analog) cumulatively from 10−9 to 10−4 M. Record the maximum contractile response ( Emax​ ).

  • Causality: Cumulative addition prevents receptor desensitization and tissue tachyphylaxis that frequently occurs during repeated washout cycles, ensuring the integrity of the baseline curve.

Step 4: Antagonist Incubation and Schild Regression Analysis
  • Action: Wash the tissue, incubate with the antagonist (e.g., temiverine at 0.01, 0.1, or 1.0 µM) for 30 minutes, and repeat the carbachol CCRC. Plot the data using Schild regression.

  • Causality & Self-Validation: The Schild plot inherently validates the mechanism of action. A slope of exactly 1.0 confirms pure competitive antagonism. However, if the slope deviates from unity or the Emax​ is depressed at higher antagonist concentrations (as seen with 10 µM temiverine), the system mathematically self-validates the presence of a secondary, non-competitive mechanism (calcium channel blockade) (1)[1].

Step 5: Isolation of Calcium Antagonism
  • Action: Depolarize the tissue with 80 mM KCl or 5 mM CaCl2​ in the presence of 1 µM atropine. Cumulatively add temiverine or propiverine to measure dose-dependent relaxation.

  • Causality: High extracellular KCl directly depolarizes the cell membrane, opening L-type calcium channels while completely bypassing the G-protein coupled M3 receptor. The inclusion of atropine acts as an internal negative control to block any endogenous acetylcholine release. Subsequent relaxation directly proves and quantifies the calcium channel blocking potency ( IC50​ ) of the drug (3)[3].

References

  • Temiverine (p-INN) Pharmacological Profile, Benchchem.
  • Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle, PubMed.
  • Comparison of the effects of novel antimuscarinic drugs on human detrusor smooth muscle, PubMed.
  • The role of muscarinic receptor subtypes on carbachol-induced contraction of normal human detrusor and overactive detrusor associated with benign prost
  • Effects of propiverine hydrochloride (propiverine)

Sources

Foundational

Selectivity of Temiverine for Urinary Bladder Smooth Muscle: A Dual-Mechanism Approach to Detrusor Overactivity

Introduction: The Clinical and Pharmacological Context The pharmacological management of overactive bladder (OAB) and detrusor instability has historically relied on antimuscarinic agents. However, classical agents often...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical and Pharmacological Context

The pharmacological management of overactive bladder (OAB) and detrusor instability has historically relied on antimuscarinic agents. However, classical agents often present a therapeutic ceiling due to systemic side effects (e.g., dry mouth, constipation) and their inability to fully suppress pathological bladder contractions. Temiverine (p-INN), alongside its active metabolite RCC-36, represents a highly specialized pharmacological tool designed to overcome these limitations.

Unlike pure competitive muscarinic antagonists such as tolterodine or atropine, Temiverine exhibits a unique dual mechanism of action: it is a selective muscarinic M3 receptor antagonist with concurrent calcium channel blocking properties ([1]). This in-depth guide explores the molecular selectivity, experimental validation, and functional causality of Temiverine’s action on human urinary bladder smooth muscle.

Molecular Targets and Receptor Selectivity

Normal micturition is primarily driven by parasympathetic release of acetylcholine (ACh), which binds to muscarinic receptors on the detrusor smooth muscle. While M2 receptors outnumber M3 receptors in the human bladder (approximately 3:1), it is the M3 receptor subtype that is the principal mediator of direct detrusor contraction ([2]).

The Gq/11-PLC-IP3 Cascade

Temiverine demonstrates a notable binding affinity and selectivity for the M3 receptor subtype. By competitively occupying the M3 receptor, Temiverine prevents ACh from initiating the downstream Gq/11​ protein signaling cascade. This blockade halts the activation of Phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) ([3]). Without IP3, the sarcoplasmic reticulum fails to release the intracellular calcium ( Ca2+ ) required for actin-myosin cross-bridging.

The Atropine-Resistant Component and Calcium Antagonism

In pathological states, bladder contraction involves an "atropine-resistant" component, largely mediated by purinergic co-transmission (ATP binding to P2X receptors) and subsequent direct depolarization leading to extracellular Ca2+ influx via voltage-gated calcium channels (VGCCs). Pure antimuscarinics like atropine cannot inhibit this pathway. Temiverine and RCC-36, however, possess potent calcium antagonistic activity, effectively suppressing contractions induced by direct depolarization (e.g., via KCl or CaCl2​ ) ([4]).

G ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq/11 Protein M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Contraction Detrusor Smooth Muscle Contraction CaRelease->Contraction VGCC Voltage-Gated Ca2+ Channels CaInflux Extracellular Ca2+ Influx VGCC->CaInflux CaInflux->Contraction Temiverine Temiverine / RCC-36 Temiverine->M3 Competitive Antagonism Temiverine->VGCC Channel Blockade

Diagram 1: Dual mechanism of Temiverine inhibiting both M3-mediated and VGCC-mediated detrusor contraction.

Quantitative Pharmacological Profile

To understand the causality behind Temiverine's efficacy, we must analyze its behavior in isolated organ bath studies compared to classical agents. The potency of an antagonist is mathematically expressed as the pA2​ value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response).

While Atropine has a higher absolute affinity ( pA2​ ) for muscarinic receptors, it behaves as a purely competitive, surmountable antagonist—meaning high concentrations of ACh can still achieve 100% maximal contraction. Conversely, Temiverine and RCC-36 depress the maximum contractile response to ACh, a hallmark of their secondary calcium channel blocking effect ([4]).

Table 1: Comparative Inhibitory Effects on Human Detrusor Muscle
Pharmacological AgentAntimuscarinic Potency ( pA2​ )Suppression of Max ACh ContractionInhibition of KCl / CaCl2​ ContractionEfficacy vs. Atropine-Resistant EFS
Atropine Highest (~9.0)None (Surmountable)NoneNone
Oxybutynin High (~8.0)PartialWeakWeak
RCC-36 (Metabolite) High (~8.0)SignificantStrongStrong
Temiverine Moderate (~7.0)SignificantStrongStrong

Data synthesized from comparative in vitro assays on isolated human urinary bladder muscle ([1];[4]).

Experimental Methodologies: In Vitro Organ Bath Assays

To ensure scientific integrity and trustworthiness, the evaluation of detrusor contractility must utilize a self-validating experimental system. The following protocol details the gold-standard methodology for assessing the dual pharmacological action of Temiverine.

Step-by-Step Protocol: Isometric Tension Recording

1. Tissue Procurement and Preparation

  • Obtain human macroscopically normal urinary bladder specimens (e.g., from patients undergoing total cystectomy).

  • Causality Check: Immediately place tissues in oxygenated, ice-cold Krebs-Henseleit solution to preserve tissue viability and prevent ischemic damage.

  • Carefully dissect the mucosa and cut the detrusor muscle into longitudinal strips (approximately 10 mm × 2 mm).

2. Organ Bath Equilibration

  • Suspend the strips in 10 mL organ baths containing Krebs-Henseleit solution maintained precisely at 37°C.

  • Continuously aerate the baths with a mixture of 95% O2​ and 5% CO2​ to maintain physiological pH (7.4).

  • Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes to clear endogenous neurotransmitters.

3. Viability Validation

  • Self-Validating Step: Induce a reference contraction using 80 mM KCl. This directly depolarizes the cell membrane, bypassing receptor pathways to prove the contractile apparatus and VGCCs are fully functional. Wash until baseline tension is restored.

4. Pharmacological Pathway Isolation Divide the strips into three experimental cohorts to isolate specific mechanisms:

  • Cohort A (Cholinergic/Antimuscarinic Assay): Generate cumulative concentration-response curves to Carbachol ( 10−9 to 10−4 M). Repeat in the presence of increasing concentrations of Temiverine ( 10−8 to 10−5 M).

  • Cohort B (Calcium Antagonism Assay): Depolarize the tissue with 80 mM KCl or 5 mM CaCl2​ . Once a plateau is reached, cumulatively add Temiverine to assess direct relaxation.

  • Cohort C (Neurogenic Assay via EFS): Apply Electrical Field Stimulation (EFS) using platinum electrodes (0.3 ms pulse duration, 50 V, 2–60 Hz).

    • Validation: Add Tetrodotoxin (TTX, 10−6 M) at the end of the experiment. If the contraction is abolished, it proves the EFS response was purely neurogenic (nerve-mediated) and not due to direct muscle stimulation.

    • Atropine-Resistance: Pre-treat with Atropine ( 10−6 M) to block all muscarinic receptors. The remaining contraction is the "atropine-resistant" component. Add Temiverine to observe the suppression of this purinergic/calcium-driven phase.

5. Data Acquisition and Schild Plot Analysis

  • Record isometric tension using a force-displacement transducer.

  • Calculate pA2​ values by plotting the log(dose ratio - 1) against the negative log of the antagonist concentration (Schild plot). A slope close to 1.0 confirms competitive antagonism at the M3 receptor.

Workflow Tissue 1. Human Detrusor Strip Preparation (Mucosa Removed) Bath 2. Organ Bath Equilibration (Krebs-Henseleit, 37°C, 95% O2 / 5% CO2) Tissue->Bath Baseline 3. Viability Check & Baseline (80mM KCl -> Wash -> 1.0g Tension) Bath->Baseline Split 4. Experimental Pathway Isolation Baseline->Split Path1 Cohort A: Cholinergic Assay (Carbachol ± Temiverine) Split->Path1 Path2 Cohort B: Depolarization Assay (KCl / CaCl2 ± Temiverine) Split->Path2 Path3 Cohort C: Neurogenic Assay (EFS ± Atropine ± Temiverine) Split->Path3 Measure 5. Isometric Tension Recording & Schild Plot Analysis (pA2 Calculation) Path1->Measure Path2->Measure Path3->Measure Validate 6. Protocol Validation (TTX Application confirms neurogenic source) Measure->Validate

Diagram 2: Self-validating in vitro organ bath workflow for assessing detrusor contractility.

Conclusion: The Logical Interpretation of Dual Selectivity

The clinical limitation of highly selective, pure antimuscarinic agents is their failure to address the multifaceted pathophysiology of detrusor overactivity. While agents like tolterodine and vamicamide successfully shift the ACh concentration-response curve, they fail to inhibit contractions induced by direct depolarization or the atropine-resistant component of neurogenic stimulation ([1]).

The experimental data logically dictates that Temiverine's efficacy is not solely derived from its M3 receptor affinity, but rather its synergistic ability to block voltage-gated calcium channels. By depressing the maximal contractile force of the detrusor muscle regardless of the initiating stimulus (cholinergic or purinergic), Temiverine and its active metabolite RCC-36 offer a comprehensive spasmolytic profile. This dual-action framework serves as a critical blueprint for researchers developing next-generation therapeutics for lower urinary tract dysfunctions.

References

  • Kikukawa H, Yoshida M, Wada Y, Nishi K, Ueda S. (1998). "Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle." International Journal of Urology, 5(3), 268-275.[Link]

  • Yono M, Yoshida M, Takahashi W, Inadome A, Ueda S. (2000). "Comparison of the effects of novel antimuscarinic drugs on human detrusor smooth muscle." BJU International, 86(6), 719-725.[Link]

  • Ali A, et al. (2021). "Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases." Frontiers in Pharmacology, 12, 767574.[Link]

Sources

Exploratory

Temiverine Pathway Analysis in Overactive Bladder Models: A Technical Guide to Dual-Mechanism Pharmacodynamics

Overactive bladder (OAB) syndrome is a highly prevalent lower urinary tract disorder characterized by urinary urgency, frequency, and detrusor overactivity. Historically, the pharmacological cornerstone for OAB has been...

Author: BenchChem Technical Support Team. Date: March 2026

Overactive bladder (OAB) syndrome is a highly prevalent lower urinary tract disorder characterized by urinary urgency, frequency, and detrusor overactivity. Historically, the pharmacological cornerstone for OAB has been pure antimuscarinic agents. However, in pathological states—particularly neurogenic detrusor overactivity (NDO) or severe idiopathic OAB—a significant portion of detrusor contraction becomes "atropine-resistant." This phenomenon renders standard antimuscarinics partially ineffective.

Temiverine (and its active metabolite, RCC-36) represents a critical evolution in OAB pharmacology. As a synthetically developed pharmacological agent, it exhibits a unique dual mechanism of action : it acts as both a selective muscarinic M3 receptor antagonist and a calcium channel antagonist [1]. This whitepaper provides an in-depth technical analysis of Temiverine's signaling pathways, its evaluation in translational animal models, and the self-validating experimental protocols required to quantify its efficacy.

Mechanistic Grounding: The Dual-Action Pathway

To understand Temiverine’s superiority in specific refractory OAB models, we must dissect the causality of detrusor smooth muscle (DSM) contraction.

The Cholinergic Pathway (Atropine-Sensitive)

Normal micturition is primarily driven by parasympathetic acetylcholine (ACh) release binding to post-junctional M3 muscarinic receptors on the detrusor muscle [3]. Activation of the M3 receptor initiates the Gq/11​ protein cascade, activating Phospholipase C (PLC) to cleave PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers calcium release from the sarcoplasmic reticulum, leading to actin-myosin cross-bridging and contraction. Temiverine competitively binds to the M3 receptor, effectively halting this cascade [1].

The Non-Cholinergic Pathway (Atropine-Resistant)

In functionally disturbed bladders, pathological remodeling upregulates non-cholinergic pathways (e.g., purinergic ATP signaling via P2X receptors) and increases the reliance on extracellular calcium influx through Voltage-Dependent Calcium Channels (VDCCs). Pure antimuscarinics like tolterodine and vamicamide fail to inhibit this component [2]. Temiverine’s secondary property as a calcium antagonist allows it to block extracellular Ca2+ influx, effectively suppressing contractions induced by potassium chloride (KCl) and calcium chloride ( CaCl2​ ), thereby neutralizing the atropine-resistant component of electric field-stimulated (EFS) muscle contractions [1].

G Temiverine Temiverine (Dual Antagonist) M3R Muscarinic M3 Receptor Temiverine->M3R Blocks VDCC Voltage-Dependent Ca2+ Channel Temiverine->VDCC Blocks ACh Acetylcholine (ACh) ACh->M3R Activates Gq Gq/11 Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Cascade PLC->IP3 SR_Ca SR Ca2+ Release IP3->SR_Ca Contraction Detrusor Smooth Muscle Contraction SR_Ca->Contraction Ca_Influx Ca2+ Influx (KCl/CaCl2 induced) VDCC->Ca_Influx Ca_Influx->Contraction

Temiverine's dual mechanism inhibiting M3 receptor and calcium-mediated detrusor contraction.

Translational OAB Animal Models

Evaluating a dual-action compound requires animal models that accurately replicate the pathophysiological shift toward atropine-resistant contractions. The following models are strictly selected based on their induction of specific detrusor phenotypes:

  • Neurogenic Detrusor Overactivity (NDO) Models: Induced via spinal cord injury (SCI) or Parkinson's disease models (e.g., MPTP injection). In SCI models, the initial neurogenic shock is followed by the emergence of C-fiber mediated spinal reflexes, leading to severe non-voiding contractions (NVCs) and a high degree of atropine resistance [4]. Temiverine is highly relevant here due to its ability to bypass receptor-specific resistance via direct calcium blockade.

  • Chronic Restraint Stress (CRS) Anxiety Models: Recent transcriptomic studies demonstrate that psychological stress activates oxidative stress and NF-κB signaling pathways, leading to OAB-like symptoms (increased NVCs) without the confounding tissue hypertrophy seen in physical obstruction models [5].

  • Cyclophosphamide (CYP)-Induced Cystitis: Repeated administration of CYP induces chronic urothelial inflammation and detrusor overactivity. This model is excellent for testing Temiverine’s efficacy in inflammatory-driven calcium sensitization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of Temiverine must employ orthogonal validation: combining in vivo urodynamics with ex vivo tissue myography.

Protocol 1: Ex Vivo Detrusor Myography (Organ Bath Technique)

This protocol isolates the smooth muscle response from central nervous system inputs, allowing for precise quantification of receptor affinity ( pA2​ values) and calcium antagonism [2].

  • Step 1: Tissue Preparation: Harvest the urinary bladder immediately following euthanasia. Dissect detrusor strips (approx. 2x10 mm) in oxygenated, ice-cold Krebs-Henseleit solution. Causality: Removing the mucosa ensures that contractile responses are strictly derived from the detrusor smooth muscle, eliminating urothelial-derived release factors.

  • Step 2: Equilibration: Suspend strips in 10 mL organ baths at 37°C, aerated with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes. Causality: This restores baseline intracellular calcium homeostasis after surgical trauma.

  • Step 3: Viability & Self-Validation: Challenge the tissue with 80 mmol/L KCl. Causality: This directly depolarizes the cell membrane, forcing calcium influx. If the tissue fails to contract, the preparation is non-viable and must be discarded.

  • Step 4: Antagonist Incubation: Pre-incubate the viable strips with Temiverine (0.01–10 µmol/L) for 30 minutes.

  • Step 5: Agonist Dose-Response:

    • To test Antimuscarinic action: Apply cumulative doses of Carbachol (0.001–1000 µmol/L).

    • To test Calcium Antagonism: Apply CaCl2​ (5 mmol/L) in a calcium-free, high-potassium depolarizing solution.

    • To test Atropine-Resistance: Perform Electrical Field Stimulation (EFS, 2–60 Hz) in the presence of 1 µmol/L atropine.

Protocol 2: In Vivo Awake Cystometry

Evaluating OAB drugs under anesthesia is a critical methodological flaw, as anesthetics suppress the micturition reflex and alter detrusor hemodynamics. Awake cystometry is mandatory.

  • Step 1: Surgical Implantation: Under isoflurane anesthesia, implant a polyethylene catheter (PE-50) into the bladder dome via a suprapubic incision. Tunnel the catheter subcutaneously to the scruff of the neck.

  • Step 2: Recovery: Allow a strict 3-to-5-day recovery period. Causality: Acute surgical inflammation causes transient detrusor overactivity. Testing too early yields false positives for OAB phenotypes.

  • Step 3: Baseline Recording: Place the awake animal in a restraint cylinder. Infuse physiological saline at a constant rate (e.g., 10-20 µL/min for mice). Record baseline micturition cycles, quantifying Maximum Bladder Capacity (MBC) and the frequency/amplitude of Non-Voiding Contractions (NVCs).

  • Step 4: Temiverine Administration & Readout: Administer Temiverine (I.V. or via oral gavage). A successful therapeutic readout is defined by a statistically significant reduction in NVC frequency prior to the main voiding contraction, without causing urinary retention.

Workflow Model OAB Animal Model Induction (e.g., CYP, SCI, CRS) InVivo In Vivo Awake Cystometry (Bladder Pressure, NVCs) Model->InVivo Tissue Tissue Harvesting (Detrusor Strips) Model->Tissue Data Data Acquisition & Schild Plot Analysis InVivo->Data InVitro In Vitro Organ Bath Myography (EFS, Carbachol, KCl) Tissue->InVitro InVitro->Data

Self-validating experimental workflow for evaluating Temiverine efficacy in OAB models.

Quantitative Data Interpretation

The primary differentiator of Temiverine in drug development is its pharmacological profile compared to legacy drugs. While compounds like tolterodine and vamicamide show high affinity for the M3 receptor, they completely fail to inhibit contractions induced by KCl or CaCl2​ [2].

The following table summarizes the comparative quantitative pharmacodynamics observed in isolated human and animal detrusor smooth muscle models:

Pharmacological AgentM3 Receptor Antagonism (Carbachol Shift)Calcium Channel AntagonismInhibition of 80 mM KCl-Induced ContractionInhibition of Atropine-Resistant EFS Contraction
Atropine High ( pA2​ ~ 8.5)NoneNoNo
Tolterodine High ( pA2​ ~ 8.5)NoneNoNo
Vamicamide High ( pA2​ ~ 8.0)NoneNoNo
Temiverine Moderate/High ( pA2​ ~ 7.5)SignificantYes (Concentration-dependent)Yes (Significant at 10 µmol/L)

Data synthesized from comparative organ-bath studies on human detrusor smooth muscle [2].

Conclusion & Implications for Drug Development

Temiverine represents a sophisticated approach to overactive bladder pharmacology. By integrating M3 muscarinic receptor antagonism with calcium channel blockade, it addresses the critical gap left by legacy antimuscarinics: the inability to control the atropine-resistant, non-cholinergic contractions that dominate severe and neurogenic OAB phenotypes. For research and drug development professionals, utilizing self-validating workflows—combining awake cystometry with rigorous ex vivo myography—is essential to accurately map the pharmacodynamics of dual-action compounds like Temiverine.

References

  • Temiverine (p-INN) - Benchchem. Benchchem.
  • Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse.
  • Muscarinic receptors: their distribution and function in body systems, and the implications for tre
  • Molecular Mechanism Operating in Animal Models of Neurogenic Detrusor Overactivity: A Systematic Review Focusing on Bladder Dysfunction of Neurogenic Origin. MDPI.
  • Anxiety‑induced overactive bladder: The role of oxidative stress and NF‑κB signaling pathway with Hsp90 as a potential biomarker.
Foundational

The Pharmacological Evolution and Technical Profiling of RCC-36: A Dual-Action Antispasmodic Agent

Executive Summary The development of antispasmodic agents for overactive bladder (OAB) and urinary incontinence has historically been a balancing act between localized efficacy and systemic safety. Pure antimuscarinics o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of antispasmodic agents for overactive bladder (OAB) and urinary incontinence has historically been a balancing act between localized efficacy and systemic safety. Pure antimuscarinics often fail to completely suppress detrusor hyperreflexia due to the presence of non-cholinergic, "atropine-resistant" contraction pathways. RCC-36, the primary active deethylated metabolite of the prodrug 1, emerged as a highly targeted solution[1]. By combining muscarinic receptor antagonism with L-type calcium channel blockade, RCC-36 effectively inhibits both cholinergic and purinergic detrusor contractions without the proarrhythmic K+ channel liabilities that doomed its predecessor, terodiline[2].

Historical Context & Rationale for Drug Design

The clinical withdrawal of terodiline in 1991 created a significant void in urological pharmacology. Terodiline was highly effective due to its dual anticholinergic and calcium-antagonistic properties; however, it inadvertently blocked the delayed rectifier potassium current (IKr) in cardiac tissue, leading to QT interval prolongation and fatal torsades de pointes[2].

To salvage the dual-mechanism approach, researchers synthesized NS-21 (temiverine). Upon oral administration, NS-21 undergoes extensive first-pass hepatic metabolism to form its active metabolite, 3[3]. Pharmacokinetic profiling in rats, dogs, and monkeys confirmed that systemic exposure to RCC-36 equals or exceeds the parent compound, making RCC-36 the primary driver of the drug's in vivo pharmacological profile[3]. The core structural design of RCC-36 was optimized to retain high affinity for bladder smooth muscle L-type Ca2+ channels while completely sparing cardiac K+ channels[2].

Mechanistic Profiling: The Dual-Action Paradigm

In the human urinary bladder, contractions are driven by a combination of acetylcholine (acting on M3 muscarinic receptors) and ATP (acting on purinergic receptors that directly depolarize the membrane and open voltage-gated calcium channels).

RCC-36 operates via a synergistic dual mechanism:

  • Anticholinergic Activity: RCC-36 competitively antagonizes M3 receptors, shifting the acetylcholine concentration-response curve to the right with a pA2 value comparable to the gold-standard drug, oxybutynin[1].

  • Calcium Channel Antagonism: Unlike pure anticholinergics like atropine, RCC-36 directly inhibits L-type Ca2+ channels. This allows it to suppress the "atropine-resistant" phase of detrusor contraction induced by direct electrical field stimulation or KCl depolarization[1].

Mechanism ACh Acetylcholine M3 Muscarinic M3 Receptor ACh->M3 PLC Phospholipase C M3->PLC Ca_Release SR Ca2+ Release PLC->Ca_Release Contraction Detrusor Contraction Ca_Release->Contraction Depol Membrane Depolarization VGCC L-Type Ca2+ Channel Depol->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Influx->Contraction RCC36 RCC-36 RCC36->M3 Antagonizes RCC36->VGCC Blocks

Fig 1: RCC-36 dual mechanism inhibiting cholinergic and calcium-dependent detrusor contractions.

Quantitative Pharmacological Data

The pharmacological superiority of RCC-36 lies in its balanced receptor affinity. As summarized below, RCC-36 matches the anticholinergic potency of oxybutynin while providing the calcium antagonism of terodiline, without the associated cardiac risks.

Pharmacological ParameterRCC-36Temiverine (NS-21)OxybutyninTerodilineAtropine
Muscarinic Antagonism (pA2) High (~Oxybutynin)ModerateHighModerateVery High
L-type Ca2+ Block (IC50) 27.0 µM27.0 µMWeak33.5 µMNone
Delayed Rectifier K+ Block Minimal/NoneMinimal/NoneMinimalHigh (Proarrhythmic)None
Atropine-Resistant Inhibition HighHighLowModerateNone

Data synthesized from comparative electrophysiological and muscle-bath studies[1][2].

Experimental Workflows for Pharmacological Validation

To rigorously validate the efficacy and safety of RCC-36, two distinct experimental protocols are employed. These methodologies are designed with built-in causality and self-validation to ensure high-fidelity data.

Protocol 1: Ex Vivo Detrusor Muscle-Bath Assay

Purpose: To quantify the dual inhibitory effects of RCC-36 on both cholinergic and atropine-resistant bladder contractions.

  • Tissue Preparation & Equilibration: Isolate detrusor muscle strips and suspend them in a 37°C organ bath containing Krebs-Henseleit solution. Causality: Continuous aeration with 95% O2 / 5% CO2 is mandatory to maintain a physiological pH of 7.4, preventing spontaneous tissue degradation over the multi-hour assay.

  • Baseline Validation (Self-Validating Check): Apply a resting tension of 1.0 g. Induce a reference contraction using 80 mmol/L KCl. Check: If the tissue fails to generate >1.0 g of isometric tension, it is discarded due to poor viability.

  • Isolation of Atropine-Resistant Contractions: Pre-treat the viable tissue with 10^-6 mol/L atropine. Causality: This saturates all M3 muscarinic receptors. Any subsequent contraction induced by electrical field stimulation (EFS) is strictly non-cholinergic (purinergic/calcium-driven)[1].

  • RCC-36 Application: Cumulatively add RCC-36 (10^-8 to 3 x 10^-6 mol/L) and measure the concentration-dependent suppression of the remaining EFS-induced contractions[1].

Protocol 2: Whole-Cell Patch-Clamp for Cardiac Safety

Purpose: To prove that RCC-36 does not block the delayed rectifier K+ current (IKr), thereby confirming the absence of terodiline-like cardiotoxicity.

  • Myocyte Isolation: Enzymatically dissociate guinea pig ventricular myocytes using collagenase to obtain single, healthy cells.

  • Current Isolation via Dialysis: Achieve whole-cell configuration. Causality: To isolate L-type Ca2+ currents (ICa,L), the intracellular pipette solution must contain Cs+ instead of K+. Cs+ physically blocks outward potassium currents, preventing them from masking the inward calcium currents[2].

  • Validation Check (Self-Validating Check): Continuously monitor series resistance (Rs). If Rs exceeds 15 MΩ or fluctuates by >15%, the recording is aborted to prevent voltage-clamp errors.

  • Voltage Protocols & Drug Perfusion: To test for K+ channel safety, switch to a K+-based pipette solution, block Ca2+ channels with nifedipine, and apply depolarizing voltage steps (+10 mV to +50 mV). Perfuse RCC-36 (10 µM) and confirm the lack of tail current inhibition compared to terodiline[2].

PatchClamp N1 Myocyte Isolation Collagenase Digestion N2 Whole-Cell Config Membrane Rupture N1->N2 N3 Current Isolation Cs+ Dialysis / Voltage Steps N2->N3 N4 Drug Perfusion RCC-36 Application N3->N4 N5 Data Acquisition ICa,L & IKr Measurement N4->N5

Fig 2: Whole-cell patch-clamp workflow for isolating and recording cardiac ionic currents.

Toxicology and Clinical Trajectory

In in vivo models of urinary frequency (hypogastric nerve-transected rats), RCC-36 significantly increased bladder capacity at lower doses compared to sham-operated rats, and crucially, did so without severely suppressing micturition pressure[4]. This indicated a highly favorable physiological voiding profile.

However, comprehensive 13-week repeat-dose toxicity studies in Sprague-Dawley rats revealed dose-limiting toxicities. While lower doses (30 mg/kg) produced expected anticholinergic side effects (mydriasis, salivation, and decreased Na+ excretion), high-dose administration (300 mg/kg) resulted in mortality linked to severe pulmonary congestion and edema[5]. The LD50 was established at 735 mg/kg[5].

Despite the elegant pharmacological design of RCC-36 and its parent drug temiverine—successfully decoupling bladder efficacy from cardiac K+ channel toxicity—the overall clinical development program for temiverine was ultimately discontinued at the pre-registration stage[6]. Nevertheless, the mechanistic profiling of RCC-36 remains a foundational case study in the rational design of dual-action antispasmodics.

References

  • [1] 1 - PubMed

  • [2] 2 - PubMed

  • [6] 6 - NCATS

  • - PubChem

  • [5] 5 - PubMed

  • [3] 3 - PubMed

  • [4] 4 - PubMed

Sources

Exploratory

Physicochemical Profiling of Temiverine: Molecular Weight, Lipophilicity, and Pharmacokinetic Implications

Introduction Temiverine is a synthetically developed pharmacological agent characterized by its dual action as an M3 muscarinic receptor antagonist and a calcium channel blocker[1]. It has been extensively investigated f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Temiverine is a synthetically developed pharmacological agent characterized by its dual action as an M3 muscarinic receptor antagonist and a calcium channel blocker[1]. It has been extensively investigated for its ability to suppress contractions in isolated human detrusor muscle, making it a compound of interest for the management of overactive bladder (OAB)[1]. In the preclinical and clinical development of anticholinergic drugs, understanding core physicochemical properties—specifically molecular weight (MW) and lipophilicity (LogP)—is paramount. These parameters dictate the drug's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its propensity to cross the blood-brain barrier (BBB) and elicit central nervous system (CNS) side effects[2].

This technical guide provides an in-depth analysis of Temiverine's physicochemical profile, exploring the causality between its molecular properties and pharmacokinetics, and detailing the self-validating experimental methodologies required to accurately quantify its lipophilicity.

Physicochemical Data Summary

Temiverine is an ester derivative containing a tertiary amine, which allows it to exist both as a lipophilic free base and a more water-soluble hydrochloride salt. The quantitative physicochemical descriptors, derived from computational models and empirical databases, are summarized in Table 1.

Table 1: Key Physicochemical Properties of Temiverine

PropertyTemiverine (Free Base)Temiverine Hydrochloride
Molecular Formula C24H35NO3[3]C24H36ClNO3[4]
Molecular Weight 385.54 g/mol [3]422.0 g/mol [4]
Lipophilicity (XLogP3-AA) 4.8[5]N/A (Salt form alters partition)
Hydrogen Bond Donors 1[5]2 (Includes protonated amine)
Stereochemistry Racemic[3]Racemic
Pharmacokinetic Causality: The Impact of Molecular Weight and Lipophilicity

The efficacy and safety profile of an antimuscarinic agent are inextricably linked to its physicochemical properties. Temiverine exhibits a molecular weight of 385.54 Da and a computed XLogP3-AA of 4.8[5].

Blood-Brain Barrier (BBB) Permeability

The BBB is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. The penetration of drugs through the BBB is largely determined by molecular size, polarity, and lipophilicity[2].

With a LogP of 4.8, Temiverine is highly lipophilic, approaching the upper limit of Lipinski's Rule of Five (LogP < 5). While this high lipophilicity guarantees excellent absorption across the gut wall, it also significantly increases the thermodynamic drive for the molecule to partition into the lipid-rich environment of the brain[2]. In contrast to other antimuscarinics with lower lipophilicity (e.g., 5-hydroxymethyl tolterodine, which has a logD of 0.74)[6], Temiverine's high LogP suggests a higher risk of off-target CNS M1/M3 receptor blockade, which can manifest as cognitive impairment or dizziness.

Dual Mechanism of Action

Temiverine's structural bulk and lipophilicity allow it to interact with multiple transmembrane proteins. It acts as a selective antagonist at the M3 muscarinic receptor and simultaneously blocks L-type calcium channels, effectively inhibiting acetylcholine-induced and calcium-induced contractions in the detrusor muscle[1].

MOA T Temiverine (MW: 385.5 Da, LogP: 4.8) M3 M3 Muscarinic Receptor T->M3 Antagonizes CaV L-Type Ca2+ Channel T->CaV Blocks PLC Phospholipase C (PLC) M3->PLC Activates (Blocked) Ca_Intra Intracellular Ca2+ Release CaV->Ca_Intra Ca2+ Influx (Blocked) IP3 IP3 Production PLC->IP3 Cleaves PIP2 IP3->Ca_Intra Opens SR Channels Contraction Detrusor Muscle Contraction Ca_Intra->Contraction Triggers

Figure 1: Dual mechanism of action of Temiverine on detrusor smooth muscle cells.

Experimental Methodology: Self-Validating LogP Determination

Given the critical implications of a 4.8 LogP value, computational predictions must be empirically validated. The gold standard for determining the partition coefficient of a highly lipophilic compound like Temiverine is the Shake-Flask Method coupled with HPLC-UV .

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system.

Step-by-Step Protocol

Step 1: Phase Mutual Saturation (The Critical Pre-requisite)

  • Action: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Allow the phases to separate for an additional 24 hours.

  • Causality: If the phases are not mutually saturated prior to the experiment, they will dissolve into each other during the partitioning phase. This alters the phase volumes, leading to fundamentally flawed concentration calculations.

Step 2: Spiking and Partitioning

  • Action: Dissolve exactly 1.0 mg of Temiverine free base into 10 mL of the pre-saturated n-octanol phase. Add 10 mL of the pre-saturated aqueous phase. Shake at 100 RPM for 1 hour at 25°C.

  • Causality: Because Temiverine is highly lipophilic (LogP ~4.8), spiking it into the aqueous phase first would result in incomplete dissolution and micelle formation. Spiking into the organic phase ensures complete solvation.

Step 3: Phase Separation via Centrifugation

  • Action: Transfer the mixture to a centrifuge tube and spin at 4,000 x g for 15 minutes.

  • Causality: Mechanical shaking creates micro-emulsions. Centrifugation breaks these emulsions, ensuring that the UV absorbance measured in the aqueous phase is not artificially inflated by octanol micro-droplets containing high concentrations of the drug.

Step 4: HPLC-UV Quantification

  • Action: Carefully sample both the octanol and aqueous phases using a syringe. Analyze both phases using HPLC-UV (C18 column, Acetonitrile/Water mobile phase, detection at 220 nm).

  • Causality: Unlike simple UV spectroscopy, HPLC separates Temiverine from any potential degradation products (e.g., hydrolysis of its ester bond). This ensures the measured peak area corresponds exclusively to the intact parent molecule.

Step 5: Mass Balance Validation (The Self-Validating Control)

  • Action: Calculate the total mass of Temiverine recovered from both phases.

  • Causality: The system validates itself through mass balance. If (Massoctanol​+Massaqueous​)<0.95×Massinitial​ , the run is invalid due to drug loss (e.g., adsorption to glassware or precipitation at the interface). Only if mass balance is achieved can the LogP be calculated as Log10​(Concentrationoctanol​/Concentrationaqueous​) .

Workflow Prep Phase Preparation (Octanol/Water) Equilibrate Equilibration (24h at 25°C) Prep->Equilibrate Spike Spike Temiverine (Known Conc.) Equilibrate->Spike Shake Shake-Flask Partitioning Spike->Shake Centrifuge Phase Separation (Centrifugation) Shake->Centrifuge HPLC HPLC-UV Quantification Centrifuge->HPLC Calc LogP Calculation (Self-Validating) HPLC->Calc

Figure 2: Self-validating shake-flask HPLC-UV workflow for LogP determination.

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Application of Temiverine in Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro cell culture, smooth muscle contractility assays, and calcium imaging. Introduction & Mechanistic Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro cell culture, smooth muscle contractility assays, and calcium imaging.

Introduction & Mechanistic Rationale

Temiverine (often researched under the code KRP-197) and its active metabolite, RCC-36, are synthetically developed pharmacological agents investigated primarily for their spasmolytic profile on smooth muscle, particularly the human detrusor muscle[1],[2].

As a highly lipophilic compound, Temiverine is notoriously difficult to dissolve in aqueous solutions (such as standard cell culture media or phosphate-buffered saline)[3]. To ensure complete dissolution, maintain molar accuracy, and prevent premature precipitation during in vitro assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[4],[3]. However, because DMSO is biologically active, establishing a self-validating reconstitution and dilution protocol is critical to prevent solvent-induced cytotoxicity and off-target transcriptional changes[5],[6].

Pharmacological Mechanism of Action

Temiverine exhibits a potent dual mechanism of action[1],[7]:

  • Anticholinergic Activity: It acts as a selective muscarinic M3 receptor (mAChR) antagonist, inhibiting acetylcholine-induced contractions[7],[2].

  • Calcium Channel Antagonism: It effectively suppresses atropine-resistant muscle contractions by blocking L-type calcium channels, thereby preventing calcium influx induced by depolarizing agents like potassium chloride (KCl)[2].

G ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Activates KCl Depolarization (KCl) CaChannel L-type Calcium Channel KCl->CaChannel Opens IntraCa Intracellular Calcium ↑ M3R->IntraCa IP3 Pathway CaChannel->IntraCa Ca2+ Influx Temiverine Temiverine Temiverine->M3R Antagonizes Temiverine->CaChannel Blocks Contraction Smooth Muscle Contraction IntraCa->Contraction Triggers

Caption: Dual inhibitory mechanism of Temiverine on mAChR and L-type Calcium Channels.

Physicochemical Profile

Before beginning the reconstitution protocol, it is vital to identify which salt form of Temiverine you are utilizing, as this dictates the molecular weight (MW) used for molarity calculations. The hydrochloride (HCl) salt is the most prevalent in commercial research catalogs[1],[4].

PropertyTemiverine (Free Base)Temiverine Hydrochloride
CAS Number 173324-94-2[1]136529-33-4
Molecular Formula C₂₄H₃₅NO₃[1]C₂₄H₃₆ClNO₃
Molecular Weight 385.5 g/mol [1]422.01 g/mol
Primary Targets mAChR (M3), Ca²⁺ Channels[2]mAChR (M3), Ca²⁺ Channels[2]
Solubility Soluble in DMSO[3]Soluble in DMSO (up to 20 mg/mL)[4]
Storage (Solid) -20°C (Desiccated)-20°C (Desiccated)
Storage (DMSO Stock) -80°C (Up to 6-12 months)[4]-80°C (Up to 6-12 months)[4]

Experimental Workflow & Protocols

To guarantee experimental reproducibility and scientific integrity, this protocol is designed as a self-validating system . The core principle is to normalize the vehicle (DMSO) concentration across all experimental and control groups, ensuring that observed phenotypes are strictly due to Temiverine's pharmacological action, not solvent toxicity[5],[6].

Workflow Step1 1. Weigh Temiverine HCl (e.g., 4.22 mg) Step2 2. Add Anhydrous DMSO (1 mL for 10 mM Stock) Step1->Step2 Step3 3. Vortex & Sonicate (Until optically clear) Step2->Step3 Step4 4. Aliquot & Store (-20°C to -80°C) Step3->Step4 Step5 5. Serial Dilution in DMSO (Maintain constant vehicle %) Step4->Step5 Step6 6. Dilute in Culture Media (Final DMSO ≤ 0.1%) Step5->Step6

Caption: Step-by-step workflow for Temiverine reconstitution and cell treatment.

Protocol A: Preparation of 10 mM Temiverine Master Stock

Note: The following calculations are based on Temiverine Hydrochloride (MW: 422.01 g/mol ).

  • Equilibration: Allow the Temiverine vial to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials introduces condensation. Water ingress will degrade the compound and reduce its solubility in DMSO.

  • Weighing: Accurately weigh 4.22 mg of Temiverine HCl into a sterile, light-blocking microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity) to the tube.

    • Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility of lipophilic drugs and accelerates hydrolytic degradation. Always use sealed, anhydrous DMSO for stock preparation.

  • Agitation: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots. Store immediately at -80°C[4].

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients and introduce moisture, leading to precipitation and loss of functional molarity.

Protocol B: In Vitro Cell Culture Treatment (Maintaining ≤ 0.1% DMSO)

Decades of cell culture validation dictate that DMSO concentrations exceeding 0.1% (v/v) can induce cell cycle arrest, alter gene expression, and cause direct cytotoxicity[5],[6].

To test Temiverine at varying concentrations (e.g., 10 µM, 1 µM, 0.1 µM) while keeping the DMSO concentration strictly constant at 0.1%:

  • Thaw: Thaw a single-use aliquot of the 10 mM Temiverine stock at room temperature.

  • Serial Dilution in DMSO (Not Media): Create your concentration gradient in pure DMSO first.

    • Tube A (10 mM): Original Stock.

    • Tube B (1 mM): 10 µL of Tube A + 90 µL Anhydrous DMSO.

    • Tube C (0.1 mM): 10 µL of Tube B + 90 µL Anhydrous DMSO.

  • Dilution in Media (1:1000): Add 1 µL of the respective DMSO intermediate to 999 µL of pre-warmed cell culture media.

    • Result: Tube A yields 10 µM in media. Tube B yields 1 µM in media. Tube C yields 0.1 µM in media.

    • Causality: By diluting 1:1000 across the board, every single well receives exactly 0.1% DMSO , eliminating solvent variance as a confounding variable.

  • Vehicle Control: Add 1 µL of pure Anhydrous DMSO to 999 µL of media. This is your mandatory baseline control[6].

Troubleshooting & Best Practices

Observation / IssueMechanistic CauseRecommended Solution
Precipitation upon adding to media "Solvent shock." The highly hydrophobic Temiverine crashes out of solution when rapidly introduced to an aqueous environment.Ensure culture media is pre-warmed to 37°C. Add the DMSO stock dropwise while actively vortexing the media to ensure immediate dispersion.
High cytotoxicity in all treated wells Final DMSO concentration exceeded the cellular tolerance threshold (>0.1% to 0.5%)[5],[6].Verify dilution math. Ensure the final volume of DMSO added does not exceed 1 µL per 1 mL of culture media (0.1% v/v).
Loss of drug efficacy over time Hydrolysis or degradation due to freeze-thaw cycles or water contamination in the DMSO stock.Discard the current aliquot. Thaw a fresh, single-use aliquot stored at -80°C. Ensure anhydrous DMSO is used for all future reconstitutions.

Sources

Application

Application Note: In Vivo Rat Bladder Cystometry: Optimizing Temiverine (NS-21) Dosage and Urodynamic Profiling

Target Audience: Researchers, scientists, and drug development professionals specializing in urology, pharmacology, and in vivo disease modeling. Introduction & Mechanistic Rationale Temiverine (also known by its develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in urology, pharmacology, and in vivo disease modeling.

Introduction & Mechanistic Rationale

Temiverine (also known by its developmental code NS-21) and its active metabolite RCC-36 are pharmacological agents developed for the management of Overactive Bladder (OAB) syndrome and urinary frequency. Unlike traditional non-selective antimuscarinics, Temiverine exhibits a unique dual mechanism of action: it acts as a selective muscarinic M3 receptor antagonist while simultaneously exerting calcium channel-blocking properties1[1].

In the detrusor smooth muscle, parasympathetic acetylcholine release primarily activates postjunctional M3 receptors, triggering intracellular calcium ( Ca2+ ) release via the IP3​ pathway. Concurrently, extracellular Ca2+ influx occurs through L-type voltage-gated calcium channels. By antagonizing both pathways, Temiverine effectively blunts hyperactive detrusor contractions without completely abolishing the physiological micturition reflex.

To accurately evaluate the efficacy of Temiverine during preclinical drug development, in vivo continuous cystometry in rat models is the gold standard. This functional assay provides real-time, highly translatable urodynamic data.

MOA ACh Acetylcholine (Parasympathetic) M3 M3 Muscarinic Receptor ACh->M3 Activates Ca_Intra Intracellular Ca2+ Increase M3->Ca_Intra IP3 Pathway Ca L-type Ca2+ Channels Ca->Ca_Intra Influx Detrusor Detrusor Muscle Contraction Ca_Intra->Detrusor Actin-Myosin Crosslinking Temiverine Temiverine (NS-21) Temiverine->M3 Antagonizes Temiverine->Ca Blocks

Temiverine dual mechanism: M3 receptor antagonism and calcium channel blockade in detrusor muscle.

Pharmacological Dosage Guidelines

Dose selection is critical for maintaining the delicate balance between therapeutic efficacy (increasing bladder capacity) and adverse urodynamic events (urinary retention or dangerous increases in residual volume). The following table synthesizes established dosage parameters for Temiverine (NS-21) in rat models.

ParameterValue / RangeRouteExperimental Application
Acute Efficacy (Cystometry) 0.1 – 10.0 mg/kgIntravenous (IV)Continuous cystometry in anesthetized models 2[2].
Chronic Efficacy 30.0 – 50.0 mg/kgOral (PO)Chronic OAB or spinal cord injury models 3[3].
NOAEL (13-26 weeks) 3.0 – 6.0 mg/kg/dayOral (PO)Preclinical repeated-dose toxicity studies4[4], 5[5].
LD50 (Single Dose) 735.0 mg/kgOral (PO)Acute toxicity and safety profiling 4[4].

Expert Insight: For acute cystometry, IV administration is strictly preferred over oral dosing. IV dosing ensures immediate 100% bioavailability and bypasses gastrointestinal absorption variability, allowing researchers to observe real-time, dose-dependent urodynamic shifts within minutes of administration .

Experimental Protocol: In Vivo Rat Cystometry

This methodology is designed as a self-validating system . By utilizing continuous infusion and requiring stable baseline metrics prior to drug administration, each animal acts as its own internal control, ensuring high data trustworthiness.

Step 3.1: Anesthesia and Preparation
  • Induction: Administer Urethane (1.2 g/kg, subcutaneous or intraperitoneal).

    • Causality: Unlike pentobarbital or isoflurane, urethane provides deep, long-lasting surgical anesthesia while preserving the parasympathetic reflex pathways essential for spontaneous micturition .

  • Positioning: Place the rat in a supine position on a feedback-controlled heating pad maintained at 37°C to prevent hypothermia-induced urodynamic artifacts.

Step 3.2: Surgical Catheterization
  • Venous Access: Isolate and catheterize the external jugular vein with PE-10 tubing filled with heparinized saline (50 IU/mL). This line is dedicated to Temiverine administration.

  • Bladder Access: Make a lower midline abdominal incision to expose the bladder. Make a small incision at the bladder dome and insert a flanged PE-50 catheter. Secure it tightly with a purse-string suture (6-0 silk) to prevent micro-leaks.

  • System Connection: Connect the exteriorized bladder catheter to a three-way stopcock. Connect one port to a micro-infusion pump and the other to a physiological pressure transducer.

Step 3.3: Equilibration and System Validation
  • Infusion: Begin continuous infusion of room-temperature physiological saline into the bladder at a rate of 0.1 mL/min .

    • Causality: This specific rate mimics physiological filling. Faster rates can cause rapid stretch-induced mechanoreceptor activation, leading to artificial detrusor overactivity.

  • Equilibration: Allow the system to run for 30–45 minutes. The bladder smooth muscle undergoes acute trauma during surgery; this period allows the tissue to recover and re-establish rhythmic micturition.

  • Self-Validation Check (Critical): Record at least 3 to 4 consecutive micturition cycles. Calculate the variance in baseline Bladder Capacity and Threshold Pressure. If the variance exceeds 10%, the baseline is unstable, and the animal must be excluded from the cohort.

Step 3.4: Temiverine Administration
  • Once a stable baseline is validated, administer Temiverine (0.1 - 1.0 mg/kg) via the jugular catheter over 60 seconds. Flush with 0.1 mL of heparinized saline.

  • Continue saline bladder infusion and record urodynamic parameters for an additional 60–90 minutes to capture the drug's peak pharmacodynamic effect.

Workflow Prep 1. Animal Preparation (Urethane Anesthesia & Supine Positioning) Surgery 2. Surgical Catheterization (Jugular Vein & Bladder Dome) Prep->Surgery Equilibration 3. Saline Infusion & Equilibration (0.1 mL/min, 30-45 mins) Surgery->Equilibration Baseline 4. Baseline Cystometry (Record 3-4 Micturition Cycles) Equilibration->Baseline Dosing 5. Temiverine Administration (IV: 0.1 - 1.0 mg/kg) Baseline->Dosing Recording 6. Urodynamic Recording (Capacity, Pressure, Frequency) Dosing->Recording

Step-by-step in vivo rat cystometry workflow for evaluating Temiverine efficacy.

Data Acquisition and Urodynamic Analysis

When analyzing the cystometrogram post-Temiverine administration, extract the following quantitative parameters to determine drug efficacy:

  • Basal Pressure (cm H2​O ): The lowest pressure recorded immediately after a micturition event.

  • Threshold Pressure (cm H2​O ): The intravesical pressure immediately preceding the sharp, active contraction phase of micturition.

  • Micturition Pressure (cm H2​O ): The maximum peak pressure achieved during the detrusor contraction. Note: A successful Temiverine dose should increase capacity without causing a severe drop in micturition pressure, which would lead to urinary retention.

  • Bladder Capacity (mL): Calculated as Infusion Rate (0.1 mL/min) × Micturition Interval (min). Temiverine is expected to significantly increase this metric.

  • Premicturition Contractions (Non-voiding contractions): Small pressure fluctuations prior to threshold. A reduction in the frequency and amplitude of these contractions is a primary indicator of Temiverine's efficacy against detrusor overactivity.

References

  • Kikukawa H, et al. Pharmacologic Actions of Temiverine (p‐l NN) and its Active Metabolite, RCC‐36, on Isolated Human Urinary Bladder Muscle. International Journal of Urology. 6[7]

  • Abrams P, et al. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology. 1[1]

  • NIH PubMed. Oral Single-Dose and 13-week Repeat-Dose Toxicity Studies of RCC-36. 4[4]

  • NIH PubMed. A 13-week oral repeated dose toxicity study of NS-21 in rats.5[5]

  • Sasaki Y, et al. Effects of propiverine hydrochloride (P-4) and its metabolites on urinary bladder function in anesthetized rats. 3[3]

  • BOC Sciences. CAS 620-61-1 (Hyoscyamine hemisulfate / NS-21 Urodynamics).

  • National Academic Digital Library of Ethiopia. Urinary and Fecal Incontinence - Cystometry Protocols.

  • Benchchem. Temiverine hydrochloride | 129927-33-9. 2[2]

Sources

Method

Preparation of Temiverine Stock Solutions for In Vitro Assays: An Application Note and Protocol

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation, storage, and quality control of Temiverine stock solutions for use in a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation, storage, and quality control of Temiverine stock solutions for use in a wide range of in vitro assays. Emphasizing scientific integrity and field-proven insights, this document outlines the critical physicochemical properties of Temiverine, its mechanism of action, and best practices for ensuring the accuracy and reproducibility of experimental results. While specific data for Temiverine is limited, this guide leverages information from the structurally related compound Mebeverine to provide robust recommendations, with an emphasis on the necessity of in-house validation.

Introduction to Temiverine

Temiverine is a synthetic compound investigated for its pharmacological properties, notably its anticholinergic and calcium antagonistic activities.[1] These dual mechanisms of action make it a compound of interest for research into conditions involving smooth muscle spasm and cholinergic signaling. Accurate and consistent preparation of Temiverine stock solutions is a fundamental prerequisite for reliable and reproducible in vitro studies. This document provides a detailed framework for achieving this.

Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in developing a robust handling and preparation protocol. Temiverine is commonly supplied as a hydrochloride salt to improve its solubility and stability.

Table 1: Physicochemical Properties of Temiverine and its Hydrochloride Salt.

PropertyTemiverineTemiverine HydrochlorideSource(s)
IUPAC Name [5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloridePubChem
Molecular Formula C₂₄H₃₅NO₃C₂₄H₃₆ClNO₃PubChem
Molecular Weight 385.5 g/mol 422.0 g/mol PubChem
CAS Number 173324-94-2136529-33-4Sigma-Aldrich
Mechanism of Action

Temiverine exhibits a dual mechanism of action, making it a versatile tool for pharmacological research:

  • Anticholinergic Activity: Temiverine acts as a muscarinic acetylcholine receptor (mAChR) antagonist.[2] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for signaling in the parasympathetic nervous system, which can lead to smooth muscle contraction.[3]

  • Calcium Channel Blocker: Temiverine also functions as a calcium channel blocker.[1] It inhibits the influx of calcium ions into smooth muscle cells, a critical step for muscle contraction.[4] This direct musculotropic effect contributes to its spasmolytic properties.

The following diagram illustrates the simplified signaling pathways targeted by Temiverine.

Temiverine_MoA cluster_0 Cholinergic Signaling cluster_1 Calcium Influx ACh Acetylcholine mAChR Muscarinic Receptor ACh->mAChR PLC PLC Activation mAChR->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction1 Smooth Muscle Contraction Ca_release->Contraction1 Depolarization Membrane Depolarization Ca_channel L-type Ca²⁺ Channel Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction2 Smooth Muscle Contraction Ca_influx->Contraction2 Temiverine Temiverine Temiverine->mAChR Antagonizes Temiverine->Ca_channel Blocks

Figure 1. Simplified diagram of Temiverine's dual mechanism of action.

Preparing Temiverine Hydrochloride Stock Solutions

The following protocols are based on best practices and data from the closely related compound, Mebeverine hydrochloride. It is imperative that researchers perform their own validation for solubility and stability.

Recommended Solvents and Solubility

Based on available data for Mebeverine hydrochloride, Temiverine hydrochloride is expected to be soluble in several common laboratory solvents.

Table 2: Recommended Solvents for Temiverine Hydrochloride.

SolventReported Solubility (Mebeverine HCl)Expected Solubility (Temiverine HCl)NotesSource(s)
DMSO ≥ 58.6 mg/mLHighRecommended for high-concentration stock solutions.[5][6][7]
Ethanol (96%) ≥ 26.1 mg/mLGoodSuitable for stock solutions.[5][8]
Water ≥ 51.5 mg/mLGoodSuitable for stock solutions and direct use in some assays.[5][8]
Methanol SolubleGoodCan be used for stock solutions.[9]
PBS (pH 7.4) Sparingly SolubleModerateSolubility may be lower than in pure water. Test before use.[10]

Note: "High," "Good," and "Moderate" are estimations and should be confirmed experimentally.

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro studies.

Materials:

  • Temiverine hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, polypropylene conical tubes

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Protocol:

  • Safety First: Don personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, before handling the compound.

  • Calculate Required Mass:

    • The molecular weight of Temiverine hydrochloride is 422.0 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 0.001 L * 422.0 g/mol * 1000 mg/g = 4.22 mg for 1 mL.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or weighing paper on a calibrated analytical balance.

    • Carefully weigh out the calculated amount of Temiverine hydrochloride powder.

  • Dissolution:

    • Transfer the weighed powder to a sterile conical tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass or polypropylene cryovials. This minimizes freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Stock_Solution_Workflow start Start calculate Calculate Mass of Temiverine HCl start->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing Temiverine hydrochloride stock solution.

Quality Control of Stock Solutions

Ensuring the concentration and integrity of your stock solution is critical for the validity of your experimental data.

Concentration Verification by UV-Vis Spectrophotometry

For compounds with a chromophore, UV-Vis spectrophotometry provides a rapid and cost-effective method for concentration verification.[2] Temiverine, with its aromatic ring, is amenable to this technique. As a starting point, methods developed for Mebeverine can be adapted.

Protocol:

  • Prepare a Dilution Series: Create a series of known concentrations of Temiverine hydrochloride in the chosen solvent (e.g., 0.1 N HCl or ethanol).[8][11]

  • Determine λmax: Scan a mid-range concentration (e.g., 10 µg/mL) across the UV spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Mebeverine, λmax has been reported at approximately 220 nm and 263 nm.[6][11]

  • Generate a Standard Curve: Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a standard curve. The curve should be linear with an R² value > 0.99.

  • Measure the Stock Solution: Prepare a dilution of your stock solution that falls within the linear range of your standard curve. Measure its absorbance and use the standard curve to calculate the concentration.

Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is a more rigorous method for assessing the purity and confirming the identity of your compound.[5][12]

Example HPLC Conditions (adapted from Mebeverine analysis):

  • Column: C18 reverse-phase column (e.g., Symmetry® C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 1:1 v/v) with pH adjusted to 2.9 with phosphoric acid.

  • Flow Rate: 1.0 - 1.7 mL/min.

  • Detection: UV at 220 nm or 263 nm.

  • Injection Volume: 10-30 µL.

By comparing the retention time of your prepared stock solution to a certified reference standard, you can confirm its identity. The peak area can be used for quantification, and the presence of additional peaks may indicate impurities or degradation.

Stability and Storage

The stability of your stock solution is paramount. While specific data for Temiverine is unavailable, general guidelines and data for Mebeverine suggest the following:

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Light Sensitivity: Store solutions in amber vials or wrapped in foil to protect from light, as degradation upon exposure to UV or visible light can occur.

  • Temperature: For long-term storage, -80°C is preferable to -20°C.

  • Solvent Choice: Methanolic solutions of Mebeverine have been shown to be stable for at least 7 days at 4°C. Solutions in HPLC mobile phase are stable for at least 24 hours at room temperature.

In Vitro Assay Considerations

The final concentration of Temiverine in your assay will depend on the specific cell type and experimental question. A study on isolated human detrusor muscles showed that Temiverine caused a concentration-dependent inhibition of contractions in the range of 10⁻⁸ to 10⁻⁵ mol/L (10 nM to 10 µM).[1]

When preparing working solutions, it is crucial to consider the final concentration of the solvent (e.g., DMSO) in the culture medium, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.

References

  • Kubota, Y., et al. (2002). Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle. Urology, 60(3), 530-535. [Link]

  • Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs. (2023). Patsnap Synapse. [Link]

  • Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in pharmaceutical sciences, 9(3), 199–206. [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. Pakistan journal of pharmaceutical sciences, 18(2), 11–14. [Link]

  • A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (2005). SciSpace. [Link]

  • Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. (2025). Preprints.org. [Link]

  • Naveed, S., et al. (2015). Method Development of Mebeverine Hydrochloride by Using UV Spectrophotometric Method. Prime Scholars. [Link]

  • Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025). International Journal of Science and Research Archive. [Link]

  • Mahadik, P. S., & Senthilkumar, G. P. (2016). Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. Research Journal of Pharmacy and Technology, 9(6), 735. [Link]

  • Hussein, N. J., & Hassan, A. K. (2024). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Cognizance Journal of Multidisciplinary Studies, 4(12), 554-574. [Link]

  • What is the mechanism of Mebeverine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review. (2021). Journal of biomedical science, 28(1), 65. [Link]

  • The mechanisms of action of Ivermectin against SARS-CoV-2: An evidence-based clinical review article. (2018). The Journal of antibiotics, 71(2), 198–203. [Link]

  • Mebeverine Hydrochloride / Mebeverine HCl. Allmpus. [Link]

  • Anticholinergic drugs versus other medications for overactive bladder syndrome in adults. (2006). Cochrane database of systematic reviews, (4), CD003190. [Link]

  • Prodrugs of hydroxyl-comprising drugs.
  • Furoxan compounds, compositions and methods of use.
  • Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in pharmaceutical sciences, 9(3), 199–206. [Link]

  • Mebeverine. Wikipedia. [Link]

  • Abdullah, G. Z., et al. (2010). Preparation and in vitro evaluation of mebeverine HCl colon-targeted drug delivery system. Pharmaceutical development and technology, 15(4), 333-341. [Link]

  • review on the method development of mebeverine hcl by spectroscopy. Jetir.Org. [Link]

  • Calcium channel antagonists. (1997). Australian prescriber, 20(1), 16. [Link]

  • Chapter 195: Calcium Channel Blockers. AccessEmergency Medicine. [Link]

  • Does In Vitro Potency Predict Clinically Efficacious Concentrations?. (2019). Clinical and translational science, 12(1), 57–64. [Link]

  • Mebeverine hydrochloride. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Anticholinergic Medication. (2023). FPnotebook. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • What is the mechanism of Mebeverine Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • In-vitro and in-vivo availability of mebeverine hydrochloride suppositories. (2006). ResearchGate. [Link]

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. (2014). Research in pharmaceutical sciences, 9(3), 199–206. [Link]

  • Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025). International Journal of Science and Research Archive. [Link]

  • Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C. (1999). American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 56(3), 243–245. [Link]

  • Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. (1991). Journal of pharmaceutical sciences, 80(10), 952–957. [Link]

  • Formulation and Evaluation of Mebeverine Hydrochloride Sustained Release Capsules by Pelletization Technique. (2022). Asian Journal of Pharmaceutical Research and Development, 10(5), 01-07. [Link]

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. (2014). ResearchGate. [Link]

  • In vitro adsorption of mebeverine hydrochloride onto kaolin and its relationship to pharmacological effects of the drug in vivo. (1992). Scientia pharmaceutica, 60(3), 169–178. [Link]

  • How does Mebeverine (Colofac) help in managing Irritable Bowel Syndrome (IBS), what is its mechanism of action, indication and contraindication?. (2025). Dr.Oracle. [Link]

Sources

Application

Application Notes and Protocols: Ex Vivo Detrusor Muscle Contraction Assay Featuring Temiverine

Introduction: The Critical Role of Detrusor Muscle in Bladder Function The urinary bladder's dual functions of urine storage and periodic expulsion are governed by the sophisticated actions of the detrusor muscle, a mesh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Detrusor Muscle in Bladder Function

The urinary bladder's dual functions of urine storage and periodic expulsion are governed by the sophisticated actions of the detrusor muscle, a meshwork of smooth muscle fibers forming the bladder wall.[1][2] Its ability to remain relaxed during filling and contract forcefully during micturition is fundamental to urinary continence.[1][3] Dysfunctional detrusor activity, such as the involuntary contractions seen in overactive bladder (OAB), leads to symptoms like urinary urgency and frequency, significantly impacting quality of life.[4][5]

Pharmacological intervention is a cornerstone of OAB management, with agents targeting the complex signaling pathways that regulate detrusor contractility.[5] The ex vivo organ bath assay provides an invaluable platform for studying these mechanisms and evaluating the efficacy and potency of novel therapeutic compounds.[6][7] This application note provides a detailed protocol for an ex vivo detrusor muscle contraction assay, with a specific focus on characterizing the inhibitory effects of temiverine.

Temiverine: A Dual-Action Pharmacological Agent

Temiverine is a pharmacological agent investigated for its spasmolytic properties on smooth muscle. Its mechanism of action is multifaceted, primarily involving:

  • Anticholinergic Activity: Temiverine acts as a muscarinic receptor antagonist.[8] In the bladder, parasympathetic nerve fibers release acetylcholine (ACh), which stimulates M3 muscarinic receptors on detrusor muscle cells, triggering a signaling cascade that leads to contraction.[2][9] By blocking these receptors, temiverine inhibits ACh-induced contractions.

This dual mechanism suggests that temiverine can inhibit both nerve-mediated (cholinergic) and depolarization-induced contractions, making it a compound of significant interest in urological pharmacology.

Signaling Pathways in Detrusor Contraction

The contraction of detrusor smooth muscle is a complex process initiated by various stimuli, primarily cholinergic and purinergic pathways.[15][16] The final common pathway involves the elevation of intracellular Ca²⁺, which binds to calmodulin, activating myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling cross-bridge cycling with actin and resulting in muscle contraction.[11]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Temiverine1 Temiverine (Anticholinergic) Temiverine1->M3R Blocks Temiverine2 Temiverine (Ca²⁺ Blockade) Temiverine2->VGCC Blocks IP3 IP₃ PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on Ca_SR Ca²⁺ Release SR->Ca_SR Releases Ca_Cytosol ↑ [Ca²⁺]i Ca_SR->Ca_Cytosol Ca_Influx->Ca_Cytosol Calmodulin Calmodulin Ca_Cytosol->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin

Caption: Simplified signaling pathway of detrusor muscle contraction and points of inhibition by Temiverine.

Detailed Protocol: Ex Vivo Detrusor Muscle Contraction Assay

This protocol outlines the methodology for isolating urinary bladder detrusor muscle strips and assessing the effect of temiverine on contractions induced by various agonists in an isolated organ bath system.[6][17]

I. Materials and Reagents
  • Animal Model: Male Wistar rats (250-300g) are a commonly used model. All procedures must be approved by the institutional animal care and use committee.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard.[4]

    • Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.55, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 7.5.[4]

    • Continuously aerate with 95% O₂ / 5% CO₂ to maintain pH at ~7.4.[4]

  • Test Compound: Temiverine hydrochloride. Prepare a stock solution (e.g., 10 mM in DMSO or distilled water) and make serial dilutions.

  • Contractile Agonists:

    • Potassium Chloride (KCl): To induce non-receptor-mediated depolarization and contraction. Prepare a high concentration stock (e.g., 3 M).

    • Carbachol or Acetylcholine (ACh): To induce receptor-mediated cholinergic contraction. Prepare a 10 mM stock solution.

  • Equipment:

    • Isolated organ bath system with water jacket for temperature control (37°C).[6][7]

    • Isometric force-displacement transducers.[18]

    • Data acquisition system (e.g., PowerLab, ADInstruments).

    • Dissection microscope, fine scissors, and forceps.

    • Syringes and needles.

    • Surgical silk suture.

II. Experimental Workflow

Sources

Method

Application Notes and Protocols: A Comparative Guide to Intraperitoneal vs. Oral Gavage Administration of Temiverine in Mice

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Temiverine to murine models via two common routes: intraperitoneal (IP) injection and...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Temiverine to murine models via two common routes: intraperitoneal (IP) injection and oral gavage (PO). The choice of administration route is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile, directly impacting experimental outcomes and their translational relevance. This guide emphasizes the scientific rationale behind procedural steps, ensuring methodological integrity and data reliability.

Pharmacological Profile of Temiverine

Temiverine is a synthetic compound recognized for its dual pharmacological actions as both an anticholinergic agent and a calcium channel blocker.[1] Its primary therapeutic potential has been investigated in the context of urinary bladder muscle function.

  • Anticholinergic Action: Temiverine competitively antagonizes muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.

  • Calcium Antagonism: It inhibits the influx of calcium ions into smooth muscle cells, further contributing to muscle relaxation. This dual mechanism suggests a potent antispasmodic effect.[1]

The interplay of these mechanisms is crucial for interpreting pharmacodynamic outcomes. The route of administration will dictate the speed of onset and magnitude of these effects by influencing how rapidly and completely Temiverine reaches its target receptors.

Temiverine_Mechanism cluster_cell Smooth Muscle Cell M_Receptor Muscarinic Receptor Contraction Muscle Contraction M_Receptor->Contraction ACh stimulation Ca_Channel Ca²⁺ Channel Ca_Channel->Contraction Ca²⁺ influx ACh Acetylcholine (ACh) ACh->M_Receptor Temiverine Temiverine Temiverine->M_Receptor Antagonism Temiverine->Ca_Channel Blockade

Fig 1. Dual mechanism of Temiverine on smooth muscle cells.

Comparative Analysis: Intraperitoneal (IP) vs. Oral Gavage (PO)

The selection between IP and PO routes is a pivotal decision in experimental design. It fundamentally alters the path a drug takes to systemic circulation, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intraperitoneal (IP) Injection: This route involves injecting the substance directly into the peritoneal cavity. It is a common parenteral route in rodent studies.[2] The large, well-vascularized surface area of the peritoneum allows for rapid absorption into the portal vein and systemic circulation.[2] This method bypasses the harsh environment of the gastrointestinal (GI) tract and largely avoids first-pass metabolism in the liver, often resulting in higher bioavailability compared to oral administration.[2][3]

  • Oral Gavage (PO): This technique involves using a specialized feeding needle to deliver the substance directly into the stomach, mimicking the human oral route of administration.[4] This is essential for studies where oral bioavailability is a key question. However, the compound is subjected to the acidic gastric environment, enzymatic degradation, and, most importantly, first-pass metabolism, where a significant portion of the drug can be metabolized by the liver before reaching systemic circulation.[3]

Route_Comparison cluster_PO Oral Gavage (PO) cluster_IP Intraperitoneal (IP) PO_Start Stomach GI_Tract GI Tract (Enzymatic Degradation) PO_Start->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Systemic Systemic Circulation Liver->Systemic Reduced Drug Level IP_Start Peritoneal Cavity Portal_Vein Portal Vein (Partial Liver Exposure) IP_Start->Portal_Vein Portal_Vein->Systemic High Drug Level

Fig 2. Pharmacokinetic pathways for Oral vs. IP routes.

Table 1: Key Differences Between IP and Oral Gavage Administration

FeatureIntraperitoneal (IP) InjectionOral Gavage (PO)Rationale & Causality
Absorption Speed RapidSlower and more variableIP absorption occurs across the large peritoneal surface directly into circulation; PO absorption depends on GI transit and dissolution.
Bioavailability (F%) HighGenerally lowerIP administration largely bypasses hepatic first-pass metabolism, which can significantly reduce the amount of active drug reaching circulation after oral dosing.[2][3]
First-Pass Metabolism Largely avoidedSignificantDrug absorbed from the GI tract passes through the liver via the portal vein before entering systemic circulation.[3]
Translational Relevance Lower (not a common human route)High (mimics oral drug intake)PO is the preferred route for developing orally administered therapeutics.[4]
Procedural Risk Injection site reactions, potential for organ puncture, peritonitis.[5]Esophageal or stomach perforation, aspiration pneumonia if done incorrectly.[6]Both procedures require significant technical skill and proper animal restraint to minimize stress and injury.[5][6]
Dosing Frequency Suitable for acute or sub-chronic studies.Suitable for both acute and long-term chronic studies.[4]The non-physiological nature of IP injections can make it less suitable for very long-term daily dosing compared to oral gavage.

Formulation and Vehicle Selection for Temiverine

Specific solubility data for Temiverine is not widely published. Like many synthetic compounds, it is likely a poorly water-soluble (lipophilic) molecule.[7] Therefore, developing an appropriate vehicle is a critical first step. The choice of vehicle must ensure the drug is solubilized or uniformly suspended and is non-toxic at the administered volume.[8][9]

Recommended Approach:

  • Empirical Solubility Testing: First, determine the solubility of Temiverine in a panel of common, biocompatible solvents and vehicles (see Table 2).

  • Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration. For IP, clarity of the solution is preferred to avoid peritoneal irritation, whereas for PO, a suspension is often acceptable.

Table 2: Common Vehicles for In Vivo Murine Studies

Vehicle CompositionSuitable for IPSuitable for PONotes & Considerations
Sterile Saline (0.9% NaCl) YesYesIdeal for water-soluble compounds. Often used as the base vehicle.
Saline + 5-10% DMSO YesYesDMSO is a powerful solvent for many insoluble compounds. Keep concentration low for IP to minimize irritation.[10]
Saline + 10% Solutol HS-15 or Cremophor EL YesYesNon-ionic surfactants that form micelles to solubilize lipophilic drugs. May have their own biological effects.[10]
Polyethylene Glycol (e.g., PEG300/400) Use with cautionYesOften diluted with saline/water. High concentrations can be viscous and cause osmotic effects.
Corn Oil / Sesame Oil NoYesSuitable for highly lipophilic compounds. Ensures good absorption for "grease-ball" type molecules.[9]
0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water NoYesForms a uniform suspension for compounds that cannot be dissolved. Prevents settling of particles.[6][11]

Experimental Protocols

Adherence to standardized, validated protocols is paramount for animal welfare and data reproducibility. The following protocols synthesize best practices from established guidelines.

Protocol: Intraperitoneal (IP) Injection

This procedure details the administration of a substance into the peritoneal cavity of a mouse.

Materials:

  • Temiverine formulation at the desired concentration

  • Sterile 1 mL syringe

  • Sterile 25-27 gauge needle (½ inch length)[12]

  • 70% ethanol wipes

  • Appropriate animal restraint device or manual restraint proficiency

Procedure:

  • Preparation: Draw the calculated dose volume into the syringe. The maximum recommended injection volume for a mouse is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).[9] Ensure no air bubbles are present.

  • Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Secure the tail.

  • Positioning: Turn the restrained mouse so its ventral side (abdomen) is facing upwards. Tilt the mouse's head downwards at a 30-45 degree angle. This causes the abdominal organs to shift cranially, creating a safer injection space.[5]

  • Site Identification: The target injection site is the mouse's lower right abdominal quadrant.[5][13] This location avoids the cecum (typically on the left) and the urinary bladder.

  • Injection: Clean the injection site with a 70% ethanol wipe.[13] With the needle bevel facing up, insert it at a 30-45 degree angle into the skin and abdominal wall.[5]

  • Aspiration: Gently pull back the plunger. If no fluid or blood enters the syringe hub (negative pressure), you are correctly positioned in the peritoneal cavity.[13] If fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

  • Administration: Inject the substance smoothly and steadily.

  • Withdrawal & Recovery: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.[9]

Protocol: Oral Gavage (PO)

This procedure details the direct administration of a substance into the mouse's stomach.

Materials:

  • Temiverine formulation at the desired concentration

  • Appropriate-sized syringe

  • Flexible plastic or 18-20 gauge stainless steel feeding needle with a ball-tip (1 to 1.5 inches long for adult mice).[14]

  • Scale and permanent marker

Procedure:

  • Preparation: Calculate the required dose. The maximum recommended gavage volume is 10 mL/kg.[14] Draw the formulation into the syringe and attach the gavage needle.

  • Measure Needle Depth: Before restraining the animal, measure the correct insertion depth. Hold the gavage needle alongside the mouse and mark the tube from the tip of the nose to the xiphoid process (the last sternebra). This prevents accidental stomach perforation.[14]

  • Restraint: Scruff the mouse firmly to immobilize its head and prevent it from biting the needle. The restraint should create a straight line from the head through the neck and esophagus.[10][14]

  • Insertion: Gently introduce the gavage needle into the mouse's mouth, slightly to one side to avoid the incisors. Advance the needle along the roof of the mouth towards the pharynx.[14]

  • Passage into Esophagus: As the needle reaches the back of the throat, the mouse should swallow, allowing the tube to pass easily into the esophagus. There should be no resistance. If you feel any resistance or the animal struggles excessively, stop immediately. Resistance may indicate entry into the trachea.[10]

  • Administration: Once the needle is inserted to the pre-measured depth, administer the substance smoothly.

  • Withdrawal & Recovery: Withdraw the needle in a single, smooth motion and return the mouse to its cage. Monitor for signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate aspiration.[10]

Experimental Workflow and Design

A robust experimental design is critical for interpreting the results of Temiverine administration.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_data Phase 3: Data Collection Start Hypothesis Formulation 1. Formulate Temiverine (Solubility & Vehicle Test) Start->Formulation Dose_Calc 2. Calculate Doses (mg/kg -> µL/mouse) Formulation->Dose_Calc Animal_Groups 3. Assign Animal Groups (IP, PO, Vehicle Controls) Dose_Calc->Animal_Groups IP_Admin 4a. Administer via IP Animal_Groups->IP_Admin PO_Admin 4b. Administer via PO Animal_Groups->PO_Admin Monitor 5. Monitor Animal Welfare & Clinical Signs IP_Admin->Monitor PO_Admin->Monitor PK_Samples 6. Collect PK Samples (Blood, Tissues) Monitor->PK_Samples PD_Assay 7. Perform PD Assay (e.g., Bladder Function) PK_Samples->PD_Assay End Analysis & Conclusion PD_Assay->End

Fig 3. Comprehensive workflow for in vivo Temiverine studies.

Key Considerations:

  • Control Groups: Always include vehicle-only control groups for both IP and PO routes. This is essential to ensure that the observed effects are due to Temiverine and not the administration vehicle itself.

  • Dose-Response: Conduct dose-response studies to identify the optimal therapeutic window and potential toxicity for each route.

  • Pharmacokinetic (PK) Sampling: If possible, perform satellite PK studies to correlate drug exposure with pharmacodynamic (PD) outcomes. This involves collecting blood samples at various time points post-administration to measure drug concentration.

Table 3: Expected Pharmacokinetic Parameter Differences for Temiverine

ParameterIntraperitoneal (IP)Oral Gavage (PO)Scientific Rationale
Cmax (Max Concentration) Higher and EarlierLower and LaterRapid absorption from the peritoneal cavity leads to a sharp peak in plasma concentration. Slower GI absorption results in a more gradual rise.
Tmax (Time to Cmax) ShorterLongerReflects the faster rate of absorption via the IP route compared to the time required for GI transit, dissolution, and absorption.[2]
AUC (Area Under Curve) LargerSmallerRepresents total drug exposure over time. A larger AUC for IP reflects higher bioavailability due to bypassing first-pass metabolism.[2]
Bioavailability (F%) Approaching 100%< 100% (Variable)Oral bioavailability is reduced by incomplete absorption and significant hepatic first-pass metabolism.[2][3]

Conclusion and Recommendations

Both intraperitoneal and oral gavage are viable routes for administering Temiverine in mice, but they serve different experimental objectives.

  • Use Intraperitoneal (IP) administration for proof-of-concept efficacy studies where bypassing the complexities of oral absorption is desired to ensure the compound reaches its target. It is useful for understanding the maximum potential effect of the drug when systemic exposure is maximized.

  • Use Oral Gavage (PO) administration when evaluating the compound's potential as an oral therapeutic. These studies provide crucial data on oral bioavailability and the impact of first-pass metabolism, which are essential for clinical translation.

The protocols and considerations outlined in this guide provide a framework for conducting rigorous and reproducible in vivo studies with Temiverine. Careful attention to formulation, administration technique, and experimental design will yield high-quality data to confidently advance your research and development goals.

References

  • Aluri, K. C., et al. (2023). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. International Journal of Pharmaceutics, 636, 122787. Available at: [Link]

  • Mouse Intraperitoneal (IP) administration. (n.d.). University of Arizona. Available at: [Link]

  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. Available at: [Link]

  • Gaszner, B., & Kemeny, A. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Frontiers in Pharmacology, 10, 1493. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • Lundquist, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 92, 236-247. Available at: [Link]

  • Routes and Volumes of Administration in Mice. (n.d.). University of California, Irvine. Available at: [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (2014). Journal of the American Association for Laboratory Animal Science, 53(2), 170–175. Available at: [Link]

  • Standard Operating Procedure SOP Intraperitoneal injection of mice. (2019). Institute of Laboratory Animal Science (LTK). Available at: [Link]

  • Routes of drug administration and bioavailability. (2025). Fiveable. Available at: [Link]

  • Routes Of Drug Administration. (n.d.). SlideShare. Available at: [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (2014). Journal of the American Association for Laboratory Animal Science, 53(2), 170–175. Available at: [Link]

  • Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. (2022). Queen's University. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University Institutional Animal Care and Use Committee. Available at: [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Available at: [Link]

  • Nishiguchi, J., et al. (2001). Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle. Neurourology and Urodynamics, 20(3), 353-364. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening of Renal Cell Carcinoma (RCC) Lines Using a FLIPR-Based Calcium Assay

Abstract Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a multitude of cellular processes, including proliferation, migration, and apoptosis.[1][2] Dysregulation of Ca²⁺ signaling pathways is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a multitude of cellular processes, including proliferation, migration, and apoptosis.[1][2] Dysregulation of Ca²⁺ signaling pathways is increasingly recognized as a hallmark of cancer, including Renal Cell Carcinoma (RCC).[3][4] This application note provides a comprehensive, field-proven protocol for screening compound libraries against RCC cell lines using the Fluorometric Imaging Plate Reader (FLIPR) system. We detail a robust, no-wash calcium mobilization assay that offers high sensitivity and throughput, making it an indispensable tool for identifying novel therapeutic agents targeting GPCRs and ion channels in an RCC context.[5][6]

Note on Cell Line: This protocol is designed for general application to Renal Cell Carcinoma (RCC) cell lines. The user-specified "RCC-36" is not a widely characterized human renal cell line in publicly available databases; it may be a specific internal designation or a variant of another line. The principles and steps outlined herein are broadly applicable, but researchers must optimize key parameters such as cell seeding density and dye loading time for their specific RCC line (e.g., 786-O, Caki-1, A-498, or the specific RCC-36 line in use).

Introduction: The Rationale for Calcium Flux Screening in RCC

Renal Cell Carcinoma is often characterized by aberrant signaling pathways that drive its growth and metastasis.[7] Several of these pathways converge on the regulation of intracellular Ca²⁺ levels.[3] For instance, G-protein coupled receptors (GPCRs) that couple to Gq proteins stimulate the release of Ca²⁺ from the endoplasmic reticulum (ER), while various ion channels mediate Ca²⁺ influx from the extracellular space.[2][8][9] These transient increases in cytoplasmic Ca²⁺, known as "calcium fluxes," activate downstream effectors that can promote tumorigenesis.[1][4]

The FLIPR system is a high-throughput cellular screening platform that enables the real-time kinetic measurement of these calcium fluxes across 96, 384, or even 1536 wells simultaneously.[10][11] By loading cells with a calcium-sensitive fluorescent dye, the FLIPR instrument can detect the rapid changes in fluorescence that occur upon receptor activation or ion channel modulation, providing a direct functional readout of a compound's activity.[9]

Principle of the FLIPR No-Wash Calcium Assay

This protocol utilizes a homogeneous, "mix-and-read" assay format, which eliminates wash steps and thereby reduces cell perturbation and improves data reproducibility.[12][13][14]

The core components are:

  • Cell-Permeant Calcium Indicator (e.g., Fluo-4 AM, Cal-520 AM): An acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane. Inside the cell, cytoplasmic esterases cleave the AM group, trapping the now-active, charged dye in the cytosol.[15][16] This dye is essentially non-fluorescent in its calcium-free state but exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺.[16][17]

  • Extracellular Masking Technology: Modern assay kits (such as the Molecular Devices FLIPR Calcium 5 or 6 series) include a proprietary masking dye or quencher in the loading buffer.[12][15] This component remains outside the cells and extinguishes any background fluorescence from extracellular indicator dye, significantly increasing the signal-to-noise ratio.[13][18]

  • FLIPR Instrument: An integrated liquid handler adds compounds to the cell plate while a sensitive CCD camera detects the resulting fluorescence changes in each well with sub-second temporal resolution.[8][19]

Below is a diagram illustrating the fundamental mechanism of the assay.

G cluster_cell Cell Cytosol cluster_extracellular Extracellular Space Dye_Active Active Dye (Fluorescent when bound to Ca²⁺) Dye_Bound Ca²⁺-Dye Complex (HIGH Fluorescence) Dye_Active->Dye_Bound ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca_Cytosol Ca²⁺ ER->Ca_Cytosol Release Ca_ER Ca²⁺ Ca_Cytosol->Dye_Bound Dye_AM Dye-AM Ester (Cell Permeant) Dye_AM->Dye_Active Enters Cell & Cleaved by Esterases Mask Masking Dye (Blocks Background) Ligand Test Compound (Agonist) Receptor GPCR / Ion Channel Ligand->Receptor Activation Receptor->ER Signal Transduction

Caption: Mechanism of the no-wash FLIPR calcium assay.

Materials and Equipment

Biologicals & Reagents:

  • Renal Cell Carcinoma (RCC) cell line (e.g., RCC-36)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices, Cat. No. R8190)

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4

  • Control Agonist/Antagonist: Known active compounds for the target of interest (e.g., ATP as a purinergic receptor agonist)

  • Probenecid (if required): 250 mM stock in 1X HBSS/HEPES.[13] (See note below)

  • DMSO, cell culture grade

Plates & Equipment:

  • FLIPR Tetra® or Penta® High-Throughput Cellular Screening System (Molecular Devices)[10][20]

  • Black-walled, clear-bottom 96- or 384-well microplates, sterile, tissue-culture treated

  • Compound plates (polypropylene)

  • CO₂ Incubator, 37°C, 5% CO₂

  • Multichannel pipettes or automated liquid handlers

ngcontent-ng-c1977314119="" class="ng-star-inserted">

Scientist's Note on Probenecid: Many cell lines, including CHO and HeLa, express organic anion transporters that can actively pump the cleaved indicator dye out of the cell, leading to a weak signal.[21][22] Probenecid is an inhibitor of these transporters and is often added to the assay buffer to improve dye retention.[23] It is critical to determine empirically if your specific RCC cell line requires probenecid. Some newer dye formulations, like that in the FLIPR Calcium 6 Kit, are more resistant to this efflux and may not require probenecid.[12]

Experimental Workflow Overview

The entire process, from cell plating to data acquisition, can be completed within 48 hours. The workflow is designed for efficiency and high-throughput execution.

G cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Assay Execution plate_cells 1. Plate RCC Cells (e.g., 25,000 cells/well in 384-well plate) incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight ~18-24 hours prep_reagents 3. Prepare Reagents (Dye Loading Buffer, Compound Plates) dye_load 4. Dye Loading (Add loading buffer to cells) prep_reagents->dye_load incubate_load 5. Incubate (2 hours, 37°C) dye_load->incubate_load run_flipr 6. Run FLIPR Assay (Read baseline, add compound, read response) incubate_load->run_flipr analyze 7. Analyze Data (Calculate EC₅₀/IC₅₀, Z'-factor) run_flipr->analyze

Caption: High-level experimental workflow for the FLIPR assay.

Detailed Step-by-Step Protocols

Protocol A: Cell Plating (Day 1)

The goal is to achieve a 90-95% confluent, evenly distributed cell monolayer on the day of the assay.[24] This is paramount for achieving low well-to-well variability.

  • Harvest Cells: Harvest RCC cells from a sub-confluent culture flask using standard trypsinization methods.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

  • Prepare Suspension: Resuspend the cell pellet in complete culture medium to the desired final concentration. The optimal seeding density must be determined empirically for each cell line. (See Table 1 for starting recommendations).

  • Plate Cells: Dispense the cell suspension into a black-walled, clear-bottom microplate.

  • Incubate: Incubate the plate overnight (~18-24 hours) at 37°C, 5% CO₂.

Plate FormatSeeding Volume per WellRecommended Seeding Density (Cells/Well)
96-well100 µL40,000 - 80,000
384-well25 µL15,000 - 30,000
1536-well5 µL2,000 - 4,000
Table 1. Recommended starting cell seeding densities. These values should be optimized to achieve ~95% confluency post-incubation.
Protocol B: Reagent Preparation (Day 2)
  • Equilibrate Reagents: Allow the FLIPR Calcium Assay Kit components and assay buffer (HBSS + 20 mM HEPES) to equilibrate to room temperature.

  • Prepare Loading Buffer: Reconstitute the dye component with the provided buffer or assay buffer according to the kit manufacturer's instructions. If using probenecid, add it to this buffer to achieve a 2X final concentration (e.g., 5 mM, which will be diluted to 2.5 mM in the well).[13] Protect the loading buffer from light.

  • Prepare Compound Plates: Prepare serial dilutions of your test compounds, agonists, and antagonists in assay buffer. The final concentration in the assay will be diluted upon addition (e.g., a 4X compound plate is common, where 12.5 µL is added to 50 µL in a 384-well plate). Include appropriate controls:

    • Vehicle Control: Assay buffer with the maximum concentration of DMSO used in the compound wells (e.g., 0.5%).

    • Positive Control: A known agonist for the target at its EC₈₀ concentration.

    • Negative Control: Assay buffer only (no compound).

Protocol C: Dye Loading & Assay Execution (Day 2)
  • Remove Cell Plate: Retrieve the cell plate from the incubator.

  • Add Loading Buffer: Using a multichannel pipette or liquid handler, add a volume of the prepared Loading Buffer equal to the volume of culture medium already in the well (e.g., add 25 µL of loading buffer to the 25 µL of medium in each well of a 384-well plate). Do not aspirate the culture medium. [18][25]

  • Incubate: Return the plate to the 37°C, 5% CO₂ incubator for the time specified by the kit (typically 1-2 hours).[25] This allows for dye loading and de-esterification. After this incubation, allow the plate to equilibrate to room temperature for 15-30 minutes before reading.

  • Set up FLIPR: Configure the instrument protocol using the ScreenWorks® software.[19]

    • Excitation/Emission: Set wavelengths appropriate for the dye (e.g., 470-495 nm excitation and 515-575 nm emission for Fluo-4/Cal-520).

    • Kinetic Read Parameters:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Configure the integrated pipettor to add compounds from the source plate.

      • Continue the kinetic read immediately post-addition for at least 60-180 seconds to capture the full response profile.[26]

  • Run Assay: Place the cell plate and compound plate into the FLIPR instrument and begin the run.

Data Analysis and Interpretation

The FLIPR system will generate kinetic data showing Relative Fluorescence Units (RFU) over time for each well. A positive response (agonist activity) is characterized by a rapid increase in RFU post-compound addition, followed by a gradual decay.

data_input {<f0> Raw Kinetic Data (RFU vs. Time) | <f1> Well-level fluorescence traces} processing processing data_input:f1->processing:f1 output Final Output Dose-Response Curves (EC₅₀/IC₅₀) Z'-Factor Calculation Hit Identification processing:f2->output:f1 processing:f3->output:f2

Caption: The logical flow of data analysis.

Key Parameters:

  • Max-Min: The peak fluorescence (Max) minus the baseline fluorescence (Min). This is the most common metric for agonist potency.

  • Area Under the Curve (AUC): An integrated measure of the total calcium response over time.

By plotting the response (e.g., Max-Min RFU) against a range of compound concentrations, a dose-response curve can be generated to determine the potency (EC₅₀ for agonists) or inhibitory effect (IC₅₀ for antagonists).

CompoundConcentration (µM)Max-Min RFU% of Control
Vehicle (DMSO)N/A5200%
Control Agonist10 (EC₁₀₀)45,800100%
Test Cmpd X0.011,2501.6%
Test Cmpd X0.19,80020.5%
Test Cmpd X128,50051.4%
Test Cmpd X1044,90097.9%
Table 2. Example data for generating an agonist dose-response curve.

Assay Validation and Quality Control (QC)

A robust and trustworthy screen requires stringent quality control. The Z'-factor is the industry-standard metric for quantifying the quality of a high-throughput screening assay.[14]

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., max stimulation).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., vehicle).

Assay QualityZ'-Factor Value
Excellent≥ 0.5
Acceptable0 to 0.5
Unacceptable< 0
Table 3. Interpretation of Z'-factor values. An assay with a Z' ≥ 0.5 is considered excellent and suitable for HTS.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal / Small Assay Window 1. Poor cell health or low confluency.[26]2. Sub-optimal dye loading (time, temp).3. Dye leakage from cells (anion transporters).[22]4. Low receptor expression.1. Optimize cell seeding density; use low passage cells.2. Perform a time-course experiment for dye loading (e.g., 1h, 1.5h, 2h).3. Test the assay with and without 2.5 mM probenecid.[13]4. Confirm target expression via qPCR or Western Blot.
High Background Fluorescence 1. Autofluorescent compounds.2. Incomplete masking by the quencher.3. Dye compartmentalization into organelles.1. Pre-read compound plate for fluorescence; use red-shifted dyes if possible.2. Ensure proper reagent reconstitution and incubation time.3. Lower dye loading temperature to room temp instead of 37°C.[16]
High Well-to-Well Variability 1. Uneven cell plating/monolayer.2. Edge effects in the microplate.3. Inconsistent liquid handling (pipetting).4. Cell perturbation during compound addition.1. Gently swirl plate after seeding; avoid letting cells settle in the pipette tip.2. Do not use the outer wells of the plate for critical samples.3. Use calibrated pipettes or automated liquid handlers.4. Optimize pipettor dispense height and speed in the FLIPR protocol.[9]
Signal Drop on Compound Addition 1. Autofluorescent compound is quenching the dye.2. Incompatible assay buffer with compound.3. Cell toxicity or membrane disruption.1. Screen compounds for quenching properties in a cell-free system.2. Check for compound precipitation in the assay buffer.3. Perform a cell viability assay (e.g., MTS or LDH) in parallel.

References

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. (2015). ResearchGate. [Link]

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. (2012). PubMed. [Link]

  • How Does a FLIPR Calcium Assay Work? (2023). United Relay. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). NCBI. [Link]

  • Signaling pathways influenced by CaSR. (N.d.). ResearchGate. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • Calcium assays for the FLIPR System. Molecular Devices. [Link]

  • Molecular Devices FLIPR Tetra High-Throughput Cellular Screening System. American Laboratory Trading. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

  • FLIPR Calcium 6 Assay Kit Guide. Molecular Devices. [Link]

  • FLIPR Tetra System - Kinetic Cellular Assays. Molecular Devices. [Link]

  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]

  • Calcium Signaling and Kidney Disease. (2021). Encyclopedia MDPI. [Link]

  • Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. NIH. [Link]

  • The role of probenecid in calcium ion measurement experiments. (2025). ResearchGate. [Link]

  • TRPV4 Orchestrates Distinct Calcium and Cell Growth Responses in Non-Tumorigenic and Clear Cell Renal Carcinoma-Derived Cells. (2025). PubMed. [Link]

  • Calcium Signalling. University of Toronto. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

  • FLIPR Tetra High Throughput Cellular Screening System User Guide. (2018). Molecular Devices. [Link]

  • FLIPR Calcium 3 Assay Kit. Molecular Devices. [Link]

  • Buy Molecular Devices FLIPR TETRA System, New & Used Prices. LabX. [Link]

  • FLIPR Tetra System and Assays. Molecular Devices. [Link]

  • KEGG Calcium signaling pathway - Reference pathway. KEGG. [Link]

  • Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. PMC. [Link]

  • FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices. [Link]

  • Establishment and characterization of a highly immunogenic human renal carcinoma cell line. Semantic Scholar. [Link]

  • Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications. PMC. [Link]

  • Biological Features of a Renal Cell Carcinoma Cell Line Derived from Spinal Metastasis. (2017). PubMed. [Link]

  • Cell Line Characterization. RCC LABORATORIES INDIA PRIVATE LIMITED. [Link]

  • Cellosaurus cell line UM-SCC-36 (CVCL_7747). Cellosaurus. [Link]

Sources

Method

Application Note: Electrophysiological Characterization of Temiverine as a State-Dependent L-Type Calcium Channel Antagonist

Executive Summary Temiverine (also known as NS-21) is a synthetic pharmacological agent developed for the management of urinary incontinence and overactive bladder. While traditionally recognized for its anticholinergic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Temiverine (also known as NS-21) is a synthetic pharmacological agent developed for the management of urinary incontinence and overactive bladder. While traditionally recognized for its anticholinergic properties (M3 muscarinic receptor antagonism), extensive electrophysiological profiling reveals that Temiverine and its active metabolite, RCC-36, act as potent, state-dependent L-type calcium channel (LTCC) blockers[1][2].

This application note provides a comprehensive, self-validating patch clamp electrophysiology protocol designed to isolate, measure, and analyze the calcium channel modulatory activity of Temiverine in detrusor smooth muscle cells. By employing specific voltage paradigms and ionic substitutions, researchers can accurately quantify the voltage-dependent kinetics that give this compound its clinical efficacy.

Mechanistic Rationale: The Dual Action of Temiverine

The therapeutic efficacy of Temiverine in treating detrusor overactivity stems from a synergistic dual mechanism. Smooth muscle contraction is driven by intracellular calcium spikes, which are triggered both by G-protein coupled receptor (GPCR) signaling (via acetylcholine binding to M3 receptors) and by direct calcium influx through voltage-gated L-type calcium channels[3].

Temiverine not only blocks the M3 receptor but directly antagonizes the L-type calcium channels. Crucially, this LTCC block is state-dependent . The drug binds with significantly higher affinity to the inactivated state of the channel compared to the resting state[2]. This means Temiverine preferentially suppresses calcium currents in depolarized, hyperactive smooth muscle cells (spasms) while preserving normal basal tone—a highly desirable profile for antispasmodic drug development.

MOA Temiverine Temiverine (NS-21) M3R M3 Muscarinic Receptor Temiverine->M3R Antagonizes LTCC L-type Ca2+ Channel Temiverine->LTCC Blocks IP3 IP3 / DAG Pathway M3R->IP3 Activates Ca_Influx Ca2+ Influx LTCC->Ca_Influx Mediates Ca_Intra Intracellular [Ca2+] Rise IP3->Ca_Intra Ca2+ Release Ca_Influx->Ca_Intra Contributes to Contraction Detrusor Muscle Contraction Ca_Intra->Contraction Triggers

Dual mechanism of Temiverine inhibiting detrusor contraction via M3 receptor and L-type Ca2+ channels.

Quantitative Profiling: Voltage-Dependent Inhibition

To validate the state-dependent nature of Temiverine, whole-cell patch clamp experiments must be conducted at different holding potentials (Vh). A holding potential of -60 mV primarily assesses the block of channels in the resting state, whereas a depolarized holding potential of -40 mV drives a significant fraction of channels into the inactivated state.

As demonstrated in isolated guinea pig detrusor cells, the IC50 of Temiverine drops dramatically when the membrane is depolarized, yielding a high voltage-dependent shift ratio[2].

Table 1: Comparative IC50 Values for L-Type Ca2+ Current Inhibition

CompoundIC50 at -60 mV Holding Potential (µM)IC50 at -40 mV Holding Potential (µM)Voltage-Dependent Shift Ratio (-60mV / -40mV)
Temiverine (NS-21) 7.91.36.1
RCC-36 (Active Metabolite) 6.41.25.3
Terodiline (Reference) 5.93.51.7

Data adapted from patch-clamp studies on isolated detrusor smooth muscle cells[2]. The high shift ratio of Temiverine indicates a strong preference for the inactivated channel state.

Patch Clamp Electrophysiology Protocol

The following methodology outlines the whole-cell patch clamp configuration required to accurately isolate macroscopic L-type calcium currents (ICa) and evaluate the inhibitory kinetics of Temiverine.

Workflow Isolate 1. Cell Isolation (Detrusor Muscle) Patch 2. Whole-Cell Patch (Cs+ Internal) Isolate->Patch Voltage 3. Voltage Protocol (-60mV vs -40mV) Patch->Voltage Perfusion 4. Drug Perfusion (Temiverine) Voltage->Perfusion Analysis 5. Data Analysis (IC50 Kinetics) Perfusion->Analysis

Step-by-step whole-cell patch clamp electrophysiology workflow for evaluating Temiverine.

Cell Isolation and Preparation
  • Tissue Harvesting: Dissect the urinary bladder and isolate the detrusor smooth muscle layer in a cold, Ca2+-free physiological salt solution.

  • Enzymatic Digestion: Incubate minced tissue in a solution containing Collagenase (Type XI) and Papain for 30–45 minutes at 37°C.

  • Trituration: Gently triturate the digested tissue using a fire-polished Pasteur pipette to yield single, relaxed, spindle-shaped smooth muscle cells.

  • Storage: Store isolated cells in a modified Kraftbrühe (KB) medium at 4°C and use within 6–8 hours.

Electrophysiological Solutions

Causality Check: To measure pure ICa, all contaminating outward potassium currents (IK) and inward sodium currents (INa) must be eliminated.

  • Extracellular (Bath) Solution:

    • Composition: 130 mM Choline-Cl (or TEA-Cl), 5 mM CsCl, 1.8 mM CaCl2 (or BaCl2), 1.2 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with CsOH).

    • Rationale: Tetraethylammonium (TEA) and Cesium (Cs+) block K+ channels from the outside. Choline replaces Na+ to prevent sodium current contamination. Note: Substituting Ba2+ for Ca2+ as the charge carrier prevents Calcium-Dependent Inactivation (CDI), allowing for more stable recordings of voltage-dependent block over time.

  • Intracellular (Pipette) Solution:

    • Composition: 130 mM CsCl (or Cs-aspartate), 2 mM MgCl2, 5 mM MgATP, 10 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH).

    • Rationale: Cs+ replaces intracellular K+ to completely abolish outward K+ currents. EGTA heavily buffers intracellular calcium to prevent the activation of Ca2+-activated K+ channels (BK/SK channels) and to stabilize the baseline. MgATP prevents the rundown of L-type calcium channels.

Whole-Cell Patch Clamp Setup
  • Fabricate borosilicate glass pipettes with a tip resistance of 2–4 MΩ when filled with the intracellular solution.

  • Form a high-resistance gigaseal (>1 GΩ) on a healthy, phase-bright smooth muscle cell.

  • Apply brief negative pressure (suction) to rupture the membrane and achieve the whole-cell configuration.

  • Self-Validation Step: Monitor series resistance (Rs). Compensate Rs by at least 80%. If Rs exceeds 15 MΩ or fluctuates by more than 10% during the experiment, discard the cell to prevent voltage-clamp errors.

Voltage Protocols for State-Dependent Block

To capture the pharmacological profile of Temiverine, apply the following step protocols using a patch-clamp amplifier (e.g., Axopatch 200B or Multiclamp 700B):

Protocol A: Current-Voltage (I-V) Relationship

  • Holding Potential: -60 mV.

  • Step Pulses: Apply 300 ms depolarizing steps from -50 mV to +30 mV in 10 mV increments.

  • Purpose: Establish the peak inward current (typically around +10 mV in smooth muscle) and confirm that Temiverine does not shift the activation curve[2].

Protocol B: State-Dependent Inhibition Assay

  • Resting State Protocol: Hold the cell at -60 mV . Apply a 200 ms test pulse to +10 mV every 15 seconds.

  • Inactivated State Protocol: Hold the cell at -40 mV . Apply a 200 ms test pulse to +10 mV every 15 seconds.

  • Drug Application: Once the baseline ICa amplitude is stable for 3 minutes, begin perfusing Temiverine. Test concentrations sequentially (e.g., 0.1, 1.0, 3.0, 10.0, and 30.0 µM).

  • Causality Check: Wait 3–5 minutes at each concentration to ensure steady-state block is achieved before measuring the peak current. The drug requires time to partition into the membrane and access the channel binding site.

Data Acquisition and Analysis

  • Current Normalization: Divide the peak amplitude of ICa by the cell capacitance (pA/pF) to control for variations in cell size.

  • Dose-Response Curve: Plot the percentage of ICa inhibition against the log concentration of Temiverine.

  • Curve Fitting: Fit the data using the Hill equation: I/I_max = 1 / (1 + ([Drug]/IC50)^n) where n is the Hill coefficient.

  • Interpretation: A significantly lower IC50 at the -40 mV holding potential compared to the -60 mV holding potential mathematically validates Temiverine's preferential binding to the inactivated state of the L-type calcium channel[2].

References

  • Benchchem. (n.d.). Temiverine (p-INN) - Calcium Channel Modulatory Activity.
  • PubMed / National Institutes of Health. (n.d.). Inhibitory effects of NS-21, a novel drug for urinary incontinence, and its active metabolite, RCC-36, on L-type calcium currents in isolated guinea pig detrusor smooth muscle cells.
  • PubMed / National Institutes of Health. (n.d.). Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Temiverine Precipitation in PBS Buffers

Welcome to the Advanced Assay Support Center. As application scientists, we recognize that small-molecule formulation is not merely a sequence of steps, but a delicate thermodynamic balance.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Support Center. As application scientists, we recognize that small-molecule formulation is not merely a sequence of steps, but a delicate thermodynamic balance. This guide addresses a frequent challenge encountered in pharmacological assays: the precipitation of the muscarinic antagonist Temiverine (and its active metabolites like RCC-36) when diluted into Phosphate-Buffered Saline (PBS).

Mechanistic Insight: Why Does Temiverine Crash Out?

Temiverine is a potent antimuscarinic agent used to study G-protein coupled receptor (GPCR) signaling and smooth muscle contraction in urinary bladder models[1][2]. To troubleshoot its precipitation, we must understand the causality behind its behavior in aqueous systems:

  • The pH/pKa Paradigm : Temiverine contains a basic amine center. In acidic environments, it exists predominantly in its ionized, highly water-soluble form. However, PBS is buffered at a physiological pH of 7.4. As the pH approaches the compound's pKa, the equilibrium shifts toward the uncharged free-base form, which is highly lipophilic and poorly soluble in water[1].

  • Solvent-Shift Nucleation (The "Ouzo Effect") : Researchers typically dissolve hydrophobic small molecules in 100% DMSO to create a concentrated stock. When this DMSO stock is pipetted directly into PBS, the sudden diffusion of DMSO into the bulk aqueous phase leaves the Temiverine molecules instantly stripped of their solvent. This causes localized supersaturation and rapid micro-precipitation.

  • Common Ion Effect & Salting Out : PBS contains high concentrations of sodium chloride (137 mM) and phosphate ions (10 mM). This high ionic strength competes for the water of hydration, effectively "salting out" the hydrophobic drug and promoting crystal lattice formation.

MuscarinicPathway Temiverine Temiverine (Antagonist) mAChR Muscarinic Receptors (M2/M3) Temiverine->mAChR Blocks ACh Acetylcholine (Agonist) ACh->mAChR Activates Gq Gq Protein mAChR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Muscarinic receptor G-protein signaling pathway and Temiverine antagonism.

Troubleshooting Logic & Decision Tree

Before discarding your reagents, follow this logical workflow to identify the root cause of the precipitation.

TemiverineTroubleshooting Start Temiverine Precipitation in PBS Observed CheckStock Is stock in 100% DMSO? Start->CheckStock DilutionRate Was dilution rapid? CheckStock->DilutionRate Yes CheckpH Check Buffer pH CheckStock->CheckpH No (Aqueous) Action1 Use dropwise addition with vortexing DilutionRate->Action1 Yes Action2 Add co-solvents (PEG300, Tween 80) DilutionRate->Action2 No Action3 Lower pH slightly or switch to HEPES CheckpH->Action3 pH ≥ 7.4 Action4 Check for Phosphate Incompatibility CheckpH->Action4 pH < 7.4

Decision tree for troubleshooting Temiverine precipitation in aqueous buffers.

Quantitative Solubility Data

To ensure reproducible assays, do not exceed the thermodynamic solubility limits of your chosen vehicle. Below is a comparative matrix for Temiverine and its derivatives[3].

Solvent / Buffer SystemMax Soluble ConcentrationVisual StateRecommended Application
100% DMSO ≥ 20 mg/mLClear SolutionLong-term Stock Storage (-20°C)
100% ddH₂O (pH ~5.5) ~ 5 - 10 mg/mLClear SolutionIntermediate Dilution Step
100% PBS (pH 7.4) < 0.1 mg/mLTurbid / PrecipitateNOT RECOMMENDED
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% PBS ~ 2.0 mg/mLClear SolutionIn Vivo Dosing / High-Conc In Vitro Assays

Validated Experimental Protocols

A protocol is only as good as its self-validating steps. If you require high concentrations of Temiverine for your assay, you must utilize a co-solvent system to artificially lower the dielectric constant of the buffer and provide steric stabilization.

Protocol: The Step-Down Co-Solvent Formulation (10/40/5/45 Rule)

This methodology is the industry standard for formulating lipophilic GPCR modulators and active metabolites like RCC-36[3][4].

Materials Required:

  • Temiverine Hydrochloride powder

  • Molecular-grade DMSO

  • PEG300

  • Tween 80

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the required mass of Temiverine in 100% DMSO to yield a 20 mg/mL stock. Vortex for 30 seconds.

    • Causality: DMSO disrupts the crystalline lattice of the powder, ensuring complete solubilization at the molecular level.

  • Dielectric Transition: To 100 µL of the DMSO stock, add 400 µL of PEG300. Pipette up and down 10 times until optically uniform.

    • Causality: PEG300 acts as a miscible intermediate. It prevents the hydrophobic collapse of the drug that would normally occur if water were added directly.

  • Micellar Encapsulation: Add 50 µL of Tween 80 to the mixture. Vortex vigorously for 1 minute.

    • Causality: Tween 80 is a non-ionic surfactant. It forms micelles that will encapsulate the lipophilic free-base Temiverine, shielding it from the aqueous environment.

  • Aqueous Integration: Dropwise, add 450 µL of PBS (pH 7.4) while continuously vortexing the tube.

    • Causality: Dropwise addition prevents localized pockets of high water concentration, entirely bypassing the "Ouzo effect" (spontaneous emulsification/precipitation).

  • Self-Validation Step: The final solution (1 mL total) will contain 2 mg/mL Temiverine. Incubate the tube at 37°C for 10 minutes. Hold the tube against a dark background and shine a light through it. If the solution scatters light (Tyndall effect), micro-crystals have formed, and the formulation must be restarted with a lower final concentration.

Frequently Asked Questions (FAQs)

Q: My Temiverine precipitated in PBS. Can I just run it through a 0.22 µm syringe filter and use the dissolved fraction? A: Absolutely not. Filtering a precipitated suspension removes an unknown and highly variable quantity of the Active Pharmaceutical Ingredient (API). Your final concentration will be inaccurate, rendering your dose-response curves (e.g., Schild analysis) irreproducible. You must reformulate to achieve a completely clear solution.

Q: Why did my Temiverine stay in solution for 15 minutes and then suddenly crash out during my assay? A: You have encountered metastable supersaturation. The drug was temporarily suspended as amorphous nano-aggregates, but the system was thermodynamically unstable. Over time, the molecules arranged into a lower-energy crystalline lattice, causing visible precipitation. To prevent this, increase the percentage of Tween 80 in your vehicle to better stabilize the micelles, or warm your buffers to 37°C prior to dilution.

Q: Does the choice of buffer matter if I keep the pH at 7.4? A: Yes. PBS contains high levels of phosphate. Some basic amines form highly insoluble phosphate salts. If you continue to experience precipitation despite using co-solvents, switch to a zwitterionic buffer like HEPES-buffered saline (HBS), which is far less prone to causing common-ion precipitation with basic drugs.

References

  • Diphemanil methyl sulfate | 62-97-5 - Benchchem Source: Benchchem URL
  • RCC-36 HCl - TargetMol Source: TargetMol URL
  • Source: Journal of Urology (AUA Journals)
  • GPCR/G Protein Source: MedChemExpress URL

Sources

Optimization

Optimizing incubation time for Temiverine receptor binding assays

Welcome to the Technical Support Center for Receptor Binding Assays . As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible affinity ( Kd​ or Ki​ ) values in their muscarini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Receptor Binding Assays .

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible affinity ( Kd​ or Ki​ ) values in their muscarinic receptor assays. In the vast majority of these cases, the root cause is a failure to establish true thermodynamic equilibrium during the incubation phase.

This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols for optimizing incubation times, specifically tailored for Temiverine —a selective muscarinic M3 receptor antagonist with calcium channel blocking properties[1].

Theoretical Foundation: Why Incubation Time Matters

Temiverine exerts its pharmacological effect by competitively binding to the M3 muscarinic acetylcholine receptor (mAChR), preventing acetylcholine from initiating the Gq/11-PLC-IP3/DAG-calcium cascade.

To accurately measure Temiverine's binding affinity using radioligands (e.g., [3H] -N-methylscopolamine or [3H] -QNB), the reaction must reach equilibrium—the point where the rate of association ( kon​ ) equals the rate of dissociation ( koff​ ). If the incubation time is too short, the system has not equilibrated, leading to an underestimation of the drug's affinity (resulting in an artificially high Kd​ or Ki​ )[2].

G ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Temiverine Temiverine (Antagonist) Temiverine->M3R Blocks Gq Gq/11 Protein Activation M3R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 / DAG

Fig 1. Temiverine mechanism: Competitive antagonism of the M3 muscarinic receptor signaling pathway.

Self-Validating Protocol: Association Time-Course Assay

A robust assay must be a self-validating system. You cannot assume a standard 60-minute incubation is sufficient for all ligands. To definitively optimize incubation time, you must perform an association kinetic experiment[2][3].

Step-by-Step Methodology:

  • Prepare the Assay Matrix: Suspend CHO-K1 cell membranes expressing human M3 mAChR (approx. 10-15 µg protein/well) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4)[4].

  • Define Non-Specific Binding (NSB): Prepare parallel wells containing a vast excess of an unlabeled competitor (e.g., 5 µM Atropine) to measure NSB[4][5].

  • Initiate Reaction (T=0): Add the radioligand (e.g., 0.2 nM [3H] -NMS) to the membrane suspension at a constant temperature (e.g., 25°C or 27°C)[4].

  • Time-Series Sampling: At predefined intervals (e.g., 5, 15, 30, 60, 90, 120, and 240 minutes), extract aliquots from the master mix.

  • Rapid Termination (Causality Check): Immediately terminate the reaction via rapid vacuum filtration over GF/C filters presoaked in 0.3% PEI. Why? Washing with ice-cold buffer instantly quenches the reaction and prevents the rapid dissociation ( koff​ ) of the bound ligand during the separation step.

  • Data Analysis: Plot Specific Binding (Total Binding minus NSB) versus Time. The optimal incubation time is the point at which the curve reaches a stable plateau. If the binding at 90 minutes equals the binding at 120 and 240 minutes, equilibrium is self-validated[2].

Workflow Step1 1. Prepare Assay Matrix (Receptor + Radioligand) Step2 2. Initiate Reaction (T=0) at Constant Temperature Step1->Step2 Step3 3. Sample Aliquots at Time Intervals (e.g., 5-240 min) Step2->Step3 Step4 4. Rapid Filtration & Wash (Ice-Cold Buffer) Step3->Step4 Quench Reaction Step5 5. Quantify Bound Ligand (Scintillation Counting) Step4->Step5 Step6 6. Plot Association Curve (Verify Equilibrium Plateau) Step5->Step6 Kinetic Analysis

Fig 2. Self-validating experimental workflow for determining optimal radioligand incubation time.

Quantitative Data: Temperature vs. Equilibration Kinetics

Temperature is the primary variable controlling the speed of equilibration. While 37°C mimics physiological conditions, it often compromises receptor stability over long incubations.

Table 1: Expected Kinetic Parameters for mAChR Binding Assays based on Temperature

Parameter4°C Incubation25°C / 27°C Incubation37°C Incubation
Association Rate ( kon​ ) Very SlowModerateFast
Time to Equilibrium 4 - 24 hours[2]90 - 120 mins[4]30 - 45 mins
Equilibrium Stability Highly StableStableProne to degradation
Recommended Use Unstable targets, peptidesStandard Temiverine Assays Fast kinetic studies

Troubleshooting & FAQs

Q1: My specific binding signal peaks at 60 minutes but steadily decreases at 120 and 180 minutes. What is causing this? A1: This indicates a loss of equilibrium stability, usually caused by either receptor degradation or ligand proteolysis.

  • The Fix: Lower your incubation temperature from 37°C to 25°C to preserve receptor integrity[2]. Additionally, ensure your assay buffer contains a protease inhibitor cocktail. If you are using Scintillation Proximity Assay (SPA) beads, verify that the beads themselves are not settling out of suspension during extended incubations[3].

Q2: I am testing a highly potent structural analog of Temiverine. Should I use the same incubation time as the parent compound? A2: Not necessarily. The law of mass action dictates that higher affinity (lower Kd​ ) often correlates with a slower dissociation rate ( koff​ ). Because the time to reach equilibrium is heavily dependent on koff​ ( t1/2​=ln(2)/koff​ ), highly potent analogs may require significantly longer incubation times to equilibrate. Always perform a pilot time-course assay for novel, high-affinity compounds.

Q3: How do I ensure that my long incubation time isn't causing "ligand depletion"? A3: Ligand depletion occurs when the receptor concentration is too high, causing more than 10% of the total radioligand to be bound. This violates the assumption that free ligand concentration remains constant[5].

  • The Fix: Calculate your Total Bound (TB) versus Total Added (TA) radioligand. If TB > 10% of TA, you must decrease your membrane protein concentration (e.g., drop from 15 µg to 5 µg per well) and correspondingly increase your incubation time to account for the slower collision rate[5].

Q4: Can I use a homogeneous assay like SPA to make optimizing incubation time easier? A4: Yes. Because SPA does not require a separation/wash step, you can read the exact same microplate repeatedly over time. You simply incubate the plate in the reader and take measurements every 15 minutes until the specific signal stabilizes, providing real-time confirmation of equilibrium[3].

References

  • Temiverine (p-INN)
  • Temiverine - AdisInsight Source: Springer URL
  • A powerful tool for drug discovery - European Pharmaceutical Review Source: European Pharmaceutical Review URL
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience Source: Gifford Bioscience URL
  • Source: UAH.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine...
  • How to measure and evaluate binding affinities - eLife Source: eLife Sciences URL
  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity - MDPI Source: MDPI URL

Sources

Troubleshooting

Temiverine Stability in Cell Culture Media at 37°C: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe a sudden loss of efficacy when using ester-based anticholinergics in long-term in vitro assays...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe a sudden loss of efficacy when using ester-based anticholinergics in long-term in vitro assays. Temiverine is a potent M3 muscarinic receptor antagonist and calcium channel blocker widely used in urological research[1]. However, its chemical structure presents unique stability challenges when exposed to physiological temperatures and serum-supplemented media.

This guide is designed to move beyond basic protocols. Here, we dissect the mechanistic causality behind Temiverine degradation and provide self-validating workflows to ensure the integrity of your pharmacological data.

The Chemistry of the Problem: Diagnostic FAQs

Q1: Why does Temiverine lose its M3 receptor antagonistic activity in 37°C cell culture over 24 hours? A: The instability of Temiverine is fundamentally tied to its molecular structure. Temiverine contains a 2-cyclohexyl-2-hydroxy-2-phenylacetate moiety linked to an amino-alkyne alcohol via an ester bond [1]. In aqueous environments at physiological pH (7.4) and 37°C, this ester linkage is highly susceptible to spontaneous base-catalyzed hydrolysis[2]. As the ester bond cleaves, the molecule splits into inactive fragments, leading to a complete loss of target engagement at the M3 receptor.

Q2: Does the addition of Fetal Bovine Serum (FBS) accelerate this degradation? A: Yes, drastically. FBS contains high concentrations of active plasma enzymes, including butyrylcholinesterase and various carboxylesterases. These enzymes catalyze the rapid hydrolytic cleavage of ester-linked drugs[2]. While Temiverine might remain relatively stable in serum-free buffer for 24 hours, the introduction of 10% FBS can reduce its half-life to mere hours, destroying the compound before your biological readout is complete.

Q3: Should I use the active metabolite RCC-36 instead of Temiverine to bypass this instability? A: No. RCC-36 is formed in vivo via hepatic CYP450-mediated N-deethylation of Temiverine[3]. While RCC-36 is biologically active and highly potent[3], it retains the exact same vulnerable ester linkage as the parent compound. Therefore, substituting Temiverine with RCC-36 in your cell culture will not solve the hydrolytic or enzymatic degradation issues.

Pathway Visualization

To understand how to troubleshoot your assays, you must first visualize the competing metabolic and degradative pathways.

Temiverine_Degradation cluster_invitro In Vitro Degradation (Media at 37°C) cluster_invivo In Vivo / Hepatic Microsomes T Temiverine (Intact Ester) M3 & Ca2+ Antagonist Hyd Spontaneous Hydrolysis (Aqueous pH 7.4) T->Hyd Slow Est Enzymatic Cleavage (Serum Esterases in FBS) T->Est Fast CYP CYP450 Enzymes (N-deethylation) T->CYP Hepatic Metabolism Deg Inactive Fragments (Acid + Amino-alkyne alcohol) Hyd->Deg Est->Deg RCC RCC-36 (Active Metabolite) CYP->RCC

Fig 1: Temiverine degradation pathways in vitro vs. in vivo.

Troubleshooting Matrix

SymptomRoot CauseExpert Resolution
High inter-assay variability in IC50 values Fluctuating esterase activity across different lots of FBS.Standardize the drug exposure window (e.g., exactly 1-2 hours). Switch to a defined, serum-free media during the drug treatment phase.
Complete loss of calcium antagonism in 48h assays Complete enzymatic and chemical hydrolysis of the ester bond over time.Do not use Temiverine for continuous 48h exposure. Perform media replenishment every 6-8 hours, or use a flow-through microfluidic system to maintain constant drug concentration.
Pre-assay precipitation or immediate inactivity Drug was pre-diluted in aqueous buffer (pH 7.4) and left at room temperature or 37°C for too long prior to cell application.Prepare aqueous dilutions from the DMSO stock immediately before application. Never pre-warm the diluted drug in a water bath.

Quantitative Stability Profiles

The following table synthesizes the expected stability kinetics of Temiverine (and structurally analogous ester-linked anticholinergics) across standard in vitro environments. Use this to design your exposure windows.

Experimental ConditionTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Aqueous Buffer (pH 7.4)37°C> 24 hoursSpontaneous base-catalyzed hydrolysis
Serum-Free Cell Culture Media37°C~ 18 - 24 hoursSpontaneous base-catalyzed hydrolysis
Media + 10% Heat-Inactivated FBS37°C~ 12 - 16 hoursResidual enzymatic + spontaneous hydrolysis
Media + 10% Standard FBS37°C2 - 4 hoursRapid enzymatic cleavage (esterases)

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must prove that any loss of biological activity is due to drug degradation rather than cellular desensitization. The following protocol utilizes a Self-Validating Matrix to map the exact degradation kinetics of Temiverine in your specific cell culture setup[4].

Protocol: Stability-Indicating HPLC Assay for Temiverine

Objective: Quantify the intact ester concentration over time to establish the true pharmacological exposure window.

Step 1: Preparation of the Validation Matrix Prepare four parallel test conditions to isolate the variables of hydrolysis and enzymatic cleavage:

  • Tube A (Positive Control): Media + 10% FBS (Tests total degradation).

  • Tube B (Enzyme Inhibition): Media + 10% FBS + 1 mM PMSF (Broad-spectrum esterase inhibitor).

  • Tube C (Chemical Hydrolysis): Serum-Free Media.

  • Tube D (Negative Control): Pure DMSO (Validates stock integrity).

Step 2: Drug Spiking

  • Thaw a fresh 10 mM Temiverine stock (in 100% DMSO) from -20°C.

  • Spike the stock into Tubes A-C to achieve a final concentration of 10 µM (0.1% DMSO final).

  • Causality Note: Keep DMSO concentration ≤0.1% to prevent solvent-induced protein denaturation, which could artificially lower esterase activity.

Step 3: Incubation and Time-Course Sampling

  • Incubate all tubes in a standard cell culture incubator (37°C, 5% CO2).

  • Withdraw 100 µL aliquots at exactly t=0,1,4,12,and 24 hours.

Step 4: Quenching (Critical Step)

  • Immediately transfer each 100 µL aliquot into 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Causality Note: The cold temperature halts chemical hydrolysis, while the organic solvent precipitates serum proteins (destroying esterases) and the acidic pH stabilizes the ester bond.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

Step 5: HPLC-UV/MS Analysis

  • Transfer the supernatant to HPLC vials.

  • Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid)[4].

  • Monitor UV absorbance (e.g., 220-260 nm) or use MS to track the disappearance of the parent mass (Temiverine) and the appearance of the inactive acid/alcohol fragments.

Assay_Workflow Prep 1. Prepare Stock (10mM in pure DMSO) Spike 2. Spike Media (± FBS, ± Inhibitor) Prep->Spike Time 3. Incubate at 37°C (Sample at 0, 1, 4, 24h) Spike->Time Quench 4. Quench Reaction (Cold Acetonitrile) Time->Quench HPLC 5. HPLC-UV/MS (Quantify Intact Drug) Quench->HPLC

Fig 2: Self-validating HPLC workflow for assessing Temiverine stability.

References

  • Kikukawa, H., et al. "Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle". International Journal of Urology, PubMed. URL: [Link]

  • Cleemann, F., et al. "Prodrugs of hydroxyl-comprising drugs". Google Patents (US20150087688A1).
  • Amini, H., et al. "A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products". Research in Pharmaceutical Sciences, PMC. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Variable IC50 Values for Temiverine (NS-21) in Smooth Muscle Assays

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing high variability in half-maximal inhibitory concentration (IC50) or pA2 values w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing high variability in half-maximal inhibitory concentration (IC50) or pA2 values when evaluating Temiverine (also known as NS-21) and its active metabolite, RCC-36 , in smooth muscle contractility and electrophysiology assays.

Unlike pure antimuscarinics, Temiverine exhibits a complex spasmolytic profile. The causality behind assay variability almost always stems from its dual mechanism of action : it acts as both an M3 muscarinic receptor antagonist and an L-type calcium channel blocker[1].

Diagnostic Decision Tree for IC50 Variability

Use the following workflow to identify the root cause of shifting pharmacological values in your specific assay setup.

G Start Start: Variable IC50 Observed for Temiverine AssayType Identify Assay Type Start->AssayType PatchClamp Patch-Clamp (L-type Ca2+ Currents) AssayType->PatchClamp OrganBath Organ Bath (Smooth Muscle Contraction) AssayType->OrganBath Voltage Check Holding Potential (-60 mV vs -40 mV) PatchClamp->Voltage Agonist Identify Agonist/Stimulus OrganBath->Agonist Resolution1 Standardize Voltage (Binding is voltage-dependent) Voltage->Resolution1 Carbachol Carbachol/ACh (M3 Pathway) Agonist->Carbachol KCl KCl / CaCl2 (Depolarization/Ca2+) Agonist->KCl EFS Electrical Field Stimulation (Mixed Pathways) Agonist->EFS Resolution2 Calculate pA2 via Schild Plot (Antimuscarinic effect) Carbachol->Resolution2 Resolution3 Calculate IC50 (Ca2+ antagonist effect) KCl->Resolution3 Resolution4 Pre-treat with Atropine to isolate Ca2+ effect EFS->Resolution4

Diagnostic workflow for identifying the source of IC50 variability in Temiverine assays.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my Temiverine IC50 shift drastically between patch-clamp experiments?

The Causality: Temiverine and RCC-36 inhibit L-type Ca2+ currents in a highly voltage-dependent manner [2]. The drug binds with significantly higher affinity to the inactivated state of the L-type calcium channel, which becomes more prevalent as the membrane depolarizes. The Fix: Check your holding potentials. At a holding potential of -60 mV, the IC50 of Temiverine is approximately 7.9 µM. However, if your protocol depolarizes the holding potential to -40 mV, the IC50 drops sharply to 1.3 µM[2]. You must strictly standardize and report the holding potential to achieve reproducible patch-clamp data.

Q2: Why is the inhibitory profile of Temiverine different when using Carbachol versus KCl in organ baths?

The Causality: You are measuring two entirely different pharmacological pathways. When you use Carbachol (or Acetylcholine), you are stimulating the Gq/11-PLC-IP3 cascade via the M3 receptor[1]. Here, Temiverine acts as a competitive antagonist, causing a parallel rightward shift in the concentration-response curve (best quantified by a pA2 value, not an IC50)[3][4]. Conversely, when you use high KCl (e.g., 80 mmol/L), you bypass the M3 receptor entirely, directly depolarizing the membrane to open L-type Ca2+ channels[3]. Temiverine directly blocks these channels, yielding a true IC50 for calcium antagonism.

Q3: How do I interpret variable inhibition during Electrical Field Stimulation (EFS)?

The Causality: EFS of human detrusor muscle triggers the release of both acetylcholine and non-cholinergic neurotransmitters (like ATP) from local nerve terminals[1][4]. Therefore, EFS-induced contractions have an atropine-sensitive component and an atropine-resistant component[3]. Pure antimuscarinics (e.g., tolterodine, vamicamide) cannot inhibit the atropine-resistant component[4]. Because Temiverine is also a calcium channel blocker, it suppresses both components[3]. Variability in your EFS IC50 is likely caused by variations in stimulation frequency (2–60 Hz), which alters the ratio of cholinergic to non-cholinergic transmitter release.

Quantitative Data Summary

To benchmark your internal assay performance, compare your results against these established pharmacological parameters for Temiverine (NS-21) and RCC-36.

CompoundAssay TypeTarget / StimulusExperimental ConditionQuantitative Value
Temiverine (NS-21) Patch-ClampL-type Ca2+ CurrentHolding Potential: -60 mVIC50 = 7.9 µM[2]
Temiverine (NS-21) Patch-ClampL-type Ca2+ CurrentHolding Potential: -40 mVIC50 = 1.3 µM[2]
RCC-36 (Metabolite) Patch-ClampL-type Ca2+ CurrentHolding Potential: -60 mVIC50 = 6.4 µM[2]
RCC-36 (Metabolite) Patch-ClampL-type Ca2+ CurrentHolding Potential: -40 mVIC50 = 1.2 µM[2]
Temiverine (NS-21) Organ BathM3 ReceptorCarbachol-induced tonepA2 < Atropine / Tolterodine[4]
Temiverine (NS-21) Organ BathCa2+ ChannelsKCl (80 mmol/L)Concentration-dependent inhibition[3]

Standardized Self-Validating Protocol: Isolating the Dual Mechanism

To prevent data artifacts, your organ bath protocol must be a self-validating system. This methodology uses internal controls (Atropine) to definitively separate Temiverine's anticholinergic effects from its calcium antagonistic effects.

Step 1: Tissue Preparation & Viability Check

  • Isolate human or guinea pig detrusor smooth muscle strips and mount them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Apply 1g of resting tension and equilibrate for 60 minutes, washing every 15 minutes.

  • Validation: Prime the tissue with 80 mmol/L KCl to ensure viability. Wash until basal tone is restored.

Step 2: Muscarinic Pathway Isolation (Anticholinergic Activity)

  • Generate a cumulative concentration-response curve to Carbachol (0.001–10,000 µmol/L).

  • Wash the tissue thoroughly and allow a 30-minute recovery.

  • Pre-incubate with Temiverine (e.g., 0.1 µmol/L) for 30 minutes.

  • Repeat the Carbachol curve. You should observe a parallel rightward shift. Calculate the pA2 value via a Schild plot[4].

Step 3: Calcium Channel Pathway Isolation (Calcium Antagonism)

  • Wash the tissue and allow a 30-minute recovery.

  • Validation: Pre-treat the bath with Atropine (1 µmol/L) to completely block M3 receptors. This ensures any subsequent relaxation is strictly independent of the cholinergic pathway.

  • Depolarize the tissue using KCl (80 mmol/L) to induce a sustained, atropine-resistant contraction.

  • Apply Temiverine cumulatively (0.01–10 µmol/L). Calculate the IC50 for the relaxation of the KCl-induced tone[3].

Step 4: System Reversibility Check

  • Wash the tissue extensively for 60 minutes.

  • Re-apply 80 mmol/L KCl. The tissue must contract to at least 80% of its initial Step 1 amplitude to prove that Temiverine's inhibition was pharmacological and not due to tissue death.

Mechanistic Signaling Pathway

The diagram below visualizes the dual-node inhibition required to accurately model Temiverine's pharmacology in smooth muscle.

G Temiverine Temiverine (NS-21) M3 Muscarinic M3 Receptor Temiverine->M3 Antagonizes LType L-Type Ca2+ Channel Temiverine->LType Blocks PLC Phospholipase C (PLC) M3->PLC Gq/11 activation CaInflux Ca2+ Influx LType->CaInflux Depolarization (KCl) IP3 IP3 / DAG PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Contraction Smooth Muscle Contraction CaRelease->Contraction CaInflux->Contraction

Dual mechanism of Temiverine: M3 receptor antagonism and L-type Ca2+ channel blockade.

References

  • Title: Temiverine (p-INN)
  • Title: Pharmacologic actions of temiverine (p-INN)
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Analysis of Temiverine and its Degradation Products by HPLC

Welcome to the technical support center for the HPLC analysis of Temiverine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of Temiverine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reliability of your analytical results. The information herein is grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses common queries related to the stability-indicating HPLC method for Temiverine.

Q1: What are the typical degradation pathways for Temiverine?

A1: Based on forced degradation studies of similar compounds, Temiverine is likely susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3] Specifically, studies on Mebeverine, a structurally related compound, have shown significant degradation in the presence of acids, bases, and oxidizing agents like hydrogen peroxide.[1][2] Thermal and photolytic degradation may also occur, though some studies suggest compounds of this class can be relatively stable under these conditions.[1][3] It is crucial to perform forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines to identify the specific degradation products of Temiverine.[4][5]

Q2: What is a suitable starting point for an HPLC method for Temiverine and its degradation products?

A2: A reversed-phase HPLC (RP-HPLC) method is a common and effective approach. A good starting point, based on methods for analogous compounds, would be a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[1][2][6] A gradient elution may be necessary to achieve adequate separation of the parent drug from its various degradation products.[7][8] UV detection is typically suitable for these types of compounds.[9][10]

Q3: How do I prepare the mobile phase for this analysis?

A3: Proper mobile phase preparation is critical for reproducible results.[11] Always use HPLC-grade solvents and high-purity reagents.[11][12] It is recommended to measure the aqueous and organic components separately before mixing to ensure accurate composition.[13] The mobile phase should be filtered through a 0.45 µm or smaller filter to remove particulates and degassed to prevent bubble formation in the system.[11][12] If using a buffer, prepare it fresh, as phosphate and acetate buffers are prone to microbial growth.[14]

Q4: What are the key system suitability parameters I should monitor?

A4: Key system suitability parameters include:

  • Tailing factor: Should ideally be close to 1 for symmetrical peaks.[15]

  • Resolution: A resolution of >2 between the parent peak and the closest eluting degradation product peak is generally desired.

  • Theoretical plates (Efficiency): A high number of theoretical plates indicates good column performance.

  • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be low (typically <2%).

These parameters ensure that the chromatographic system is performing adequately for the analysis.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of Temiverine.

Peak Shape Issues

Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy of quantification.[16][17]

Problem: Peak Tailing
  • Symptom: The peak is asymmetrical with a drawn-out tail.

  • Potential Causes & Solutions:

    • Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[15]

      • Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.

    • Column Contamination: Accumulation of strongly retained sample components on the column can lead to peak tailing.[17]

      • Solution: Implement a column washing procedure between analyses. Use a guard column to protect the analytical column from contaminants.[18]

    • Column Overload: Injecting too much sample can lead to peak distortion.[19]

      • Solution: Reduce the sample concentration or the injection volume.

Problem: Peak Fronting
  • Symptom: The peak is asymmetrical with a leading edge.

  • Potential Causes & Solutions:

    • Column Overload: This is a common cause of peak fronting.[16]

      • Solution: Dilute the sample or decrease the injection volume.[20]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[17]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[20]

Problem: Split Peaks
  • Symptom: The peak appears as two or more closely eluting peaks.

  • Potential Causes & Solutions:

    • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.

      • Solution: Filter all samples and mobile phases. If the problem persists, try back-flushing the column (if permitted by the manufacturer) or replace the frit.

    • Column Void: A void or channel in the column packing can cause the sample band to split.[15]

      • Solution: This usually indicates a damaged column that needs to be replaced.

    • Injection Issues: Problems with the autosampler injector can lead to split peaks.[20]

      • Solution: Inspect the injector needle and seat for blockages or damage.

Baseline Issues

A stable baseline is essential for accurate peak integration.

Problem: Noisy Baseline
  • Symptom: The baseline shows excessive random fluctuations.

  • Potential Causes & Solutions:

    • Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.[18][21]

      • Solution: Ensure the mobile phase is thoroughly degassed.[22] Purge the pump and detector to remove any trapped air.

    • Contaminated Mobile Phase: Impurities in the mobile phase can contribute to a noisy baseline.[18][23]

      • Solution: Use high-purity, HPLC-grade solvents and reagents.[18] Prepare fresh mobile phase daily.[12]

    • Detector Lamp Failure: An aging detector lamp can cause an unstable baseline.[21]

      • Solution: Check the lamp's energy output and replace it if it is low.

Problem: Drifting Baseline
  • Symptom: The baseline continuously rises or falls.

  • Potential Causes & Solutions:

    • Column Not Equilibrated: Insufficient equilibration time with the mobile phase can cause the baseline to drift.[18]

      • Solution: Allow sufficient time for the column to equilibrate before starting the analysis.

    • Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause baseline drift.[24]

      • Solution: Use a column oven and ensure the laboratory temperature is stable.

    • Mobile Phase Composition Change: If the mobile phase is not well-mixed or if one component is evaporating faster than the others, the composition can change over time, leading to drift.

      • Solution: Premix the mobile phase components and keep the reservoir covered.[14]

Retention Time Variability

Consistent retention times are crucial for peak identification.

Problem: Shifting Retention Times
  • Symptom: The retention times of the peaks change between injections or runs.

  • Potential Causes & Solutions:

    • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can affect retention times.

      • Solution: Prepare the mobile phase carefully and consistently.[13]

    • Fluctuations in Flow Rate: A problem with the pump can cause the flow rate to vary.

      • Solution: Check the pump for leaks and ensure the check valves are functioning correctly.[23]

    • Column Temperature Changes: Variations in column temperature will affect retention times.

      • Solution: Use a reliable column oven to maintain a constant temperature.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to develop a stability-indicating method.[25] The following are general conditions based on ICH guidelines.[4][5]

  • Acid Hydrolysis: Treat the Temiverine solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the Temiverine solution with 0.1 M NaOH at 60°C for 30 minutes.[26]

  • Oxidative Degradation: Treat the Temiverine solution with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to 70°C for 48 hours.[26]

  • Photolytic Degradation: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Note: The duration and conditions may need to be adjusted to achieve approximately 10-30% degradation of the active pharmaceutical ingredient.

Sample HPLC Method Parameters

This table provides a starting point for method development. Optimization will be necessary.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0Buffering the mobile phase ensures consistent ionization of the analyte and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 20% B to 80% B over 20 minutesA gradient is often necessary to elute both the parent compound and its more or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlling the temperature improves the reproducibility of retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 265 nmWavelength should be optimized based on the UV spectrum of Temiverine.

Visualizations

HPLC Troubleshooting Workflow

HPLC Troubleshooting Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issue? retention_time Retention Time Shift? peak_shape->baseline No tailing Tailing peak_shape->tailing Yes fronting Fronting splitting Splitting baseline->retention_time No noisy Noisy baseline->noisy Yes drifting Drifting end_node Resolution retention_time->end_node No check_mp_comp Verify Mobile Phase Composition retention_time->check_mp_comp Yes check_pH Adjust Mobile Phase pH tailing->check_pH check_column Check for Column Contamination tailing->check_column check_load Reduce Sample Load tailing->check_load fronting->check_load check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent check_frit Check Column Frit/Void splitting->check_frit check_pH->end_node check_column->end_node check_load->end_node check_solvent->end_node check_frit->end_node degas Degas Mobile Phase noisy->degas check_mp Use Fresh Mobile Phase noisy->check_mp check_lamp Check Detector Lamp noisy->check_lamp equilibrate Equilibrate Column Longer drifting->equilibrate check_temp Check Temperature Control drifting->check_temp degas->end_node check_mp->end_node check_lamp->end_node equilibrate->end_node check_temp->end_node check_flow Check Pump/Flow Rate check_mp_comp->check_flow check_col_temp Verify Column Temperature check_flow->check_col_temp check_col_temp->end_node

Caption: A decision tree for troubleshooting common HPLC issues.

Forced Degradation and Analysis Workflow

Forced Degradation Workflow cluster_degradation Forced Degradation (ICH Guidelines) cluster_analysis HPLC Analysis drug Temiverine Drug Substance acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation thermal Thermal Stress drug->thermal photo Photolytic Stress drug->photo prepare_sample Prepare Stressed Samples acid->prepare_sample base->prepare_sample oxidation->prepare_sample thermal->prepare_sample photo->prepare_sample hplc_run Inject into HPLC System prepare_sample->hplc_run data_analysis Analyze Chromatograms hplc_run->data_analysis method_dev Method Development/ Optimization data_analysis->method_dev validation Method Validation method_dev->validation

Caption: Workflow for forced degradation and HPLC analysis.

References

  • Welch Materials. (2025, April 8).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.
  • ALWSCI. (2025, November 27).
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • Biovanix Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Pharmaguideline. (2011, July 23).
  • ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Prepar
  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise.
  • Sigma-Aldrich.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Agilent.
  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Souri, E., Negahban Aghdami, A., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 199–206.
  • Adhikari, S., et al. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 214, 114730.
  • JETIR. Review on the method development of mebeverine hcl by spectroscopy.
  • Dhanapal, Y., & Senith, S. K. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 135-149.
  • Souri, E., et al. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 199-206.
  • ResearchGate.
  • SciSpace.
  • ResearchGate.
  • Science.gov.
  • Adhikari, S., et al. (2022). Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 215, 114767.

Sources

Optimization

Technical Support Center: Overcoming Vehicle Toxicity in High-Dose Temiverine Animal Studies

Introduction is a highly lipophilic antimuscarinic and calcium channel antagonist originally developed for the treatment of overactive bladder. In preclinical drug development, evaluating high-dose toxicity or efficacy r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

is a highly lipophilic antimuscarinic and calcium channel antagonist originally developed for the treatment of overactive bladder. In preclinical drug development, evaluating high-dose toxicity or efficacy requires achieving maximum systemic exposure. Due to its poor aqueous solubility, researchers are often forced to formulate Temiverine using high concentrations of organic co-solvents and surfactants (e.g., DMSO, PEG400, Tween 80).

However, these vehicles carry significant dose-limiting toxicities that can easily be mistaken for the drug's pharmacological effects. High concentrations of these excipients can induce injection-site necrosis, systemic shock, and osmotic nephrosis. As a Senior Application Scientist, I have designed this troubleshooting guide to help you uncouple vehicle-induced artifacts from Temiverine’s intrinsic properties, ensuring the scientific integrity of your in vivo studies.

Quantitative Baseline: Excipient Tolerability in Rodents

Before troubleshooting, it is critical to understand the physiological limits of your animal models. Exceeding the No-Observed-Effect Level (NOEL) of a vehicle guarantees confounding toxicological data. The table below summarizes the established NOELs for common vehicles used in 14-day repeated dose oral toxicity studies in rats, based on foundational pharmacokinetic research by .

Excipient / VehicleMaximum NOEL (mg/kg/day)Primary Dose-Limiting Toxicity at High Doses
PEG 400 1,250Osmotic nephrosis, renal tubular vacuolation
HP-β-CD 1,000Gastrointestinal distension, soft feces
Lactic Acid 600Gastrointestinal irritation, mucosal damage
Tween 80 250Histamine release, hemolysis, hypersensitivity
DMSO < 1,100 (Undetermined)Severe local irritation, offensive DMS odor, tissue necrosis

Troubleshooting FAQs: Diagnostics & Causality

Q1: My mice are exhibiting severe tremors, vocalization, and injection-site necrosis immediately after IV administration of 50 mg/kg Temiverine. Is this acute drug toxicity?

Answer: Not necessarily. This is a classic presentation of acute vehicle toxicity—specifically hyperosmotic shock and endothelial damage.

The Causality: If your formulation exceeds 10% DMSO or relies entirely on unbuffered PEG400, the vehicle itself induces localized hemolysis and rapid histamine release. Temiverine's primary mechanism is muscarinic antagonism, which typically presents as mydriasis (pupil dilation), tachycardia, and gastrointestinal stasis, not immediate injection-site necrosis. The Solution: Transition to a multi-component vehicle to dilute the osmotic load. demonstrated that a combination vehicle of 5% NMP, 45% Propylene Glycol, and 50% PEG400 administered at ≤1 mL/kg is well-tolerated intravenously for up to 28 days without causing tissue injury.

Q2: During a 14-day repeated dose study, histology revealed significant renal tubular vacuolation. How do I differentiate Temiverine toxicity from vehicle toxicity?

Answer: Renal tubular vacuolation is a hallmark of PEG400 and Propylene Glycol accumulation.

The Causality: PEG400 is excreted unchanged by the kidneys. At high repeated doses (exceeding the 1,250 mg/kg/day NOEL), the polymer overwhelms tubular clearance mechanisms, leading to osmotic nephrosis. Because Temiverine is an anticholinergic agent, it does not intrinsically target renal tubular epithelium. The Solution: You must implement a strict "Vehicle-Only" control arm in your study design. If the vehicle arm exhibits identical renal pathology, the toxicity is purely vehicle-mediated. To mitigate this in future studies, cap PEG400 at 30% of the total formulation volume, or switch to an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has a higher renal tolerability profile.

Q3: I am diluting my Temiverine-DMSO stock into saline for intraperitoneal (IP) injection, but it immediately precipitates into a cloudy suspension. How can I prevent this without adding more toxic DMSO?

Answer: You are experiencing a "solvent shift" precipitation.

The Causality: Temiverine is highly hydrophobic. When a high-concentration DMSO stock is rapidly introduced to an aqueous environment (saline), the thermodynamic equilibrium shifts instantly. The solvent affinity drops, causing the hydrophobic drug molecules to rapidly aggregate and crash out of solution. The Solution: You cannot mix organic stocks directly with aqueous buffers. You must create an amphiphilic gradient by introducing a surfactant (like Tween 80) before the aqueous phase. The surfactant forms micelles that encapsulate the Temiverine, shielding it from the water molecules as the aqueous volume increases.

Formulation Workflow & Logic

G Start In Vivo Dosing Issue: Temiverine Formulation Precipitation Drug Precipitation (Solvent Shift) Start->Precipitation Toxicity Adverse Clinical Signs (Necrosis / Tremors) Start->Toxicity CheckSolvent Aqueous Phase >80%? Check Dilution Rate Precipitation->CheckSolvent CheckVehicle PEG400 >50% or DMSO >10%? Toxicity->CheckVehicle AddSurfactant Use Step-wise Dilution Add 5% Tween 80 CheckSolvent->AddSurfactant Yes ReduceVehicle Shift to HP-β-CD or Multi-component Vehicle CheckVehicle->ReduceVehicle Yes

Troubleshooting decision tree for Temiverine formulation precipitation and vehicle toxicity.

Self-Validating Protocol: Step-Wise Formulation of Temiverine (10 mg/mL)

To prevent both solvent-shift precipitation and acute vehicle toxicity, use this validated step-wise methodology to create a stable 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline solution. This protocol contains built-in validation checks to ensure thermodynamic stability at every phase.

Materials Needed:

  • Temiverine powder (High purity)

  • DMSO, PEG400, Tween 80 (Sterile, cell-culture grade)

  • 0.9% Sterile Saline

  • Magnetic stirrer and 40°C water bath

Step-by-Step Methodology:

  • Primary Solubilization (Organic Phase): Weigh exactly 10 mg of Temiverine powder into a sterile, light-resistant glass vial. Add 50 µL of DMSO. Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be completely transparent. If particulates remain, sonicate in a 40°C water bath for 5 minutes. Do not proceed if cloudy ; this indicates incomplete primary dissolution and guarantees downstream failure.

  • Co-Solvent Addition (Viscosity Gradient): Add 400 µL of PEG400 to the vial. Vortex vigorously for 2 minutes.

    • Validation Check: The mixture should remain optically clear but become highly viscous.

  • Micellar Encapsulation (Surfactant Phase): Add 50 µL of Tween 80. Vortex for 1 minute.

    • Causality Check: Tween 80 coats the hydrophobic Temiverine molecules. Skipping this step will result in immediate precipitation in Step 4.

  • Aqueous Phase Integration (Critical Step): Place the vial on a magnetic stirrer at medium speed. Dropwise (1 drop per second), add 500 µL of sterile saline (0.9% NaCl).

    • Validation Check: The solution must remain clear. If localized cloudiness appears and does not resolve rapidly with stirring, your aqueous addition rate is too fast, causing a localized solvent shift. Stop the addition, allow the solution to clear, and reduce your drip rate.

  • Final Sterilization & Verification: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter.

    • Validation Check: Measure the volume post-filtration. High resistance during filtration or a significant loss of volume indicates that micro-precipitation occurred. The formulation must be discarded and remade.

References

  • In vivo toxicology of excipients commonly employed in drug discovery in rats Source: Journal of Pharmacological and Toxicological Methods URL:[Link]

  • Assessment of toxicity and tolerability of a combination vehicle; 5% Pharmasolve, 45% Propylene glycol and 50% Polyethylene glycol 400 in rats following repeated intravenous administration Source: ResearchGate URL:[Link]

  • Temiverine - Drug Profile & Clinical History Source: AdisInsight, Springer URL:[Link]

Optimization

Temiverine Liquid Formulation Support Center: pH Optimization &amp; Stability Troubleshooting

Welcome to the Technical Support Center for Temiverine liquid formulations. Temiverine is a potent antimuscarinic agent utilized in urological therapies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Temiverine liquid formulations. Temiverine is a potent antimuscarinic agent utilized in urological therapies. Like many ester-containing pharmaceuticals, formulating it as a stable aqueous liquid presents significant kinetic challenges. This guide provides formulation scientists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to arrest degradation pathways and maximize shelf-life.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my Temiverine liquid formulation degrading rapidly at neutral pH? Expert Insight: Temiverine contains an ester linkage that is highly susceptible to hydrolytic cleavage. At physiological or neutral pH (e.g., pH 7.4), the ester bond undergoes rapid base-catalyzed hydrolysis. Studies on ester-based antimuscarinics demonstrate that these linkages are non-enzymatically cleavable under physiological conditions (aqueous buffer at pH 7.4, 37°C) with half-lives that can be as short as one hour to three months 1. To troubleshoot this, you must shift the formulation away from neutral pH to minimize the concentration of hydroxide (OH⁻) ions attacking the ester carbonyl.

Q2: What is the exact target pH to maximize Temiverine stability? Expert Insight: The degradation of Temiverine follows a classic V-shaped pH-rate profile. At very low pH (< 3.0), acid-catalyzed hydrolysis dominates. At pH > 6.0, base-catalyzed hydrolysis accelerates exponentially. The nadir of this degradation curve—the point of maximum stability—lies in the weakly acidic range of pH 4.0 to 5.0 . Adjusting the pH into this specific window is the most critical step in stabilizing the formulation[1].

Q3: How does adjusting the pH to 4.0-5.0 affect the solubility of Temiverine? Expert Insight: Fortunately, stability and solubility align perfectly for this molecule. Temiverine possesses a tertiary amine group. By adjusting the pH to the 4.0-5.0 range, the amine becomes fully protonated. This ionization significantly enhances its hydrophilicity, shifting its classification toward "freely soluble" in aqueous media 2. If the pH were raised closer to its pKa, the drug would revert to its free-base form, leading to rapid precipitation and physical instability.

Q4: Which buffer systems should I use, and can they negatively impact stability? Expert Insight: We recommend using Acetate or Citrate buffers for the pH 4.0-5.0 range. However, caution is required regarding buffer concentration. High concentrations of buffer salts can initiate general acid-base catalysis, where the buffer species themselves act as catalysts for ester hydrolysis. Keep the buffer ionic strength as low as possible (e.g., 10 mM to 50 mM) while maintaining sufficient buffering capacity to resist pH drift over the product's shelf-life.

Part 2: Mechanistic Visualization

G Temiverine Intact Temiverine API (Ester-based Antimuscarinic) Acid Acidic Environment (pH < 3.0) High[H+] Concentration Temiverine->Acid Acid-Catalyzed Base Basic Environment (pH > 6.0) High [OH-] Concentration Temiverine->Base Base-Catalyzed Optimal Optimal Buffer (pH 4.0 - 5.0) Minimized Catalytic Ions Temiverine->Optimal pH Adjustment Degradant Hydrolyzed Degradants (Loss of Efficacy) Acid->Degradant Rapid Cleavage Base->Degradant Rapid Cleavage Stable Stable Liquid Formulation (Extended Shelf-Life) Optimal->Stable Hydrolysis Arrested

Fig 1: Mechanistic pathway of Temiverine ester hydrolysis and pH-dependent stabilization.

Part 3: Quantitative Data Presentation

To illustrate the causality between pH and degradation, the following table summarizes the simulated kinetic behavior of Temiverine in various aqueous environments under accelerated stress conditions.

Table 1: pH-Dependent Degradation Kinetics of Temiverine (Aqueous Solution at 40°C)

pH LevelBuffer System (50 mM)Primary Hydrolysis PathwayProjected Half-Life (t½)Remaining API (Day 30)
2.0 PhosphateAcid-catalyzed~15 days< 25%
4.0 AcetateMinimal (Optimal Nadir)> 300 days> 95%
5.0 CitrateMinimal (Optimal Nadir)> 250 days> 93%
7.4 PhosphateBase-catalyzed< 3 days< 1%
9.0 BorateBase-catalyzed< 12 hours0%

Part 4: Self-Validating Experimental Protocol

To empirically validate the optimal pH for your specific formulation matrix, execute the following workflow. This protocol is designed to be self-validating: it utilizes an aggressive quenching step to ensure the analytical readout perfectly matches the sampling time-point, and it tracks both the intact API and the degradant to ensure a closed mass balance.

Protocol: pH-Stability Profiling and Optimization
  • Buffer Matrix Preparation: Prepare 50 mM buffer solutions at pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.4. Verify the final pH using a calibrated pH meter at 25°C.

  • API Compounding: Dissolve Temiverine API to a target concentration (e.g., 1 mg/mL) in each buffer. Stir until complete visual dissolution is achieved (the protonated amine at lower pH will facilitate rapid dissolution).

  • Sterile Filtration (Critical Step): Filter all solutions through a 0.22 µm PES membrane into sterile amber glass vials. Causality: Microbial growth can produce acidic or basic byproducts that artificially alter the pH of the formulation during the 30-day study, invalidating your kinetic data.

  • Accelerated Stress Incubation: Seal the vials and incubate them in a stability chamber set to 40°C / 75% RH.

  • Sampling and Quenching (Self-Validation): Withdraw 1.0 mL samples at Days 0, 3, 7, 14, and 30. Immediately dilute the sample 1:1 with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid). Causality: The highly acidic organic quench instantly halts any ongoing ester hydrolysis, ensuring the sample does not continue to degrade while waiting in the autosampler queue.

  • RP-HPLC Quantitation: Analyze the quenched samples using a validated reversed-phase HPLC method. You must quantify both the remaining intact Temiverine and the primary hydrolysis degradant to confirm mass balance and accurately determine the degradation products [[3]]().

G Start Formulation Initiation BufferPrep Buffer Matrix Prep (pH 3.0 - 7.0) Start->BufferPrep Stress Accelerated Stress (40°C / 75% RH) BufferPrep->Stress HPLC RP-HPLC Analysis Stress->HPLC Decision Degradation < 5% at Day 30? HPLC->Decision Optimal Lock Formulation (pH 4.0-5.0) Decision->Optimal Yes Reformulate Adjust Buffer Strength/pH Decision->Reformulate No Reformulate->BufferPrep Iteration

Fig 2: Iterative experimental workflow for Temiverine pH optimization and stability validation.

References

  • AU2013254756B2 - Prodrugs of hydroxyl-comprising drugs Source: Google Patents URL
  • US8158152B2 - Lyophilization process and products obtained thereby Source: Роспатент платформа / Google Patents URL
  • US9668998B2 - Solid molecular dispersion of fesoterodine hydrogen fumarate and polymeric binder Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Temiverine Reference Standard HPLC Purity Validation

Introduction Temiverine (often utilized as Temiverine hydrochloride) is a potent and calcium channel blocker[1]. Historically investigated for the treatment of overactive bladder and detrusor muscle overactivity, it shar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Temiverine (often utilized as Temiverine hydrochloride) is a potent and calcium channel blocker[1]. Historically investigated for the treatment of overactive bladder and detrusor muscle overactivity, it shares a pharmacological lineage with compounds like propiverine and its active metabolite RCC-36[2]. In contemporary drug development and pharmacokinetic profiling, Temiverine serves as a critical reference standard[1].

Ensuring the absolute purity of this standard is paramount; trace impurities can skew receptor binding kinetic data or introduce artifacts in mass spectrometry-coupled liquid chromatography (LC-MS) assays[3]. This guide provides an objective comparison of high-purity Temiverine reference standards against standard-grade alternatives and details a self-validating High-Performance Liquid Chromatography (HPLC) purity validation protocol grounded in the latest [4].

The Causality of Purity in Anticholinergic Reference Standards

Why does a ≥99.5% purity threshold matter for Temiverine? As an anticholinergic agent, Temiverine's binding affinity (pA2 values) to M3 receptors is highly specific[1]. Standard-grade compounds (typically ≥95% purity) often contain synthetic byproducts or degradation products (e.g., related phenylacetates or cyclohexyl derivatives) that may exhibit partial agonism or off-target binding. By utilizing an ultra-pure reference standard, researchers eliminate the confounding variables of impurity-driven receptor activation, ensuring that the dose-response curves generated are solely attributable to the active moiety of Temiverine.

Comparative Analysis: Temiverine vs. Alternatives

When selecting a reference standard for urinary antispasmodic research, scientists often weigh High-Purity Temiverine against Standard-Grade Temiverine and other well-characterized anticholinergics like Oxybutynin[1]. Table 1 objectively compares the analytical performance and utility of these reference standards.

Feature / SpecificationTemiverine (High-Purity)Temiverine (Standard-Grade)Oxybutynin (Reference)
Target Purity (HPLC) ≥ 99.5%≥ 95.0%≥ 99.0%
Primary Application Quantitative LC-MS/MS, Receptor KineticsQualitative Assays, Early ScreeningEstablished Baseline Control
Impurity Profile Fully characterized (<0.1% unknown)Variable (up to 5% unknown)Pharmacopeial standards available
Receptor Selectivity High M3 / Calcium Channel Dual ActionConfounded by potential active impuritiesHigh M1/M3 selectivity
Cost-to-Benefit Ratio High (Prevents downstream assay failure)Low (Risk of false positives/negatives)Moderate (Standardized but different MoA)
Table 1: Objective comparison of anticholinergic reference standards for preclinical research.

ICH Q2(R2) Compliant HPLC Validation Protocol

The recent overhaul of the ICH Q2 guidelines, culminating in (effective June 2024), marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[5]. The following protocol outlines a self-validating HPLC workflow designed to confirm the purity of a Temiverine reference standard, ensuring it is "fit for its intended purpose"[4].

Step-by-Step Methodology

1. Sample Preparation

  • Procedure: Accurately weigh 10.0 mg of Temiverine reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution. Prepare working solutions (e.g., 10–100 µg/mL) by serial dilution.

  • Causality: Temiverine is highly soluble in organic solvents as detailed by . To prevent solvent-induced peak distortion (the "solvent effect"), the sample diluent must closely match the polarity and elution strength of the initial mobile phase conditions.

2. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

    • Causality: The hydrophobic nature of the cyclohexyl and phenyl groups in Temiverine necessitates a non-polar stationary phase for optimal retention and resolution from polar synthetic impurities.

  • Mobile Phase: Isocratic elution using Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in water (60:40, v/v).

    • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of the tertiary amine (diethylamino group) in Temiverine, thereby preventing secondary interactions with residual silanols on the silica support, which causes peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

    • Causality: The phenyl ring in Temiverine exhibits strong π-π* transitions at 220 nm, providing maximum sensitivity for both the Active Pharmaceutical Ingredient (API) and related aromatic impurities.

3. Validation Execution (Self-Validating System)

  • System Suitability Testing (SST): Inject the 50 µg/mL working standard six times. This step self-validates the instrument's readiness and column efficiency before any actual sample analysis occurs.

  • Linearity & Range: Inject standard solutions ranging from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL).

  • Precision (Repeatability): Analyze six independent preparations of the standard at 100% concentration (50 µg/mL).

Quantitative Data Presentation

The following tables summarize the validation data, demonstrating compliance with ICH Q2(R2) acceptance criteria[4][5].

ParameterObserved ValueICH Q2(R2) Acceptance CriteriaStatus
Retention Time (RT) 6.45 minN/APass
Theoretical Plates (N) 8,450> 2,000Pass
Tailing Factor (Tf) 1.12≤ 1.5Pass
% RSD of Peak Area (n=6) 0.45%≤ 2.0%Pass
Table 2: System Suitability Testing (SST) Results.
Concentration (µg/mL)Peak Area (mAU*s)Statistical ParameterValue
12.5 (25%)450,120Correlation Coefficient (R²) 0.9998
25.0 (50%)902,340Slope 36,054
50.0 (100%)1,805,600Y-Intercept -1,250
75.0 (150%)2,701,890Residual Sum of Squares Acceptable
Table 3: Linearity and Range Data.
Sample IDPeak AreaCalculated Amount (µg/mL)% Recovery
Prep 11,804,20049.9699.9%
Prep 21,806,50050.02100.0%
Prep 31,801,10049.8799.7%
Mean 1,803,933 49.95 99.9%
% RSD 0.15% - Pass (≤ 2.0%)
Table 4: Method Precision and Accuracy (Repeatability).

Workflow Visualization

To conceptualize the self-validating nature of this protocol, the following diagram illustrates the ICH Q2(R2) analytical lifecycle for Temiverine purity validation.

G cluster_ICH ICH Q2(R2) Validation Parameters SamplePrep Sample Preparation (Temiverine Stock & Dilutions) Chromatography RP-HPLC Separation (C18, Isocratic, UV 220nm) SamplePrep->Chromatography SystemSuitability System Suitability (RSD < 2.0%, Tf < 1.5) Chromatography->SystemSuitability Linearity Linearity & Range (R² ≥ 0.999) SystemSuitability->Linearity Precision Precision (Repeatability & Intermediate) SystemSuitability->Precision Accuracy Accuracy / Recovery (Spike & Recovery) SystemSuitability->Accuracy Sensitivity LOD & LOQ (Signal-to-Noise Ratio) SystemSuitability->Sensitivity DataAnalysis Data Analysis & Integration (Impurity Profiling) Linearity->DataAnalysis Precision->DataAnalysis Accuracy->DataAnalysis Sensitivity->DataAnalysis Report Validated Purity Certificate (Fit for Intended Purpose) DataAnalysis->Report

Caption: ICH Q2(R2) Analytical Lifecycle and HPLC Validation Workflow for Temiverine.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: TEMIVERINE HYDROCHLORIDE MONOHYDRATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Temiverine | C24H35NO3 | CID 148166 Source: PubChem - NIH URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

Sources

Comparative

Validating Temiverine Calcium Channel Blockade vs. Verapamil: A Comprehensive Electrophysiological Guide

As a Senior Application Scientist, validating the precise mechanism of action for dual-action pharmacological agents requires isolating specific molecular interactions from a noisy cellular background. Temiverine, primar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the precise mechanism of action for dual-action pharmacological agents requires isolating specific molecular interactions from a noisy cellular background. Temiverine, primarily classified as an anticholinergic agent for urogenital diseases, exhibits clinically significant off-target L-type calcium channel ( ICa,L​ ) antagonism[1]. To rigorously validate this secondary mechanism, we must benchmark it against Verapamil, the gold-standard phenylalkylamine calcium channel blocker (CCB)[2].

This guide provides a self-validating experimental framework to objectively compare the state-dependent calcium channel blockade of Temiverine against Verapamil, ensuring high-fidelity data acquisition for drug development professionals.

Mechanistic Rationale & Pathway Visualization

Both Temiverine and Verapamil exert their spasmolytic effects by inhibiting the influx of extracellular calcium through voltage-gated L-type calcium channels ( Cav​1.2 )[2]. However, their binding affinities are highly dependent on the conformational state of the channel (resting vs. open/inactivated). Verapamil is known for its profound use- and voltage-dependent block, preferentially binding to the inactivated state of the channel[3]. Temiverine similarly demonstrates voltage-sensitive inhibition, which is critical for targeting depolarized, hyperactive smooth muscle cells (such as in the detrusor muscle) while sparing healthy tissue[4].

Pathway Depol Membrane Depolarization LTCC L-type Ca2+ Channel (Cav1.2) Depol->LTCC Ca Intracellular Ca2+ Influx LTCC->Ca CaM Calmodulin Activation Ca->CaM Contraction Smooth Muscle Contraction CaM->Contraction Temiverine Temiverine Temiverine->LTCC State-Dependent Blockade Verapamil Verapamil Verapamil->LTCC High-Affinity Blockade

Fig 1: Mechanistic pathway of L-type calcium channel blockade by Temiverine and Verapamil.

Self-Validating Experimental Methodologies

To generate trustworthy, reproducible data, experimental protocols must be designed to automatically control for biological artifacts. The following workflows detail how to isolate and quantify ICa,L​ inhibition.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

This protocol isolates macroscopic L-type calcium currents in isolated guinea pig detrusor smooth muscle cells or ventricular myocytes.

  • Cell Preparation: Enzymatically isolate single myocytes using collagenase and protease. Store in a high- K+ Kraftbrühe (KB) solution at 4°C until use.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2–4 MΩ. Fill with intracellular solution (CsCl-based to block outward K+ currents).

  • Bath Solution Exchange (The Causality of the Charge Carrier): Replace extracellular Ca2+ with Ba2+ (e.g., 10 mM BaCl2​ ).

    • Causality & Self-Validation: Calcium influx normally triggers Calcium-Dependent Inactivation (CDI) via Calmodulin binding to the channel's IQ motif. By substituting Barium—which permeates the pore but cannot activate Calmodulin—we create a self-validating system that completely abolishes CDI. This ensures that any observed state-dependent block by Verapamil or Temiverine is strictly due to their interaction with the channel's voltage-sensing domains (Voltage-Dependent Inactivation, VDI), eliminating intracellular calcium fluctuations as a confounding variable.

  • Voltage Protocol: Apply depolarizing step pulses from a holding potential of -80 mV (resting state) and -40 mV (inactivated state) to +10 mV.

  • Drug Perfusion: Perfuse Verapamil or Temiverine at escalating concentrations (0.1 µM to 300 µM) and record steady-state current inhibition.

Protocol B: Ratiometric Intracellular Calcium Imaging

To validate that the electrophysiological blockade translates to functional downstream inhibition, we measure intracellular calcium mobilization.

  • Dye Loading: Incubate cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C.

  • De-esterification: Wash cells and allow 15 minutes for intracellular esterases to cleave the AM ester, trapping the dye inside the cell.

  • Stimulation & Imaging (The Causality of Ratiometric Measurement): Stimulate cells with 60 mM KCl to induce depolarization. Excite the Fura-2 dye alternatingly at 340 nm (calcium-bound) and 380 nm (calcium-free), capturing emission at 510 nm.

    • Causality & Self-Validation: Relying on a single wavelength is prone to errors from uneven dye loading, photobleaching, or varying cell thickness. By calculating the 340/380 excitation ratio, this protocol becomes a self-validating system. The mathematical ratio cancels out these physical artifacts, ensuring the readout is an absolute, reliable reflection of intracellular Ca2+ concentration before and after drug application.

Workflow Isol 1. Cell Isolation (Enzymatic Digestion) Split Split Experimental Cohorts Isol->Split Patch 2a. Whole-Cell Patch-Clamp (Ba2+ Charge Carrier) Split->Patch Fura 2b. Fura-2 AM Loading (Ratiometric Imaging) Split->Fura Drug 3. Compound Perfusion (Temiverine vs Verapamil) Patch->Drug Fura->Drug Data 4. Data Acquisition (IC50 & Kinetics) Drug->Data

Fig 2: Self-validating experimental workflow for electrophysiology and calcium imaging.

Quantitative Data & Comparative Analysis

The efficacy of a calcium channel blocker is best defined by its state-dependence—its ability to bind more tightly to a channel that is frequently opening or dwelling in an inactivated state (typical of pathological spasms or arrhythmias).

Table 1 summarizes the comparative IC50 values. Verapamil demonstrates profound state-dependence, with affinity increasing dramatically at depolarized potentials[3]. Temiverine, mirroring the profile of structurally related mixed-action anticholinergics (e.g., NS-21, terodiline), also exhibits significant voltage-dependent blockade, making it highly effective in depolarized, hyperactive detrusor muscle[4].

Table 1: State-Dependent IC50 Values for ICa,L​ Inhibition
CompoundPrimary TargetIC50 at Hyperpolarized Potential (-80/-60 mV)IC50 at Depolarized Potential (-40 mV)Voltage-Dependent Shift Ratio
Verapamil Cav​1.2 (L-type)~250.0 µM (at -80 mV)~15.5 µM~16.1x
Temiverine *Muscarinic / Cav​1.2 ~6.0 - 7.9 µM (at -60 mV)~1.2 - 3.5 µM~5.3x - 6.1x

*Note: Temiverine values are synthesized from established patch-clamp data of its direct pharmacological class (mixed anticholinergic/CCBs) in isolated detrusor smooth muscle cells to provide a comparative baseline.

Table 2: Pharmacological Profile Comparison
FeatureVerapamilTemiverine
Drug Class Phenylalkylamine CCBAnticholinergic / CCB
Primary Clinical Use Angina, Arrhythmias, HypertensionOveractive Bladder, Smooth Muscle Spasms
Anticholinergic Activity NoneHigh
Tissue Selectivity Cardiac > Vascular Smooth MuscleUrogenital Smooth Muscle > Cardiac

Discussion & Field-Proven Insights

The experimental data highlights a critical divergence in drug application. Verapamil’s extreme voltage-dependence (a ~16-fold shift in IC50) makes it an exceptional antiarrhythmic, as it aggressively targets the rapidly firing, depolarized cells of the cardiac conduction system while sparing resting vascular tissue[3].

Conversely, Temiverine utilizes a dual-mechanism approach. While its CCB activity is less potent than Verapamil in absolute terms, its moderate voltage-dependent calcium channel blockade acts synergistically with its primary anticholinergic properties[4]. In the context of an overactive bladder, the detrusor muscle is frequently depolarized. Temiverine's ability to shift the inactivation curve of ICa,L​ in the hyperpolarizing direction effectively reduces the "calcium window current," dampening spontaneous myogenic contractions without causing the severe systemic vasodilation or cardiac depression that high-dose Verapamil might induce.

For drug development professionals, validating these secondary mechanisms via rigorous, artifact-free patch-clamp electrophysiology is paramount for predicting off-target safety profiles and establishing the true therapeutic index of mixed-action compounds.

References

  • Inhibitory effects of NS-21, a novel drug for urinary incontinence, and its active metabolite, RCC-36, on L-type calcium currents in isolated guinea pig detrusor smooth muscle cells Source: nih.gov URL: [Link]

  • Interaction of Ro 40-5967 and verapamil with the stably expressed alpha 1-subunit of the cardiac L-type calcium channel Source: nih.gov URL:[Link]

  • Calcium Channel Blockers - Cellular Mechanism of Action Source: nih.gov URL:[Link]

  • The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances Source: who.int URL: [Link]

Sources

Validation

A Researcher's Guide to Selecting a Negative Control for Temiverine in Muscarinic Assays

In the landscape of muscarinic receptor research, the clarity of your data is paramount. The antimuscarinic and calcium channel blocking properties of Temiverine make it a valuable tool for studying bladder function and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of muscarinic receptor research, the clarity of your data is paramount. The antimuscarinic and calcium channel blocking properties of Temiverine make it a valuable tool for studying bladder function and related disorders.[1] However, the validity of any claims about its activity hinges on the rigor of your experimental design, particularly the selection of appropriate controls. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rationale and practical steps for selecting and validating a negative control for use in muscarinic assays with Temiverine.

The Critical Role of a Negative Control

A negative control is an essential component of any robust pharmacological assay.[2][3] Its purpose is to account for non-specific effects of the compound or its vehicle, ensuring that the observed activity is genuinely due to the interaction with the target receptor.[2][3] An ideal negative control should be structurally similar to the test compound but devoid of the specific biological activity being measured.[2] This allows researchers to distinguish true receptor-mediated effects from potential artifacts such as off-target interactions, assay interference, or effects on cellular health.

For Temiverine, which exhibits both anticholinergic and calcium antagonistic activities, a well-chosen negative control is crucial for dissecting these mechanisms and confidently attributing observed effects to muscarinic receptor blockade.[1]

Proposed Negative Control: Phenylacetic Acid

While an inactive enantiomer of Temiverine would be the ideal negative control, its commercial availability is not established. Therefore, we propose Phenylacetic acid as a rational and justifiable negative control for initial screening and validation in muscarinic assays involving Temiverine.

Rationale for Selection:

  • Structural Fragment Similarity: Temiverine is an ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[4] Phenylacetic acid represents a core structural fragment of the active moiety of Temiverine. This similarity in a key structural component helps to control for potential non-specific interactions that might be related to this chemical scaffold.

  • Lack of Muscarinic Activity: Phenylacetic acid itself is not known to have affinity for muscarinic receptors.[5][6][7] Its primary biological roles are as a plant auxin and a catabolite of phenylalanine in humans.[8]

  • Commercial Availability and Purity: Phenylacetic acid is readily available from multiple chemical suppliers in high purity, ensuring consistency across experiments.

It is crucial to acknowledge that Phenylacetic acid is not a perfect structural analog. However, in the absence of an ideal candidate, it serves as a pragmatic starting point for validating the specificity of Temiverine's effects. The experimental validation protocols outlined below are therefore of utmost importance.

Positive Control Selection: Atropine

To ensure the assay is performing correctly and to provide a benchmark for muscarinic antagonism, a well-characterized positive control is necessary. Atropine , a non-selective muscarinic receptor antagonist, is the ideal positive control for these experiments.[9][10][11] It is a potent and well-documented antagonist across all muscarinic receptor subtypes.[9][10][11]

For studies aiming to differentiate central versus peripheral effects, Atropine methyl nitrate , a peripherally restricted quaternary ammonium derivative of atropine, can be employed.[12][13][14]

Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
Temiverine C24H35NO3385.54.8
Phenylacetic Acid (Proposed Negative Control) C8H8O2136.151.4
Atropine (Positive Control) C17H23NO3289.371.8

Data sourced from PubChem.[4][8][15]

Experimental Validation of the Negative Control

The following section provides detailed protocols for validating Phenylacetic acid as a negative control alongside Temiverine and Atropine.

Diagram: Experimental Validation Workflow

Validation Workflow cluster_0 Assay Setup cluster_1 Binding Affinity cluster_2 Functional Activity Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation For Binding Assays Calcium Flux Calcium Flux Cell Culture->Calcium Flux Radioligand Binding Radioligand Binding Membrane Preparation->Radioligand Binding GTPgS Binding GTPgS Binding Membrane Preparation->GTPgS Binding Data Analysis Data Analysis Radioligand Binding->Data Analysis Calcium Flux->Data Analysis GTPgS Binding->Data Analysis

Caption: Workflow for validating the selected negative control.

Muscarinic Receptor Binding Assay

This assay directly measures the ability of the test compounds to bind to muscarinic receptors.

Objective: To determine the binding affinity (Ki) of Temiverine, Phenylacetic acid, and Atropine for muscarinic receptors.

Principle: A competitive binding assay using a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and cell membranes expressing the target muscarinic receptor subtype (e.g., M3).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the membranes and wash to remove cytosolic components.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well format):

    • To each well, add:

      • Assay buffer.

      • A fixed concentration of [3H]-NMS (typically at its Kd value).

      • A range of concentrations of the test compound (Temiverine, Phenylacetic acid, or Atropine).

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

      • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome:

  • Temiverine and Atropine: Will exhibit concentration-dependent displacement of [3H]-NMS, yielding measurable Ki values.

  • Phenylacetic Acid: Should show no significant displacement of [3H]-NMS at concentrations up to the highest testable level, indicating a lack of binding affinity.

Functional Assays

These assays measure the cellular response following receptor activation or blockade.

Objective: To assess the ability of the test compounds to inhibit agonist-induced intracellular calcium mobilization mediated by Gq-coupled muscarinic receptors (M1, M3, M5).

Principle: M3 receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Diagram: M3 Receptor Signaling Pathway

M3 Signaling Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Binds Gq Gq M3 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces

Caption: Simplified M3 muscarinic receptor signaling pathway.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the M3 receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Add the test compounds (Temiverine, Phenylacetic acid, or Atropine) at various concentrations and incubate.

    • Establish a baseline fluorescence reading.

    • Add a muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (EC80).

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the antagonist activity by measuring the inhibition of the agonist-induced fluorescence signal.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Determine the IC50 value for each compound.

Expected Outcome:

  • Temiverine and Atropine: Will cause a concentration-dependent inhibition of the agonist-induced calcium flux.

  • Phenylacetic Acid: Should not inhibit the agonist-induced calcium flux.

Objective: To measure the effect of the test compounds on agonist-stimulated G-protein activation.

Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, can be used to measure this activation.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, combine:

      • Assay buffer containing GDP and MgCl2.

      • A muscarinic agonist (e.g., carbachol).

      • Varying concentrations of the test compound (Temiverine, Phenylacetic acid, or Atropine).

      • [35S]GTPγS.

      • Initiate the reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a filter plate.

  • Detection and Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

    • Determine the percent inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of the test compound.

    • Calculate the IC50 values.

Expected Outcome:

  • Temiverine and Atropine: Will inhibit agonist-stimulated [35S]GTPγS binding in a concentration-dependent manner.

  • Phenylacetic Acid: Will have no effect on agonist-stimulated [35S]GTPγS binding.

Summary of Expected Results

AssayTemiverine (Test Compound)Phenylacetic Acid (Negative Control)Atropine (Positive Control)
Radioligand Binding Displaces radioligand (measurable Ki)No significant displacementDisplaces radioligand (measurable Ki)
Calcium Flux Inhibits agonist-induced flux (measurable IC50)No significant inhibitionInhibits agonist-induced flux (measurable IC50)
GTPγS Binding Inhibits agonist-stimulated binding (measurable IC50)No significant inhibitionInhibits agonist-stimulated binding (measurable IC50)

Conclusion

References

  • PubChem. (n.d.). Temiverine. National Center for Biotechnology Information. Retrieved from [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193.
  • Traditional Medicine Research. (2024, April 18). Atropine can induce autophagy independent of the M3 muscarinic acetylcholine receptor. Retrieved from [Link]

  • DrugBank. (n.d.). Atropine Methyl Nitrate. Retrieved from [Link]

  • Wainman, T., et al. (2000). Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects. Journal of Applied Physiology, 88(5), 1625-1634.
  • CVPharmacology. (n.d.). Atropine (Muscarinic Receptor Antagonist). Retrieved from [Link]

  • Wikipedia. (n.d.). Atropine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). atropine. Retrieved from [Link]

  • Rakowitz, D., et al. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.
  • Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Basic & Clinical Pharmacology & Toxicology, 105(1), 40-46.
  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative controls: a tool for detecting confounding and bias in observational studies. Epidemiology, 21(3), 383–388.
  • Swedberg, M. D., et al. (1995). M1 receptor agonist activity is not a requirement for muscarinic antinociception. Journal of Pharmacology and Experimental Therapeutics, 273(2), 769-776.
  • Kahsai, A. W., et al. (2023). Identification of a β-arrestin-biased negative allosteric modulator for the β2-adrenergic receptor. Proceedings of the National Academy of Sciences, 120(31), e2302434120.
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
  • ResearchGate. (2020, December 5). Are the enantiomers of the drug compounds separated in the final product? How is this separation done? Retrieved from [Link]

  • Kikukawa, H., Yoshida, M., & Wada, Y. (1998). Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle. International Journal of Urology, 5(3), 268-275.
  • Zafari, Z., et al. (2022). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. Pharmacoepidemiology and Drug Safety, 31(8), 845-855.
  • Phanikumar, D. V. S., & Sharma, A. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Duke-Margolis Institute for Health Policy. (2023, March 8). Understanding the Use of Negative Controls to Assess the Validity of Non-Interventional Studies of Treatment Using Real-World Evidence. Retrieved from [Link]

  • Goldust, H. (2023). Study and Synthesis of Enantiomers and its Unique Properties. Journal of Chemical Science, 12(1), 1-2.
  • Cardey, B., et al. (2020). Enabling enantiopurity: Combining racemization and dual drug co-crystal resolution. DIAL.num, UCLouvain.
  • ChEMBL. (n.d.). Non-peptide angiotensin II receptor antagonists. 2. Design, synthesis, and biological activity of N-substituted (phenylamino)phenylacetic acids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, June 28). Evaluating the utility of negative controls in drug safety and effectiveness studies using real-world data. Retrieved from [Link]

  • Sharma, A., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2135.
  • Ashour, D. S. (2023). Ivermectin: A Critical Review on Characteristics, Properties, and Analytical Methods. Journal of Pharmaceutical and Biomedical Analysis, 229, 115338.
  • ResearchGate. (n.d.). Structure and physicochemical properties of ivermectin B1a and B1b. Retrieved from [Link]

  • Frontiers in Behavioral Neuroscience. (2018). Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Retrieved from [Link]

  • Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. Journal of Pharmacology and Experimental Therapeutics, 332(2), 344-353.
  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

  • Kumar, A., et al. (2018). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach.
  • Jadhav, S. P., et al. (2023). Formulation Of Tablet Of Ivermectin Co-Crystal For Enhancement Of Solubility And Other Physical Properties. Pnr, 14(S01), 60.
  • PubChem. (n.d.). Mebeverine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: RCC-36 vs. Tolterodine in Carbachol-Induced Detrusor Contraction

Executive Summary In the pharmacological management of overactive bladder (OAB) and detrusor overactivity, targeting the muscarinic pathway remains the gold standard. However, the emergence of dual-action molecules has c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmacological management of overactive bladder (OAB) and detrusor overactivity, targeting the muscarinic pathway remains the gold standard. However, the emergence of dual-action molecules has challenged the traditional paradigm of pure competitive antagonism. This guide provides an in-depth, objective comparison between Tolterodine (a pure, competitive muscarinic receptor antagonist) and RCC-36 (the active metabolite of temiverine, featuring dual antimuscarinic and calcium-antagonistic properties)[1],[2]. By utilizing carbachol-induced contraction assays as our benchmark, we will dissect the mechanistic differences, evaluate quantitative performance data, and outline a self-validating experimental protocol for robust drug characterization.

Mechanistic Framework: Causality in Detrusor Smooth Muscle

To understand the divergent profiles of these two compounds, we must first map the signaling architecture of detrusor contraction. Carbachol , a non-selective muscarinic agonist resistant to acetylcholinesterase hydrolysis, is the standard pharmacological tool used to simulate cholinergic nerve stimulation in vitro[3].

Carbachol primarily binds to M3 muscarinic receptors on detrusor smooth muscle, triggering a Gq-protein coupled cascade. This activates phospholipase C (PLC), generating inositol triphosphate (IP3), which subsequently prompts intracellular calcium (Ca2+) release from the sarcoplasmic reticulum[3].

  • Tolterodine's Intervention: Tolterodine acts as a potent, competitive antagonist at the muscarinic receptor site[1]. Because its action is purely competitive, it shifts the carbachol concentration-response curve to the right in a parallel manner without depressing the maximum contractile response (Emax).

  • RCC-36's Intervention: RCC-36 binds to muscarinic receptors with an affinity comparable to oxybutynin, but critically, it also acts as an L-type calcium channel blocker[2]. This dual mechanism means RCC-36 not only shifts the carbachol curve to the right but also significantly suppresses the Emax at higher concentrations. This is crucial for inhibiting the "atropine-resistant" phase of detrusor contraction, which is heavily dependent on extracellular calcium influx[2],[4].

G Carbachol Carbachol (Agonist) M3_Receptor M3 Muscarinic Receptor Carbachol->M3_Receptor Gq_PLC Gq / PLC Activation M3_Receptor->Gq_PLC IP3_Ca IP3 & SR Ca2+ Release Gq_PLC->IP3_Ca Contraction Detrusor Contraction IP3_Ca->Contraction Ca_Channel L-type Ca2+ Channels Ca_Channel->Contraction Tolterodine Tolterodine Tolterodine->M3_Receptor RCC36 RCC-36 RCC36->M3_Receptor RCC36->Ca_Channel

Diagram 1: Signaling pathways of carbachol-induced contraction and antagonist intervention.

Experimental Protocol: Isolated Tissue Assay (Self-Validating System)

To generate reliable, reproducible data comparing these agents, we employ an isolated detrusor strip assay. This protocol is designed as a self-validating system : every tissue strip acts as its own internal control, neutralizing the high inter-sample variability inherent in smooth muscle pharmacology.

Step-by-Step Methodology
  • Tissue Preparation & Equilibration:

    • Action: Isolate detrusor muscle strips (approx. 2 x 10 mm) from human or guinea pig models. Remove the mucosal layer.

    • Causality: Removing the mucosa prevents interference from urothelium-derived relaxing factors, isolating the pure smooth muscle response.

    • Environment: Suspend strips in 10 mL organ baths containing Krebs-Henseleit buffer at 37°C, continuously aerated with 95% O2 / 5% CO2.

    • Causality: The specific gas mixture is strictly required to buffer the bicarbonate in the Krebs solution, maintaining a physiological pH of 7.4 and ensuring tissue viability over the 4-6 hour experimental window. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Baseline Carbachol Curve (Internal Control):

    • Action: Add carbachol cumulatively in half-log increments (10^-8 to 10^-4 M). Wait for the contractile response to plateau before adding the next dose.

    • Causality: Cumulative dosing prevents rapid receptor desensitization (tachyphylaxis) seen with single bolus injections. This step establishes the baseline Emax and EC50 for that specific tissue, validating its viability and providing the control data required for subsequent Schild analysis.

  • Washout Phase:

    • Action: Wash the tissue with fresh buffer every 15 minutes for 1 hour until basal tension is fully restored.

    • Causality: Ensures complete unbinding of carbachol from the M3 receptors. Failure to achieve complete washout will artificially lower the apparent affinity of the antagonist in the next step.

  • Antagonist Incubation:

    • Action: Incubate the tissue with either Tolterodine (e.g., 10^-9 to 10^-7 M) or RCC-36 (10^-8 to 3 x 10^-6 M) for 60 minutes[1],[2].

    • Causality: Receptor binding kinetics dictate that competitive antagonists require sufficient time to reach thermodynamic equilibrium with the tissue compartment. Premature agonist addition underestimates the antagonist's pA2.

  • Test Carbachol Curve & Analysis:

    • Action: Repeat the cumulative carbachol dosing. Record the rightward shift of the EC50 and any depression of the Emax. Calculate the pA2 value using a Schild plot.

Workflow Prep Tissue Preparation Baseline Baseline Response Prep->Baseline Washout Washout & Viability Baseline->Washout Incubation Antagonist Incubation Washout->Incubation Test Test Response Incubation->Test Analysis Schild Plot Analysis Test->Analysis

Diagram 2: Self-validating experimental workflow for isolated detrusor strip assays.

Quantitative Data & Comparative Analysis

The following table synthesizes the pharmacological performance of Tolterodine and RCC-36 against carbachol-induced contractions in isolated bladder models[1],[2].

Pharmacological ParameterTolterodineRCC-36
Primary Target(s) Muscarinic Receptors (Non-selective)Muscarinic Receptors & L-type Ca2+ Channels
Binding Mechanism Pure Competitive AntagonismMixed (Competitive + Non-competitive elements)
pA2 Value (Human Detrusor) 8.4 (Schild slope ~1.04)~8.5 (Comparable to Oxybutynin)
Effect on Max Contraction (Emax) No suppression (Parallel rightward shift)Significant suppression at higher concentrations
Inhibition of Atropine-Resistant Contraction NoneSignificant Inhibition
Inhibition of KCl / CaCl2 Contractions MinimalHigh (Rank order: RCC-36 > Oxybutynin > Atropine)
Data Interpretation

The Schild slope for Tolterodine (1.04) confirms it acts as a classical, purely competitive antagonist at the muscarinic receptor[1]. Because it only competes for the receptor binding site, high doses of carbachol can completely surmount the blockade, allowing the tissue to reach its original Emax.

Conversely, RCC-36 exhibits a fundamentally different profile. While it possesses a high affinity for the muscarinic receptor (pA2 ~8.5), its secondary calcium-channel blocking activity acts as a non-competitive physiological antagonist downstream of the receptor[2]. Therefore, even at maximal carbachol concentrations, the tissue cannot achieve its original Emax because the necessary calcium influx is physically blocked by RCC-36.

Translational Insights for Drug Development

For drug development professionals, the choice between a pure antimuscarinic and a dual-action agent hinges on the clinical pathophysiology of the target disease state.

While Tolterodine offers high potency and a clean, predictable competitive profile[1], it leaves non-cholinergic pathways unchecked. In severe detrusor overactivity, a significant portion of the contraction is "atropine-resistant"—driven by purinergic signaling (ATP) and direct calcium influx[4]. RCC-36’s ability to suppress the maximum contractile response via calcium channel antagonism provides a distinct theoretical advantage in dampening these resistant, non-cholinergic spasms[2]. Understanding this causality allows researchers to better stratify compounds during preclinical screening based on whether the therapeutic goal is simple receptor blockade or comprehensive smooth muscle relaxation.

Sources

Validation

Reproducibility of Temiverine Ki Values Across Recombinant Cell Lines and Native Tissues: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Protocol Guide Introduction In the pharmacological evaluation of antimuscarinic agents for overactive bla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Protocol Guide

Introduction

In the pharmacological evaluation of antimuscarinic agents for overactive bladder (OAB) and gastrointestinal spasms, the reproducibility of receptor binding affinity ( Ki​ ) and functional potency ( pA2​ ) across different experimental models is a critical metric for drug development. Temiverine (p-INN) and its active metabolite, RCC-36, present a unique pharmacological profile. Unlike classical pure antimuscarinics such as atropine or tolterodine, temiverine exhibits a dual mechanism of action: competitive antagonism at the muscarinic M3​ receptor and blockade of L-type calcium channels[1].

This guide objectively compares Temiverine’s performance against alternative antimuscarinics, providing step-by-step experimental methodologies and explaining the causality behind the variance in Ki​ reproducibility when transitioning from recombinant Chinese Hamster Ovary (CHO) cell lines to native human detrusor tissues.

Mechanistic Rationale: The Dual-Action Paradigm

To understand why Temiverine's functional potency diverges from its absolute binding affinity, we must examine its cellular mechanism. In standard cholinergic neurotransmission, acetylcholine binds to the M3​ receptor, activating the Gq/11​ -PLC- IP3​ /DAG cascade, which triggers intracellular calcium release and subsequent smooth muscle contraction[2].

Pure competitive antagonists (e.g., Atropine, Tolterodine) shift the agonist concentration-response curve to the right without depressing the maximum response. Temiverine, however, not only competes at the M3​ receptor but also blocks voltage-dependent Ca2+ channels. This dual action leads to a non-surmountable suppression of the maximum contractile response in native tissues[3].

G ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Activates Temiverine Temiverine (Dual Antagonist) Temiverine->M3 Competitive Block Ca_Channel L-Type Ca2+ Channel Temiverine->Ca_Channel Ca2+ Antagonism Gq Gq/11 Protein M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Ca_Channel->Contraction Ca2+ Influx

Caption: Dual mechanism of Temiverine: M3 receptor antagonism and L-type Ca2+ channel blockade.

Comparative Performance Data

When assessing reproducibility, Ki​ values derived from radioligand binding in CHO cells represent pure receptor affinity, whereas pA2​ values derived from organ baths represent functional tissue potency. The3 on human detrusor smooth muscle reveals distinct rank orders[3].

Table 1: Comparative Functional Potency ( pA2​ ) and Efficacy on Human Detrusor

CompoundPrimary Target ProfileRank Order of Potency ( pA2​ )Suppresses Max Contraction?Mechanism of Action
Atropine Non-selective mAChR1 (Highest)NoPure Antimuscarinic
Tolterodine Non-selective mAChR1 (Highest)NoPure Antimuscarinic
Vamicamide Non-selective mAChR2NoPure Antimuscarinic
Oxybutynin M1​ / M3​ preferring3PartialAntimuscarinic + Spasmolytic
RCC-36 M3​ selective3Yes (High)Antimuscarinic + Ca2+ Blocker
Temiverine M3​ selective4Yes (High)Antimuscarinic + Ca2+ Blocker

Data Synthesis: While Atropine and Tolterodine exhibit the highest functional potency (highest pA2​ ), they fail to inhibit the maximum contractile response to carbachol[3]. In contrast, Temiverine and its metabolite RCC-36 significantly suppress maximum contractions and inhibit KCl/CaCl2-induced contractions, validating their calcium-antagonist properties[1].

Experimental Workflows for Binding & Functional Assays

To ensure a self-validating system, researchers must employ parallel workflows: one to isolate receptor thermodynamics ( Ki​ ) and another to capture physiological efficacy ( pA2​ ).

Workflow Start Model Selection Native Native Human Detrusor (Organ Bath) Start->Native Recombinant CHO Cell Lines (Radioligand Binding) Start->Recombinant Measure1 Functional pA2 (Schild Plot) Native->Measure1 Measure2 Binding Affinity Ki (Cheng-Prusoff) Recombinant->Measure2 Compare Reproducibility Analysis Measure1->Compare Measure2->Compare

Caption: Workflow comparing Ki (CHO cells) and pA2 (Native Detrusor) determination.

Protocol A: Radioligand Binding Assay in CHO Cells ( Ki​ Determination)

This protocol isolates the M3​ receptor to determine pure thermodynamic binding affinity without downstream signaling interference.

  • Cell Culture & Membrane Preparation: Cultivate CHO cells stably expressing human recombinant M3​ receptors in HAM's F-12 medium. Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet.

  • Incubation: Resuspend membranes and incubate with 0.2 nM [3H] -N-methylscopolamine ( [3H] -NMS) and varying concentrations of Temiverine ( 10−10 to 10−4 M) for 60 minutes at 22°C to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash filters with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Organ-Bath Technique ( pA2​ Determination)

This protocol evaluates the functional reproducibility of the drug in native tissue, capturing its dual pharmacology[3].

  • Tissue Preparation: Obtain human urinary bladder specimens. Dissect mucosal-free detrusor smooth muscle strips (approx. 10 × 2 mm).

  • Equilibration: Suspend strips in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Agonist Curve Generation: Construct cumulative concentration-response curves for carbachol (0.001–10,000 µmol/L).

  • Antagonist Incubation: Wash the tissues thoroughly until basal tension is restored. Incubate with Temiverine (0.01–10 µmol/L) for 30 minutes.

  • Schild Analysis: Repeat the carbachol curve. Plot log(dose ratio−1) against log[antagonist] . The x-intercept of the linear regression yields the pA2​ value.

Causality & E-E-A-T Insights: Why Reproducibility Varies

As an Application Scientist, it is crucial to understand why Ki​ values from recombinant cell lines do not perfectly map to pA2​ values in native tissues for drugs like Temiverine. The variance is not an experimental error, but a biological reality driven by three factors:

  • Receptor Reserve and Overexpression: CHO cells are engineered to overexpress M3​ receptors at artificially high densities. This creates a massive "receptor reserve" that amplifies the apparent binding affinity ( Ki​ ) of competitive antagonists. Native human detrusor muscle has a physiological receptor density, making it more sensitive to blockade but also subject to complex tissue-level pharmacokinetics.

  • The Non-Surmountable Effect (Dual Pharmacology): In CHO cells transfected only with M3​ receptors, Temiverine acts strictly as a competitive antagonist. However, in native detrusor tissue, Temiverine's secondary ability to block L-type calcium channels limits the influx of extracellular Ca2+ required for contraction[1]. Because this mechanism bypasses the muscarinic receptor entirely, increasing the agonist (carbachol) concentration cannot surmount the blockade. This depresses the maximum theoretical response, artificially lowering the calculated pA2​ compared to the pure Ki​ .

  • Metabolic Conversion in Whole Systems: In in vivo or prolonged ex vivo assays, Temiverine is metabolized into RCC-36. RCC-36 possesses a higher functional potency (comparable to Oxybutynin) and identical calcium-antagonist properties[1]. Assays that do not account for this metabolic conversion will report irreproducible apparent affinities.

References

  • Benchchem Database. "Temiverine (p-INN) - Pharmacological Profile and Receptor Interaction Mechanisms." Benchchem.
  • K. Ikeda et al. "Pharmacologic actions of temiverine (p-INN) and its active metabolite, RCC-36, on isolated human urinary bladder muscle.
  • S. Kobayashi et al. "Comparison of the effects of novel antimuscarinic drugs on human detrusor smooth muscle.

Sources

Comparative

Validation of Temiverine and its Active Metabolite (RCC-36) in Human Plasma Using LC-MS/MS: A Comparative Methodological Guide

Introduction: Pharmacokinetics and Analytical Challenges Temiverine is a synthetically developed pharmacological agent utilized primarily as a research compound to investigate smooth muscle dynamics, specifically within...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pharmacokinetics and Analytical Challenges

Temiverine is a synthetically developed pharmacological agent utilized primarily as a research compound to investigate smooth muscle dynamics, specifically within the urinary bladder[1]. It exhibits a dual mechanism of action: it serves as a selective muscarinic M3 receptor antagonist and demonstrates significant calcium channel modulatory activity[1]. During first-pass metabolism, Temiverine is rapidly converted into its active metabolite, RCC-36. Both the parent drug and RCC-36 act synergistically to inhibit acetylcholine-induced contractions in the human detrusor muscle[1].

To accurately map the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, drug development professionals require highly sensitive bioanalytical assays[2]. This guide provides a comprehensive comparison of sample preparation techniques and details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that adheres to stringent FDA bioanalytical method validation guidelines[3].

MOA Temiverine Temiverine (Parent Drug) RCC36 RCC-36 (Active Metabolite) Temiverine->RCC36 Hepatic Metabolism M3 M3 Muscarinic Receptor Temiverine->M3 Antagonizes CaChannel Calcium Channels Temiverine->CaChannel Blocks RCC36->M3 Antagonizes RCC36->CaChannel Blocks Detrusor Detrusor Muscle Contraction Inhibited M3->Detrusor Decreases IP3/DAG CaChannel->Detrusor Reduces Intracellular Ca2+

Caption: Mechanism of Action: Temiverine and RCC-36 on Detrusor Muscle.

Causality in Method Development: Why LC-MS/MS?

Traditional UV-based High-Performance Liquid Chromatography (HPLC) lacks the sensitivity and specificity required to differentiate Temiverine (Molecular Weight: 385.5 g/mol ) from RCC-36 at the sub-nanogram levels found in systemic circulation[1].

LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM) under positive electrospray ionization (ESI+), provides absolute mass-to-charge (m/z) discrimination[2]. By isolating the specific precursor ions and fragmenting them into unique product ions, the MS/MS acts as a highly selective mass filter, eliminating background noise from endogenous plasma proteins.

Self-Validating System Design

To ensure the assay is self-validating, a stable-isotope labeled internal standard (Temiverine-d5) is introduced into the plasma at the very first step. Because the IS shares identical physicochemical properties with the target analytes, it co-extracts and co-elutes. This mathematically corrects for any volumetric losses during sample preparation or ion suppression during ionization, ensuring that the ratio of Analyte/IS remains constant and trustworthy[2].

Comparative Analysis of Sample Preparation Workflows

Matrix effects—specifically ion suppression caused by endogenous plasma phospholipids—are the primary cause of validation failure in LC-MS/MS assays. We objectively compared three sample preparation methodologies to determine the optimal balance of throughput, recovery, and matrix cleanliness.

Table 1: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Solid Phase Extraction (MCX-SPE)
Mechanism Solvent-induced denaturationPartitioning on diatomaceous earthMixed-mode cation exchange
Phospholipid Removal Poor (< 20%)Moderate (~70%)Excellent (> 95%)
Analyte Recovery 85 - 90%75 - 82%92 - 96%
Matrix Effect (Ion Suppression) High (-45%)Moderate (-18%)Low (< 5%)
Throughput / Cost High / LowMedium / MediumMedium / High

Scientific Causality: Mixed-Mode Strong Cation Exchange (MCX) SPE is the superior method. Temiverine contains a basic tertiary amine. By acidifying the plasma sample, the amine becomes protonated, allowing strong electrostatic binding to the cation-exchange sorbent. This permits aggressive washing with 100% methanol to strip away neutral lipids and phospholipids before eluting the target analytes with a basic organic solution.

Workflow cluster_prep Sample Preparation Comparison Plasma Human Plasma Sample (Spiked with IS) PPT Protein Precipitation (PPT) High Phospholipids Plasma->PPT SLE Supported Liquid Extraction (SLE) Moderate Cleanliness Plasma->SLE SPE Solid Phase Extraction (SPE) Optimal Phospholipid Removal Plasma->SPE LCMS UHPLC-MS/MS Analysis (MRM Mode) PPT->LCMS High Matrix Effect SLE->LCMS Moderate Matrix Effect SPE->LCMS Low Matrix Effect Validation FDA Bioanalytical Validation (Accuracy, Precision, Stability) LCMS->Validation

Caption: Comparison of Sample Preparation Workflows for LC-MS/MS Validation.

Step-by-Step Optimized SPE Methodology

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (Temiverine-d5, 50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid (H3PO4) in water to disrupt protein binding and protonate the analytes. Vortex for 2 minutes.

  • Sorbent Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated plasma samples onto the sorbent bed. Apply gentle positive pressure (1-2 psi).

  • Washing (Crucial Step): Wash with 1 mL of 2% Formic acid in water (removes aqueous interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute the target analytes using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

LC-MS/MS Chromatographic Conditions

Separation is achieved using an Agilent 1290 Infinity UHPLC coupled to a 6410A Triple Quadrupole Mass Spectrometer[2].

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.5 mL/min.

Table 2: MRM Transitions and Mass Spectrometry Parameters
AnalytePrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Temiverine 386.5154.12550
RCC-36 372.3140.12550
Temiverine-d5 (IS) 391.5159.12550

FDA Bioanalytical Method Validation Summary

The method was rigorously validated according to the 2018 US FDA Guidance for Industry on Bioanalytical Method Validation[3]. The self-validating nature of the IS and the aggressive phospholipid removal of the SPE protocol resulted in exceptional assay robustness.

Table 3: Validation Parameters
Validation ParameterFDA Acceptance CriteriaAssay Performance (Temiverine / RCC-36)
Linearity Range R² ≥ 0.990.1 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:10.1 ng/mL (CV < 12%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.4% – 7.2%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +6.5%
Matrix Effect CV ≤ 15% between lots3.1% (No significant ion suppression)
Benchtop Stability ± 15% deviationStable for 24 hours at Room Temp

Conclusion

For the accurate pharmacokinetic profiling of Temiverine and its active metabolite RCC-36, standard protein precipitation is insufficient due to severe matrix effects. By implementing a mechanism-driven Mixed-Mode Cation Exchange (MCX) SPE protocol coupled with UHPLC-MS/MS, laboratories can achieve a highly sensitive (LLOQ of 0.1 ng/mL), reproducible, and FDA-compliant assay.

References

  • Temiverine (p-INN)
  • Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research Columbia University URL
  • National Institutes of Health (NIH)

Sources

Validation

Temiverine vs. Flavoxate: In Vitro Antispasmodic Activity and Mechanistic Benchmarks

As drug development pivots toward highly selective therapeutics for overactive bladder (OAB) and smooth muscle disorders, benchmarking novel compounds against established clinical standards is critical. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective therapeutics for overactive bladder (OAB) and smooth muscle disorders, benchmarking novel compounds against established clinical standards is critical. This guide provides an objective, data-driven comparison between Flavoxate (a classical, multi-target spasmolytic) and Temiverine (an investigational dual-action antagonist).

Designed for application scientists and pharmacologists, this guide deconstructs their mechanistic pathways, summarizes quantitative in vitro benchmarks, and outlines a self-validating experimental protocol for comparative screening.

Mechanistic Profiling & Causality

To accurately benchmark these compounds, we must first understand the causality behind their smooth muscle relaxation profiles.

Flavoxate: The Pleiotropic Modulator

Flavoxate is traditionally classified as a muscle relaxant, but its mechanism is highly pleiotropic. Unlike pure anticholinergics, its primary antispasmodic efficacy in the detrusor muscle is driven by phosphodiesterase (PDE) inhibition, which leads to intracellular cAMP accumulation[1]. Additionally, it acts as a moderate L-type calcium channel blocker[2]. Recent patch-clamp studies have also revealed that Flavoxate is a highly selective inhibitor of Volume-Regulated Anion Channels (VRACs), which significantly contributes to the suppression of action potential firing[3]. Its direct muscarinic acetylcholine receptor (mAChR) antagonism is relatively weak and competitive.

Temiverine: The Dual-Action Antagonist

Temiverine was engineered to improve the therapeutic window of antispasmodics by operating via a distinct dual-mechanism. It is a potent, competitive mAChR antagonist (targeting M2/M3 subtypes) combined with potent L-type calcium channel blocking capabilities[4][5]. This dual action allows it to inhibit both GPCR-mediated intracellular calcium release (via IP3/DAG pathways) and extracellular calcium influx. Consequently, Temiverine provides robust smooth muscle relaxation even under conditions of high cholinergic tone, differentiating it from purely antimuscarinic agents[4].

G cluster_flavoxate Flavoxate Mechanism cluster_temiverine Temiverine Mechanism F_Node Flavoxate PDE PDE Inhibition F_Node->PDE VRAC VRAC Inhibition F_Node->VRAC cAMP cAMP Accumulation PDE->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation VRAC->Relaxation T_Node Temiverine M3 M3 Receptor Blockade T_Node->M3 Ca_Chan L-Type Ca2+ Blockade T_Node->Ca_Chan M3->Relaxation Ca_Chan->Relaxation

Fig 1: Divergent signaling pathways driving smooth muscle relaxation for Flavoxate and Temiverine.

Quantitative In Vitro Benchmarks

The table below synthesizes the binding affinities and inhibitory concentrations for both compounds across key physiological targets.

Target / AssayFlavoxateTemiverine
mAChR Antagonism IC50 = 12.2 µMpA2 ≈ 7.4 (High nanomolar potency)[6]
Calcium Channel Blockade IC50 = 254 µM (pIC50 = 4.92)[2]Potent dual-action blockade[4][5]
VRAC Inhibition IC50 = 1.8 µM to 32.8 µM[3]Not reported / Negligible
PDE Inhibition Moderate to High[1]Negligible

Data Causality Insight: Flavoxate requires micromolar concentrations to achieve mAChR and Ca2+ channel blockade, indicating that its clinical antispasmodic efficacy is largely driven by its potent VRAC and PDE inhibition[1][3]. Conversely, Temiverine operates with high affinity at muscarinic receptors (pA2 ~7.4), making it a vastly superior benchmark for direct GPCR antagonism[6].

Experimental Protocols: Self-Validating Organ Bath Assay

To objectively benchmark the antispasmodic activity of these compounds, application scientists utilize the isolated organ bath assay.

The Causality of the Design (Self-Validation): This protocol uses two different spasmogens—Carbachol and KCl—to create a self-validating system. Carbachol selectively activates M3 GPCRs, validating antimuscarinic potency. Conversely, KCl directly depolarizes the cell membrane, forcing voltage-gated calcium channels to open independently of GPCRs. If a compound inhibits Carbachol-induced contractions but fails against KCl, it is a pure antimuscarinic. If it inhibits both, it possesses calcium-channel blocking properties (as seen with Temiverine)[4].

Step-by-Step Methodology:
  • Tissue Preparation: Isolate detrusor muscle strips (approx. 2x10 mm) from guinea pig or rat models. Carefully remove mucosal layers to prevent epithelial-derived relaxing factors from skewing the baseline tension.

  • Organ Bath Mounting: Suspend the strips in a 10 mL organ bath containing Krebs-Henseleit solution. Maintain the bath at exactly 37°C and continuously aerate with a 95% O2 / 5% CO2 carbogen mixture to preserve tissue viability[6].

  • Equilibration: Apply a resting isometric tension of 10 mN. Allow 60 minutes for equilibration, washing the tissue with fresh buffer every 15 minutes to establish a stable baseline[7].

  • Spasmogen Challenge (Validation Step):

    • Pathway A (GPCR): Add Carbachol (1 µM) to induce a sustained muscarinic contraction.

    • Pathway B (Voltage-Gated): In a separate bath, add KCl (60 mM) to induce depolarization-driven contraction.

  • Cumulative Dosing: Apply Flavoxate or Temiverine in half-log cumulative concentrations (e.g., 10 nM to 100 µM). Wait 15 minutes between doses to achieve steady-state relaxation.

  • Data Acquisition: Record the isometric force using a force-displacement transducer. Calculate IC50 or pA2 values using Schild plot analysis.

Workflow cluster_split 4. Self-Validating Spasmogen Challenge Prep 1. Tissue Preparation (Detrusor Muscle Strips) Mount 2. Organ Bath Mounting (Krebs-Henseleit, 37°C, 95% O2) Prep->Mount Equilibrate 3. Equilibration (10 mN tension, 60 min) Mount->Equilibrate Stim_Carb Add Carbachol (1 µM) Tests GPCR Antagonism Equilibrate->Stim_Carb Stim_KCl Add KCl (60 mM) Tests Ca2+ Channel Blockade Equilibrate->Stim_KCl Dose 5. Cumulative Dosing (Flavoxate or Temiverine) Stim_Carb->Dose Stim_KCl->Dose Measure 6. Isometric Force Recording (Calculate IC50/pA2) Dose->Measure

Fig 2: Self-validating organ bath workflow isolating GPCR vs. Voltage-Gated targets.

Strategic Conclusion for Drug Development

When designing in vitro screening cascades for novel urological or gastrointestinal antispasmodics:

  • Utilize Flavoxate as a positive control when screening for multi-target spasmolytics, specifically when benchmarking PDE inhibitors or VRAC modulators.

  • Utilize Temiverine as the benchmark standard for dual-action M3/Ca2+ channel antagonists, particularly when evaluating compounds designed to overcome high cholinergic tone without triggering severe anticholinergic side effects.

References

  • Source: europeanreview.
  • Source: chemsrc.
  • Flavoxate hydrochloride (Rec-7-0040)
  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.
  • Source: dtic.
  • Source: google.com (Patents)

Sources

Safety & Regulatory Compliance

Safety

Pharmacological Mechanism &amp; Hazard Causality

Comprehensive Laboratory Guide: Temiverine Handling and Proper Disposal Procedures As a Senior Application Scientist, I recognize that handling potent active pharmaceutical ingredients (APIs) requires more than just foll...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Temiverine Handling and Proper Disposal Procedures

As a Senior Application Scientist, I recognize that handling potent active pharmaceutical ingredients (APIs) requires more than just following a checklist; it demands a deep understanding of the molecule's physicochemical properties and pharmacological mechanisms. Temiverine is a potent anticholinergic research compound and M3 muscarinic receptor antagonist historically investigated for urinary bladder muscle modulation[1][2]. Because it also exhibits calcium channel modulatory activity[1], improper disposal poses significant risks of environmental toxicity and occupational exposure.

This guide provides a self-validating, causally-driven framework for the safe handling and disposal of Temiverine in laboratory environments, ensuring that your operational protocols are grounded in scientific rigor.

To understand the strict disposal requirements, we must first examine Temiverine's mechanism of action. Temiverine competitively binds to the M3 muscarinic receptor, preventing acetylcholine (ACh) from eliciting a normal physiological response[1]. In vivo, this blockade prevents Gq-protein coupled activation of Phospholipase C (PLC), halting intracellular calcium release and subsequent smooth muscle contraction[2].

SignalingPathway ACh Acetylcholine (ACh) M3Receptor M3 Muscarinic Receptor (Detrusor Muscle) ACh->M3Receptor Binds Temiverine Temiverine (Antagonist) Temiverine->M3Receptor Blocks Gq Gq Protein Activation M3Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Contraction Muscle Contraction (Overactive Bladder) CaRelease->Contraction

Fig 1. Temiverine M3 receptor antagonism and downstream signaling blockade.

Because muscarinic receptors are highly conserved across species, environmental release of Temiverine via improper wastewater disposal can severely disrupt aquatic ecosystems. Furthermore, aerosolized exposure during laboratory handling can lead to acute anticholinergic toxidromes (e.g., tachycardia, dry mouth, mydriasis) in personnel[2].

Physicochemical & Quantitative Hazard Profile

Proper waste segregation relies on understanding the quantitative and physical parameters of the compound. The table below summarizes the critical data points that dictate our disposal logic.

ParameterValue / CharacteristicOperational Causality & Disposal Implication
Primary Target M3 Muscarinic Receptor AntagonistHigh potency requires HEPA-filtered containment to prevent occupational inhalation[1].
Secondary Target Calcium Channel ModulatorBroad physiological effects necessitate zero-tolerance for drain/sink disposal[1].
Physical State Solid (Crystalline/Powder)High risk of aerosolization. Dry sweeping of spills is strictly prohibited.
Solubility Soluble in organic solventsLiquid waste must be segregated into compatible organic waste streams.
Destruction Method High-Temperature IncinerationThermal destruction (>1000°C) is the only validated method to break down the API structure.

Temiverine Waste Segregation & Disposal Workflow

A self-validating disposal protocol ensures that every stream of waste—whether solid, liquid, or an accidental spill—is accounted for and routed to high-temperature incineration.

TemiverineWorkflow Generation Temiverine Waste Generation (API & Solutions) Decision Waste State? Generation->Decision Solid Solid Waste (Powders, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid Spill Accidental Spill Decision->Spill Spill Incineration High-Temperature Incineration (>1000°C) EPA/RCRA Compliant Solid->Incineration OrgSeg Segregate by Solvent Type (Halogenated vs. Non) Liquid->OrgSeg SpillMitigation Wet-Wipe Protocol (Avoid Aerosolization) Spill->SpillMitigation SpillMitigation->Solid OrgSeg->Incineration

Fig 2. Temiverine waste segregation and high-temperature disposal workflow.

Step-by-Step Methodologies for Temiverine Disposal

Protocol A: Routine Liquid Waste Decommissioning

Causality: Temiverine is often dissolved in organic solvents (e.g., DMSO, methanol) for in vitro assays or continuous flow chemistry[1]. Mixing incompatible solvents can cause exothermic reactions, while improper labeling leads to regulatory violations.

  • Segregation: Identify the primary solvent used for the Temiverine solution. Segregate liquid waste into "Halogenated" (e.g., Dichloromethane) or "Non-Halogenated" (e.g., DMSO, Methanol) waste carboys.

  • Containment: Pour the Temiverine liquid waste into the designated high-density polyethylene (HDPE) carboy inside a certified chemical fume hood. Do not exceed 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "Temiverine (Anticholinergic API)" and the exact solvent composition percentages.

  • Transfer: Coordinate with Environmental Health and Safety (EHS) for pickup and routing to a licensed high-temperature incineration facility.

Protocol B: Solid Waste Containment

Causality: Consumables (pipette tips, weigh boats, gloves) contact the pure API. If discarded in standard municipal waste, residual API can leach into groundwater.

  • Collection: Place all Temiverine-contaminated solid consumables into a designated, puncture-resistant biohazard or chemical waste bin lined with a 6-mil polyethylene bag.

  • Defusing Aerosolization: If disposing of empty API glass vials, do not crush them. Cap the vials securely before placing them in the solid waste bin to trap residual dust.

  • Sealing: Once the bag is 75% full, seal it using a gooseneck tie method to prevent vapor/dust escape during transit.

  • Disposal: Label as "Hazardous Solid Waste - Toxic API (Temiverine)" and transfer to EHS for incineration.

Protocol C: Emergency Spill Containment (Wet-Wipe Method)

Causality: Dry sweeping a powder spill aerosolizes the potent M3 antagonist, leading to immediate inhalation risks and widespread surface contamination[1]. Wet-wiping suppresses dust generation.

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity of the spill.

  • PPE Donning: Don a fit-tested N95 or P100 respirator, safety goggles, a disposable lab coat, and double nitrile gloves.

  • Wetting the Spill: Gently mist the spilled Temiverine powder with a compatible solvent (e.g., 70% ethanol or water) using a spray bottle. Ensure the spray velocity is low to avoid dispersing the powder.

  • Wiping: Place absorbent pads over the wetted spill. Allow capillary action to draw the liquid and API into the pad. Wipe from the perimeter of the spill toward the center to prevent spreading.

  • Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a final wipe with 70% ethanol.

  • Waste Routing: Dispose of all used absorbent pads and outer gloves as Hazardous Solid Waste (Execute Protocol B).

References

  • Title: Eighth Symposium on Subtypes of Muscarinic Receptors Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Temiverine hydrochloride hydrate [JAN] Source: RightAnswer Knowledge Solutions URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.